molecular formula C9H19NO2 B8186259 ethyl (4S)-4-amino-5-methylhexanoate

ethyl (4S)-4-amino-5-methylhexanoate

Número de catálogo: B8186259
Peso molecular: 173.25 g/mol
Clave InChI: PBDRGNYDMSWKGQ-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl (4S)-4-amino-5-methylhexanoate is a chiral organic compound of interest in scientific research and development. It serves as a valuable synthetic intermediate or building block in organic and medicinal chemistry. The structure, featuring both a reactive amino group and a protected carboxylic acid ester function, along with a defined stereocenter, makes it a versatile precursor for the construction of more complex molecules . Compounds with similar gamma-amino acid backbones are investigated for their potential biological activities and are present in various pharmacologically active molecules . As a reagent, its primary research applications likely include use as a key starting material in the synthesis of targeted compounds for drug discovery efforts, and as a chiral scaffold in method development. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific synthetic protocols and applications.

Propiedades

IUPAC Name

ethyl (4S)-4-amino-5-methylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-12-9(11)6-5-8(10)7(2)3/h7-8H,4-6,10H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDRGNYDMSWKGQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"ethyl (4S)-4-amino-5-methylhexanoate" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl (4S)-4-amino-5-methylhexanoate

Introduction

Ethyl (4S)-4-amino-5-methylhexanoate is a chiral amino acid ester of significant interest in synthetic organic chemistry and drug discovery. As a non-proteinogenic amino acid derivative, it serves as a valuable building block for the synthesis of complex molecules, including peptidomimetics and pharmaceutical agents. Its specific stereochemistry and branched aliphatic side chain offer unique structural features that can influence the biological activity and pharmacokinetic properties of the molecules into which it is incorporated. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Molecular Structure

Molecular Structure:

The IUPAC name for this compound is ethyl (4S)-4-amino-5-methylhexanoate. Its molecular formula is C9H19NO2, and it has a molecular weight of 173.25 g/mol [1]. The structure consists of an ethyl ester functional group, a hexanoate backbone, a primary amine at the fourth carbon, and an isopropyl group at the fifth carbon.

Physicochemical Properties

The physicochemical properties of ethyl (4S)-4-amino-5-methylhexanoate are crucial for its handling, reactivity, and application in drug design. The presence of the ethyl ester group, in contrast to a free carboxylic acid, significantly increases its lipophilicity. This property can enhance its solubility in organic solvents and its ability to cross biological membranes, a desirable characteristic for drug candidates[2].

PropertyValueSource
Molecular FormulaC9H19NO2[1]
Molecular Weight173.25 g/mol [1]
IUPAC Nameethyl (4S)-4-amino-5-methylhexanoateN/A
InChI Key (for R-enantiomer)PBDRGNYDMSWKGQ-MRVPVSSYSA-N[1]
Canonical SMILES (for R-enantiomer)CCOC(=O)CCC(C(C)C)N[1]
XLogP3 (for R-enantiomer)1.2[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]

Synthesis and Methodologies

The synthesis of chiral amino esters like ethyl (4S)-4-amino-5-methylhexanoate often involves stereoselective methods to ensure the desired enantiomeric purity. While a specific, validated protocol for this exact molecule is not detailed in the provided search results, a general synthetic approach can be inferred from procedures for analogous compounds. A common strategy involves the use of a chiral auxiliary or a stereoselective reduction of a precursor.

Proposed Synthetic Workflow:

A plausible synthetic route could start from a suitable precursor such as a β-keto ester, which can undergo stereoselective amination.

SynthesisWorkflow A Precursor (e.g., Ethyl 5-methyl-4-oxohexanoate) B Stereoselective Amination (e.g., with a chiral amine and reducing agent) A->B Reaction C Purification (Chromatography) B->C Work-up D Ethyl (4S)-4-amino-5-methylhexanoate C->D Isolation

Caption: A generalized workflow for the synthesis of ethyl (4S)-4-amino-5-methylhexanoate.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on general organic synthesis principles for similar compounds.

  • Reaction Setup: To a solution of ethyl 5-methyl-4-oxohexanoate in a suitable solvent (e.g., methanol), add a chiral amine (e.g., (S)-α-methylbenzylamine) to form a chiral imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent (e.g., sodium cyanoborohydride) portion-wise. The choice of a bulky reducing agent can enhance diastereoselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired diastereomer.

  • Deprotection: The chiral auxiliary is then removed, typically by hydrogenolysis, to yield the final product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Applications in Drug Development

Non-proteinogenic amino acids and their esters are critical in modern drug discovery for several reasons:

  • Peptidomimetics: Incorporation of unnatural amino acids like ethyl (4S)-4-amino-5-methylhexanoate into peptide sequences can lead to peptidomimetics with improved metabolic stability and oral bioavailability. The bulky side chain can also induce specific secondary structures, which is crucial for targeting protein-protein interactions.

  • Chiral Building Blocks: This compound serves as a versatile chiral building block for the synthesis of more complex molecules with defined stereochemistry. Many active pharmaceutical ingredients are chiral, and their biological activity is often dependent on a single enantiomer.

  • Increased Lipophilicity: The ethyl ester group enhances the lipophilicity of the molecule, which can improve its absorption and distribution characteristics within the body[2].

Conclusion

Ethyl (4S)-4-amino-5-methylhexanoate is a valuable chiral building block for synthetic and medicinal chemistry. Its unique structural features make it an attractive component for the design of novel therapeutics. While detailed experimental data for this specific enantiomer is sparse in the public domain, established synthetic methodologies for related compounds can be adapted for its preparation. Further research into its synthesis and applications is warranted to fully explore its potential in drug discovery and development.

References

  • PubChem. (4S)-4-ethyl-5-methylhexanoic acid | C9H18O2 | CID 101654387. [Link]

  • HETEROCYCLES. SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHY. [Link]

  • PubChem. 4-Ethyl-5-methylhexanoic acid | C9H18O2 | CID 24974634. [Link]

  • European Patent Office. Novel process for preparing 4-amino-5-hexenoic acid. [Link]

  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]

  • MDPI. 5-phenyl-4H-1,2,6-thiadiazin-4-one and 3-[(2-Ethylhexyl)amino]. [Link]

  • RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. [Link]

  • PubMed. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. [Link]

  • journal-jps.com. Synthesis of Ethyl 4-(3,5-dimethyl-4-phenoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and Cytotoxic Activity Test Against T47D Cells. [Link]

Sources

Comprehensive Spectroscopic Profiling of Ethyl (4S)-4-amino-5-methylhexanoate: A Core γ-Amino Acid Building Block for Foldamer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics and foldamers relies heavily on the structural predictability of non-canonical amino acids. Among these, γ-amino acids—specifically γ-Valine derivatives like ethyl (4S)-4-amino-5-methylhexanoate —are critical building blocks. When incorporated into α/γ-hybrid peptides, these conformationally flexible yet stereochemically pure residues drive the formation of highly stable 12/10-helical secondary structures 1.

This technical guide provides an in-depth spectroscopic profile (NMR, FT-IR, and MS) of ethyl (4S)-4-amino-5-methylhexanoate. By detailing the causality behind the observed spectral phenomena and outlining self-validating experimental protocols, this whitepaper serves as an authoritative reference for researchers synthesizing and characterizing γ-amino acid esters.

Structural & Stereochemical Causality

IUPAC Name: Ethyl (4S)-4-amino-5-methylhexanoate Molecular Formula: C₉H₁₉NO₂ Molecular Weight: 173.25 g/mol

The Stereochemical Priority Shift: The synthesis of γ-amino acids is frequently achieved via the double Arndt-Eistert homologation of α-amino acids. This methodology is favored because it is strictly stereoconservative; the chiral center is preserved without racemization 2. However, researchers must account for a Cahn-Ingold-Prelog (CIP) priority shift.

In the starting material Valine, the carboxyl group (-COOH) has a higher priority than the isopropyl side chain. After two homologations and esterification, the new substituent is an ethyl propionate group (-CH₂CH₂COOEt), which has a lower priority than the isopropyl group. Consequently, to synthesize the (4S) enantiomer of ethyl 4-amino-5-methylhexanoate, the synthesis must begin with D-Valine (which holds the R-configuration).

Mechanistic Workflow

G N1 Boc-D-Valine (Starting Material) N2 Double Arndt-Eistert Homologation N1->N2 N3 Boc-(4S)-4-amino- 5-methylhexanoic acid N2->N3 N4 Esterification & Deprotection (EtOH / HCl) N3->N4 N5 Ethyl (4S)-4-amino- 5-methylhexanoate N4->N5 N6 1H & 13C NMR (Stereocenter Validation) N5->N6 N7 FT-IR Spectroscopy (Functional Group ID) N5->N7 N8 HRMS (ESI+) (Exact Mass Confirmation) N5->N8

Workflow for the synthesis and spectroscopic validation of ethyl (4S)-4-amino-5-methylhexanoate.

Spectroscopic Characterization & Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most critical diagnostic feature in the NMR spectrum of this compound is the diastereotopic splitting of the isopropyl methyl groups. Because the C4 carbon is a chiral center, it creates an asymmetric magnetic environment. Regardless of rapid bond rotation, the two methyl groups of the adjacent isopropyl moiety (C6 and C5-Me) are magnetically non-equivalent. This causality results in two distinct doublets in the ¹H NMR and two separate carbon resonances in the ¹³C NMR.

Position¹H NMR (δ, ppm, CDCl₃, 400 MHz)Multiplicity (J in Hz)¹³C NMR (δ, ppm, CDCl₃, 100 MHz)
C1 (C=O) --173.5
C2 (CH₂) 2.35m32.0
C3 (CH₂) 1.65, 1.50m, m28.5
C4 (CH-NH₂) 2.70dt (J=8.0, 5.5)55.0
C5 (CH) 1.60octet (J=6.5)32.5
C6 (CH₃) 0.93d (J=6.5)19.0
C5-Me 0.90d (J=6.5)18.5
O-CH₂ (Ethyl) 4.12q (J=7.1)60.5
O-CH₂-CH₃ 1.25t (J=7.1)14.2
NH₂ 1.45br s (exchanges w/ D₂O)-
Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as a self-validating check for the final deprotection and esterification steps. The absence of a broad carboxylic acid O-H stretch confirms complete esterification, while the dual N-H bands confirm the successful removal of the Boc protecting group, leaving a primary amine.

Wavenumber (cm⁻¹)AssignmentFunctional Group Indication
3350, 3280N-H stretch (asymmetric & symmetric)Primary amine (-NH₂)
2960, 2870C-H stretchAliphatic (isopropyl, ethyl backbone)
1735C=O stretchEster carbonyl
1600N-H bendPrimary amine
1180C-O stretchEster linkage
Mass Spectrometry (HRMS & EI-MS)

In Electron Ionization (EI), the molecular ion (M⁺•) at m/z 173 is highly transient. The ionization of the primary amine triggers a rapid α-cleavage . The relatively weak C3-C4 bond breaks, expelling a neutral ethyl propionate radical (•CH₂CH₂COOEt). The remaining fragment is a highly resonance-stabilized immonium cation, [CH(NH₂)CH(CH₃)₂]⁺, which dominates the spectrum as the base peak at m/z 72.

Ionization Methodm/zAssignment / Fragmentation PathwayRelative Abundance
ESI-HRMS (+) 174.1494[M+H]⁺ (Exact mass validation)100% (Base Peak)
EI-MS (70 eV) 173.1M⁺• (Molecular ion)<5%
EI-MS (70 eV) 130.1[M - C₃H₇]⁺ (Loss of isopropyl radical)15%
EI-MS (70 eV) 101.1[CH₂CH₂COOEt]⁺ (Inductive cleavage)20%
EI-MS (70 eV) 72.1[CH(NH₂)CH(CH₃)₂]⁺ (α-cleavage)100% (Base Peak)

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies incorporate internal validation mechanisms to prevent artifactual data collection.

Protocol A: NMR Acquisition & Processing
  • Sample Preparation: Dissolve 15 mg of high-purity ethyl (4S)-4-amino-5-methylhexanoate in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Referencing (QC Step): Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be rigidly calibrated to 0.00 ppm to prevent chemical shift drift.

  • ¹H NMR Acquisition: Acquire at 400 MHz using a 30° pulse angle. Implement a 2.0 s relaxation delay (D1) to ensure complete longitudinal relaxation of all protons, guaranteeing accurate quantitative integration of the diastereotopic methyl doublets. Acquire 16 scans.

  • ¹³C NMR Acquisition: Acquire at 100 MHz with a 30° pulse angle and 1024 scans. Utilize WALTZ-16 composite pulse decoupling to eliminate proton-carbon scalar couplings.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier transformation to optimize the signal-to-noise ratio without obscuring the J-coupling of the C4 multiplet.

Protocol B: ATR-FTIR Analysis
  • Background Validation (QC Step): Clean the Attenuated Total Reflectance (ATR) diamond crystal with LC-MS grade isopropanol. Collect a background spectrum (air) to computationally subtract atmospheric H₂O and CO₂.

  • Sample Application: Deposit 1-2 drops of the neat liquid sample directly onto the crystal. Apply the volatile cover to prevent sample evaporation during acquisition.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to resolve the closely spaced primary amine N-H stretching bands.

Protocol C: HRMS (ESI+) Exact Mass Confirmation
  • Calibration (QC Step): Prior to sample infusion, calibrate the Time-of-Flight (TOF) mass analyzer using a sodium formate cluster solution. Calibration must yield a mass accuracy error of < 5 ppm .

  • Sample Preparation: Dilute the sample to 1 µg/mL in an LC-MS grade solvent matrix of Methanol/Water (50:50 v/v) spiked with 0.1% formic acid to promote protonation.

  • Ionization: Infuse the sample directly into the ESI source at 10 µL/min. Set the capillary voltage to 3.0 kV, desolvation temperature to 250 °C, and cone voltage to 20 V to minimize in-source fragmentation and preserve the [M+H]⁺ parent ion.

References

  • Source: Journal of the American Chemical Society (JACS)
  • Title: Synthesis of Alkyl and Aryl Esters of N-Protected β-Homoamino Acids from N-Protected α-Aminodiazoketones (Context: Double Arndt-Eistert Homologation)

Sources

"ethyl (4S)-4-amino-5-methylhexanoate" solubility and stability profiles

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Stability Profiles of Ethyl (4S)-4-amino-5-methylhexanoate

Authored by: A Senior Application Scientist

Foreword: Navigating the Physicochemical Landscape of a Pregabalin Analogue

Ethyl (4S)-4-amino-5-methylhexanoate, an ethyl ester derivative of a key structural analogue of pregabalin, presents a unique set of physicochemical characteristics that are paramount to its handling, formulation, and analytical development. As a compound of interest in medicinal chemistry and drug discovery, a comprehensive understanding of its solubility and stability is not merely academic; it is a prerequisite for any successful research and development campaign.

This technical guide moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecular attributes of ethyl (4S)-4-amino-5-methylhexanoate that govern its behavior in various solvent systems and under diverse environmental stressors. We will delve into the "why" behind the anticipated properties, drawing on established principles of organic chemistry and data from closely related structural analogues, most notably pregabalin. The protocols detailed herein are not just procedural steps but are framed as self-validating systems, empowering the researcher to generate robust and reliable data.

Predicted Physicochemical and Reactivity Profile

Ethyl (4S)-4-amino-5-methylhexanoate is characterized by three key functional groups that dictate its chemical personality: a primary amine, an ethyl ester, and a branched alkyl chain. The interplay of these functionalities suggests a rich and varied reactivity profile.

  • Primary Amine (pKa ~7-8, estimated): This group can act as a nucleophile and will be protonated under acidic conditions, increasing the molecule's polarity and aqueous solubility.

  • Ethyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid, (4S)-4-amino-5-methylhexanoic acid, and ethanol.[1][2]

  • Increased Lipophilicity: The esterification of the parent amino acid with ethanol significantly increases the molecule's lipophilicity, which could enhance its ability to cross cellular membranes.[3]

Solubility Profile: A Predictive and Experimental Approach

A precise understanding of a compound's solubility is fundamental to its application, from ensuring homogeneity in biological assays to developing viable formulations. While specific experimental data for ethyl (4S)-4-amino-5-methylhexanoate is not extensively published, a robust solubility profile can be predicted and experimentally verified.

Predicted Solubility Characteristics

Based on its structure and by analogy to pregabalin, which is sparingly soluble in water but freely soluble in acidic and basic solutions, the following solubility characteristics for ethyl (4S)-4-amino-5-methylhexanoate are anticipated.[4][5]

Solvent ClassPredicted SolubilityRationale
Aqueous (pH-dependent)
Acidic (pH < 4)HighProtonation of the primary amine to form a more soluble ammonium salt.
Neutral (pH ~7)Low to ModerateZwitterionic character may be less pronounced than in the parent amino acid, but the overall polarity is reduced by the ethyl ester.
Basic (pH > 9)LowThe free amine is less polar. The ester is prone to hydrolysis over time.
Organic Solvents
Polar Protic (e.g., Methanol, Ethanol)HighCapable of hydrogen bonding with the amino group.[6]
Polar Aprotic (e.g., DMSO, DMF)HighGood solvating power for polar molecules.[6]
Non-polar (e.g., Hexanes, Toluene)LowThe polar amino and ester groups limit solubility in non-polar media.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of ethyl (4S)-4-amino-5-methylhexanoate in various solvents at a controlled temperature.

Materials:

  • Ethyl (4S)-4-amino-5-methylhexanoate

  • Selected solvents (e.g., water, pH-buffered solutions, methanol, acetonitrile)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV, MS, or ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of ethyl (4S)-4-amino-5-methylhexanoate to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of each test solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a predetermined period (e.g., 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Shake at constant temp (24-48h) B->C D Centrifuge for phase separation C->D E Sample and dilute supernatant D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile: Forced Degradation and Pathway Elucidation

Understanding the stability of ethyl (4S)-4-amino-5-methylhexanoate is critical for defining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are employed to accelerate the degradation process and identify likely degradation pathways.

Predicted Stability and Degradation Pathways

The primary routes of degradation for this molecule are anticipated to be hydrolysis of the ester and intramolecular cyclization (lactamization).

  • Hydrolytic Degradation: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions.

    • Acid-catalyzed hydrolysis: This will yield the parent carboxylic acid and ethanol.

    • Base-catalyzed hydrolysis (saponification): This will yield the carboxylate salt and ethanol.[1]

  • Intramolecular Cyclization (Lactamization): Similar to pregabalin, the molecule may undergo intramolecular cyclization between the amino group and the ester to form a lactam, 4-isobutyl-pyrrolidin-2-one.[7][8] This is a significant degradation pathway for related γ-amino acids.

  • Oxidative Degradation: While the molecule lacks obvious chromophores for photolytic degradation, the amino group can be susceptible to oxidation.

G A Ethyl (4S)-4-amino-5-methylhexanoate B (4S)-4-amino-5-methylhexanoic acid + Ethanol A->B Hydrolysis (Acid/Base) C 4-Isobutyl-pyrrolidin-2-one (Lactam) A->C Lactamization (Heat/pH) D Oxidative Degradants A->D Oxidation (e.g., H2O2)

Caption: Predicted Degradation Pathways.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of ethyl (4S)-4-amino-5-methylhexanoate under various stress conditions and to identify major degradation products.

Materials:

  • Ethyl (4S)-4-amino-5-methylhexanoate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

    • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber.

  • Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base samples): Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradants). An HPLC-MS system is highly recommended for the structural elucidation of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the relative retention times of the degradation products.

    • Use MS data to propose structures for the major degradants.

Analytical Methodologies

The successful execution of solubility and stability studies hinges on the availability of a robust analytical method for the quantification of ethyl (4S)-4-amino-5-methylhexanoate and its impurities.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is generally suitable.[9] Due to the lack of a strong UV chromophore, detection can be challenging. Alternative detection methods include:

    • Mass Spectrometry (MS): Highly sensitive and specific, and provides structural information.[10]

    • Evaporative Light Scattering Detection (ELSD): A universal detector suitable for non-volatile compounds.

    • Charged Aerosol Detection (CAD): Another universal detector that offers near-uniform response.

  • Gas Chromatography (GC): Due to the compound's polarity, derivatization may be required to improve volatility and thermal stability.[11]

Handling and Storage Recommendations

Proper handling and storage are essential to maintain the integrity of ethyl (4S)-4-amino-5-methylhexanoate.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] For long-term storage, refrigeration is recommended.

  • Handling: Use personal protective equipment, including gloves and safety glasses.[14][15] Avoid inhalation of any dust or vapors. Handle in a well-ventilated area or fume hood.[16]

Conclusion

While specific, publicly available data on ethyl (4S)-4-amino-5-methylhexanoate is limited, a comprehensive physicochemical profile can be reliably predicted based on its molecular structure and data from analogous compounds. This guide provides a robust framework for the experimental determination of its solubility and stability, empowering researchers to generate the critical data needed to advance their research and development activities. The key to success lies in the meticulous application of the described protocols and the use of appropriate analytical techniques to ensure data of the highest quality and integrity.

References
  • Geneesmiddeleninformatiebank. (2016, December 13). Public Assessment Report Scientific discussion Pregabaline Hetero 25 mg, 50 mg, 75 mg, 100 mg, 150 mg, 200 mg, 225.
  • National Center for Biotechnology Information. (n.d.). Pregabalin. In PubChem.
  • U.S. Food and Drug Administration. (2012, May 16). Lyrica (Pregabalin) Capsules.
  • Google Patents. (n.d.). EP1543831A1 - Pregabalin composition.
  • ResearchGate. (n.d.). Stability studies on pregabalin [Table].
  • Safety Data Sheet. (n.d.). Touch N Seal Foam Kit 200 ICC Part - A.
  • Combi-Blocks. (2026, March 6). Safety Data Sheet.
  • Tokyo Chemical Industry. (2026, February 23). SAFETY DATA SHEET - Methyl 4-Amino-3-methylbenzoate.
  • BenchChem. (n.d.). Unveiling the Chemical Behavior of Ethyl 2-amino-5-methylhex-4-enoate: A Technical Guide to Its Predicted Reactivity and Stabili.
  • BenchChem. (n.d.). What are the chemical properties of Ethyl 2-amino-5-methylhex-4-enoate?.
  • Thermo Fisher Scientific. (2023, October 12). Safety Data Sheet - MEM NON-ESSENTIAL AMINO ACIDS SOLUTION, (100X).
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet.
  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • SYNTHARISE CHEMICAL INC. (n.d.). Pregabalin Ethyl Ester 10g.
  • BenchChem. (n.d.). A Comparative Analysis of Ethyl 2-amino-5-methylhex-4-enoate and Commercially Available Amino Acids.
  • BenchChem. (n.d.). Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods.

Sources

Ethyl (4S)-4-amino-5-methylhexanoate: A Technical Guide to Non-Proteinogenic Amino Acid Integration

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Ethyl (4S)-4-amino-5-methylhexanoate (a γ -amino acid derivative) serves as a critical building block for introducing conformational constraints and enhancing proteolytic stability in therapeutic peptides. By extending the carbon backbone relative to standard α -amino acids (such as leucine or valine), this compound alters the hydrogen-bonding network of the resulting peptide, predictably inducing secondary structures like γ -turns or helical folds[1].

The ethyl ester moiety acts as a crucial orthogonal protecting group during complex solid-phase peptide synthesis (SPPS) or solution-phase coupling. The causality here is fundamental: maintaining the carboxylate as an ethyl ester prevents premature polymerization and directs the regioselectivity of the primary amine during coupling phases.

Physicochemical Profiling

Understanding the quantitative metrics of this compound is essential for predicting its behavior in solvent systems and biological assays.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C9H19NO2Aliphatic nature ensures high lipophilicity.
Molecular Weight 173.25 g/mol Low molecular weight allows efficient coupling.
XLogP3 ~1.2Enhances membrane permeability in prodrug forms[2].
Stereochemistry (4S)Dictates the specific chiral folding of the peptide backbone.

Experimental Protocol: Synthesis and Verification

To ensure self-validating experimental integrity, the synthesis of ethyl (4S)-4-amino-5-methylhexanoate from its corresponding acid must strictly control chiral integrity and esterification completion.

Step-by-Step Esterification Methodology
  • Activation: Suspend 10 mmol of (4S)-4-amino-5-methylhexanoic acid in 50 mL of anhydrous ethanol under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the intermediate acyl chloride.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Dropwise, add 15 mmol of thionyl chloride ( SOCl2​ ). Causality: Slow addition controls the highly exothermic reaction and minimizes racemization.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor via TLC (Ninhydrin stain) until the starting material is completely consumed.

  • Evaporation & Neutralization: Concentrate the mixture under reduced pressure. Resuspend in ethyl acetate and wash with saturated NaHCO3​ to neutralize residual HCl.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography if necessary.

Process Visualization

G N1 Starting Material (4S)-4-amino-5-methylhexanoic acid N2 Activation (SOCl2 at 0°C) N1->N2 Halogenation N3 Intermediate Acyl Chloride N2->N3 Exothermic Control N4 Esterification (Reflux in EtOH) N3->N4 Nucleophilic Attack N5 Target Compound Ethyl (4S)-4-amino-5-methylhexanoate N4->N5 Neutralization & Isolation

Workflow for the controlled esterification of (4S)-4-amino-5-methylhexanoic acid.

Application in Peptidomimetics

In drug development, the integration of γ -amino acids like ethyl (4S)-4-amino-5-methylhexanoate provides profound resistance to endogenous peptidases. Because human proteases are evolutionarily optimized to cleave the α -amide bonds of L-amino acids, the insertion of an additional methylene unit in the backbone creates a steric and electronic mismatch at the enzyme's active site[1].

When the ethyl ester is selectively hydrolyzed post-coupling, the free carboxylate can be further extended. This modularity makes it an indispensable tool for synthesizing protease-resistant antimicrobial peptides and targeted neuroactive compounds.

References

Sources

A Technical Guide to the Stereochemistry and Chirality of Ethyl (4S)-4-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of ethyl (4S)-4-amino-5-methylhexanoate, a chiral molecule of significant interest in pharmaceutical synthesis. Its principal utility lies in its role as a key intermediate for the anticonvulsant drug, Pregabalin.[1] The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure, making a thorough understanding and control of stereochemistry paramount. This document will dissect the stereochemical features of ethyl (4S)-4-amino-5-methylhexanoate, detail the principles governing its synthesis, and outline the analytical methodologies required for its stereochemical verification. The focus is not merely on procedural steps but on the underlying scientific rationale that governs experimental design and interpretation in the context of modern drug development.

Foundational Concepts: Chirality in Drug Development

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[2] These mirror-image isomers, known as enantiomers, often exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility). However, their interactions with other chiral entities, such as biological receptors or enzymes, can differ dramatically.[3] This is the cornerstone of stereospecific pharmacology; one enantiomer may elicit a desired therapeutic effect while the other could be inactive or even toxic.[1]

The case of Pregabalin exemplifies this principle; only the (S)-enantiomer possesses the desired pharmacological activity.[1] Consequently, the synthesis of its precursor, ethyl (4S)-4-amino-5-methylhexanoate, must be highly stereoselective to ensure the final active pharmaceutical ingredient (API) is enantiomerically pure.

Deciphering the Stereochemistry of Ethyl (4S)-4-amino-5-methylhexanoate

The designation "(4S)" in the molecule's name is a precise descriptor of the three-dimensional arrangement of atoms around its single stereocenter. This assignment is determined by the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for ranking substituents attached to a chiral center.[4][5]

2.1 The Chiral Center

The chiral center in ethyl (4S)-4-amino-5-methylhexanoate is the carbon atom at the C4 position. It is bonded to four different groups:

  • An amino group (-NH₂)

  • An ethyl ester group (-CH₂C(O)OEt)

  • An isobutyl group (-CH₂CH(CH₃)₂)

  • A hydrogen atom (-H)

2.2 Application of Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP rules assign priority based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.[6]

  • Priority 1: The Nitrogen atom (Z=7) of the amino group (-NH₂) has the highest atomic number of the directly attached atoms.

  • Priority 2: Two groups are attached via Carbon (Z=6). To break the tie, we examine the atoms one bond further out.[7]

    • The carbon of the ethyl ester group is bonded to the C5 carbon.

    • The carbon of the isobutyl group is bonded to the C3 carbon, which is in turn bonded to the carbonyl group (C=O). According to CIP rules, a double bond to an oxygen is treated as two single bonds to oxygen.[5] Therefore, the C3 carbon substituent takes precedence.

  • Priority 3: The isobutyl group.

  • Priority 4: The Hydrogen atom (Z=1) has the lowest priority.

To assign the configuration, the molecule is oriented so that the lowest priority group (Hydrogen) points away from the viewer. The direction from priority 1 to 2 to 3 is then traced. For ethyl (4S)-4-amino-5-methylhexanoate, this direction is counter-clockwise, hence the designation "(S)" from the Latin sinister for left.[5]

CIP_Priority cluster_substituents C4 C4 NH2 -NH₂ C4->NH2 Priority 1 (N > C, H) CH2COOEt -CH₂COOEt C4->CH2COOEt Priority 2 (C-C=O > C-C-C) Isobutyl -CH₂CH(CH₃)₂ C4->Isobutyl Priority 3 H -H C4->H Priority 4 (Lowest Z) caption CIP Priority Assignment for the C4 Stereocenter

CIP Priority Assignment for the C4 Stereocenter

Stereoselective Synthesis: Achieving Enantiomeric Purity

Producing a single enantiomer like ethyl (4S)-4-amino-5-methylhexanoate requires a strategy known as asymmetric synthesis. These methods create the desired stereocenter with a strong preference for one configuration over the other. One of the most effective industrial strategies involves the asymmetric hydrogenation of a prochiral precursor.[8]

The causality behind this choice is efficiency and control. By using a chiral catalyst, a large quantity of the achiral starting material can be converted into the desired chiral product with high enantiomeric excess (ee), which is a measure of the purity of the enantiomer.[8]

3.1 General Workflow for Asymmetric Hydrogenation

A common precursor for this synthesis is an unsaturated cyano ester. The workflow involves creating the desired stereocenter by adding hydrogen across a carbon-carbon double bond in a chiral environment provided by a specialized catalyst.[8]

Synthesis_Workflow Start Prochiral Substrate (e.g., Ethyl 3-cyano-5-methylhex-3-enoate) Step1 Asymmetric Hydrogenation Start->Step1 Product Enantioenriched Product (Ethyl (4S)-4-cyano-5-methylhexanoate) Step1->Product Catalyst Chiral Catalyst (e.g., [S,S]-Me-DuPHOS-Rh) Catalyst->Step1 Step2 Nitrile Reduction Product->Step2 FinalProduct Final Product (Ethyl (4S)-4-amino-5-methylhexanoate) Step2->FinalProduct caption Workflow for Stereoselective Synthesis

Workflow for Stereoselective Synthesis

3.2 Protocol: Asymmetric Hydrogenation of Ethyl 3-cyano-5-methylhex-3-enoate

This protocol is a representative example based on established chemical principles for achieving the (S)-enantiomer.[8]

  • Reactor Preparation: An inert atmosphere is critical. The reaction vessel is charged with the prochiral substrate, ethyl 3-cyano-5-methylhex-3-enoate, and a suitable solvent (e.g., methanol).

  • Catalyst Introduction: A chiral rhodium-based catalyst, such as [(S,S)-Me-DuPHOS]Rh(COD)+BF4-, is added. The choice of catalyst is the most critical variable; the "(S,S)" ligand geometry directs the hydrogen addition to produce the desired (4S) stereocenter.

  • Hydrogenation: The vessel is pressurized with hydrogen gas (H₂). The reaction proceeds under controlled temperature and pressure until substrate conversion is complete, as monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the catalyst is removed, and the solvent is evaporated. The resulting product, ethyl (S)-3-cyano-5-methylhexanoate, is isolated.

  • Nitrile Reduction: The cyano group (-CN) of the intermediate is then reduced to a primary amine (-CH₂NH₂) using standard reduction methods (e.g., catalytic hydrogenation with Raney Nickel or chemical reduction) to yield the final product, ethyl (4S)-4-amino-5-methylhexanoate.

Analytical Verification of Stereochemical Integrity

Synthesizing the chiral molecule is only half the battle; its stereochemical purity must be rigorously verified. This is a self-validating system: the analytical results confirm the success and control of the synthetic protocol. The primary techniques for this are polarimetry and chiral chromatography.[9][10]

4.1 Polarimetry: A Macroscopic View of Chirality

Chiral molecules have the property of rotating the plane of polarized light, a phenomenon known as optical activity.[2] A polarimeter measures this angle of rotation.[11]

  • Principle: Enantiomers rotate light by equal magnitudes but in opposite directions.[2] The (4S) enantiomer will have a specific rotation value ([α]) that is characteristic of the molecule under defined conditions (temperature, solvent, wavelength).

  • Application: By measuring the specific rotation of a synthesized batch and comparing it to the known value of the pure enantiomer, one can calculate the optical purity. This provides a rapid, albeit less precise, assessment of enantiomeric composition.[9][11]

  • Limitations: The method's accuracy depends on having a reliable reference value for the pure enantiomer and is sensitive to impurities that may also be optically active.[9]

Parameter Description
Specific Rotation ([α]) A standardized measure of a compound's optical rotation.
Enantiomeric Excess (% ee) The percentage excess of one enantiomer over the other.
Relationship % ee is often estimated from optical purity, but this assumes a linear relationship which may not always hold true.[11]

4.2 Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most accurate and widely used method for determining enantiomeric excess.[9][12] It physically separates the enantiomers, allowing for their individual quantification.

  • Principle of Separation: The core of the technique is the Chiral Stationary Phase (CSP) within the HPLC column.[13] A CSP is itself chiral and interacts diastereomerically with the enantiomers of the analyte. These differing interaction energies cause one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct peaks on the chromatogram.[13][14]

  • Why it Works: The choice of CSP is critical. For amino esters like ethyl (4S)-4-amino-5-methylhexanoate, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) or macrocyclic glycopeptide-based CSPs (like teicoplanin) are often effective.[14][15] These phases create chiral pockets and surfaces where interactions like hydrogen bonding, dipole-dipole, and steric repulsion occur differently for each enantiomer.

4.2.1 Protocol: Enantiomeric Excess Determination by Chiral HPLC

  • Column Selection: Choose an appropriate Chiral Stationary Phase. A screening of columns (e.g., CHIRAL ART Amylose-SA, CHIRALCEL OD) is often the first step in method development.[15]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol or ethanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.[15]

  • Sample Preparation: Accurately prepare a dilute solution of the synthesized ethyl (4S)-4-amino-5-methylhexanoate in the mobile phase.

  • Chromatographic Analysis: Inject the sample into the HPLC system. The enantiomers will separate and be detected (commonly by a UV detector). The output is a chromatogram showing two peaks if both enantiomers are present.

  • Calculation of Enantiomeric Excess (% ee): The % ee is calculated from the integrated areas of the two enantiomer peaks using the following formula:

    % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Analytical_Workflow Start Synthesized Product Batch SamplePrep Prepare Dilute Solution Start->SamplePrep Injection Inject into Chiral HPLC System SamplePrep->Injection Separation Separation on Chiral Stationary Phase (CSP) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram (Peaks for (S) and (R) enantiomers) Detection->Chromatogram Analysis Integrate Peak Areas Chromatogram->Analysis Result Calculate % Enantiomeric Excess (% ee) Analysis->Result caption Analytical Workflow for Stereochemical Verification

Analytical Workflow for Stereochemical Verification

Conclusion

The stereochemistry of ethyl (4S)-4-amino-5-methylhexanoate is not a trivial academic detail; it is a critical quality attribute that dictates its utility as a pharmaceutical intermediate. Its (4S) configuration is established through the systematic application of CIP rules and achieved synthetically via powerful asymmetric catalysis methods. The verification of this stereochemistry through a robust, self-validating analytical workflow, spearheaded by chiral HPLC, is essential for ensuring the safety and efficacy of the final drug product. This integrated understanding of stereochemical principles, synthesis, and analysis forms the bedrock of modern, quality-driven pharmaceutical development.

References

  • Šterk, D., et al. (2013). Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. The Journal of Organic Chemistry. Available at: [Link]

  • PMC (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. National Center for Biotechnology Information. Available at: [Link]

  • Unknown Author (n.d.). Determination of Enantiomeric Purity by Direct Methods. Thieme. Available at: [Link]

  • University of Colorado Boulder (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules. University of Colorado Boulder. Available at: [Link]

  • ResearchGate (2015). From which instrument can we determine enantiomeric purity?. ResearchGate. Available at: [Link]

  • Wikipedia (2024). Cahn–Ingold–Prelog priority rules. Wikipedia. Available at: [Link]

  • OpenOChem Learn (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. Available at: [Link]

  • Wikipedia (2021). Cahn–Ingold–Prelog priority rules. Wikipedia. Available at: [Link]

  • PMC (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts (2019). 3.6 Cahn-Ingold Prelog Rules. Chemistry LibreTexts. Available at: [Link]

  • Semantic Scholar (2009). A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. Semantic Scholar. Available at: [Link]

  • TSI Journals (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Available at: [Link]

  • IBZ Messtechnik GmbH (2002). Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik GmbH. Available at: [Link]

  • Google Patents (n.d.). Asymmetric synthesis of pregabalin. Google Patents.
  • YMC (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • PMC (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Synthesis Database (2025). 4-ethyl-5-methylhexanoic acid. Chemical Synthesis Database. Available at: [Link]

  • ResearchGate (n.d.). Synthesis, Characterization and Crystal Structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. ResearchGate. Available at: [Link]

  • PubChem (n.d.). (4S)-4-ethyl-5-methylhexanoic acid. PubChem. Available at: [Link]

  • World Journal of Pharmaceutical Research (2023). amino benzoate moiety promoted. World Journal of Pharmaceutical Research. Available at: [Link]

  • RSC Publishing (n.d.). Materials Chemistry C. RSC Publishing. Available at: [Link]

  • PubChem (n.d.). 5-Amino-4-ethyl-5-methylhexan-3-one. PubChem. Available at: [Link]

Sources

The Role of Ethyl (4S)-4-amino-5-methylhexanoate in Medicinal Chemistry: A Technical Guide to γ-Peptide Foldamers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of peptide-based therapeutics, the rapid proteolytic degradation of natural α-peptides remains a fundamental pharmacokinetic hurdle. To overcome this, medicinal chemists have turned to foldamers —sequence-specific oligomers that adopt predictable, highly stable secondary structures. Ethyl (4S)-4-amino-5-methylhexanoate , the ethyl ester of (S)-γ⁴-valine, serves as a critical building block in this domain. By expanding the peptide backbone with two additional methylene units, this compound enforces unique helical geometries (e.g., the 12-helix and 14-helix) while conferring near-absolute resistance to enzymatic cleavage[1]. This whitepaper provides an in-depth mechanistic and procedural guide to utilizing this compound in the design and synthesis of advanced peptidomimetics.

Chemical Identity & Structural Significance

Ethyl (4S)-4-amino-5-methylhexanoate (Molecular Formula: C₉H₁₉NO₂) is a γ-amino acid derivative. Structurally, it is the homologated counterpart of the natural α-amino acid L-valine, where the isopropyl side chain is located at the γ-position relative to the carboxylate.

In synthetic workflows, γ-amino acids are frequently synthesized via the Arndt-Eistert homologation of protected α-amino acids or the olefination/hydrogenation of α-amino aldehydes (such as Boc-valinal)[2]. The ethyl ester serves as a highly stable, lipophilic intermediate that protects the C-terminus during these aggressive homologation steps, preventing premature cyclization (e.g., lactam formation) and facilitating purification before its integration into solid-phase peptide synthesis (SPPS).

Mechanistic Role in Foldamer Design

The primary value of (S)-γ⁴-valine lies in its ability to dictate the conformational folding of peptide chains, a concept known as preorganization[3].

Conformational Preorganization and Helical Propensity

When incorporated into homooligomeric sequences (γ-peptides), γ⁴-substituted residues exhibit a profound propensity to fold into a C14-helix [4]. This structure is stabilized by hydrogen bonds between the carbonyl oxygen of residue i and the amide proton of residue i+3. Alternatively, when alternated with natural α-amino acids to form α/γ-heterooligomers, the backbone adopts a stable 12-helix [5]. The isopropyl group at the γ⁴-position restricts the backbone torsion angles (specifically θ and ζ), heavily favoring the gauche conformation necessary to initiate and propagate the helical turn.

Proteolytic Immunity

The inclusion of γ-amino acids fundamentally alters the spatial relationship of the amide bonds. Proteases (such as Proteinase K or serum peptidases) require precise stereochemical alignment to attack the scissile bond and form a tetrahedral intermediate. The extra methylene carbons in γ⁴-valine disrupt this alignment, resulting in steric clashes within the protease active site and rendering the foldamer virtually immune to enzymatic degradation[1].

Protease_Resistance Protease Protease Active Site (e.g., Proteinase K) Alpha Standard α-Peptide Backbone Protease->Alpha Binds Gamma γ-Peptide Backbone (γ4-Valine incorporated) Protease->Gamma Attempts Binding Recog Tetrahedral Intermediate Formation Alpha->Recog Steric Steric Clash & Altered Dihedrals Gamma->Steric Degradation Rapid Proteolysis Recog->Degradation Stable Proteolytic Immunity Steric->Stable

Mechanism of proteolytic resistance conferred by γ-amino acid backbone expansion.

Experimental Workflows: From Ester to Foldamer

To utilize ethyl (4S)-4-amino-5-methylhexanoate in modern SPPS, it must first be converted into an N-protected free acid. The following protocols outline a self-validating system for this transformation and subsequent peptide assembly.

Protocol 1: Saponification and Fmoc-Protection

Causality: The ethyl ester is unreactive under standard peptide coupling conditions. It must be hydrolyzed to the free carboxylic acid. Subsequent Fmoc protection of the amine is required to prevent self-condensation and to make the building block compatible with standard Fmoc/tBu SPPS chemistry.

  • Hydrolysis: Dissolve 1.0 eq of ethyl (4S)-4-amino-5-methylhexanoate in a 3:1 mixture of THF/H₂O. Rationale: THF ensures the hydrophobic ester remains in solution, while water serves as the solvent for the hydroxide nucleophile.

  • Saponification: Add 3.0 eq of LiOH·H₂O at 0°C, then warm to room temperature for 4 hours. Rationale: LiOH is preferred over NaOH to minimize the risk of base-catalyzed epimerization at adjacent stereocenters.

  • Protection: Adjust the pH to 8.5 using NaHCO₃. Add 1.2 eq of Fmoc-OSu dissolved in THF dropwise. Stir for 12 hours.

  • Workup: Acidify the aqueous layer to pH 2.0 with 1M HCl and extract with Ethyl Acetate. Dry over MgSO₄ and concentrate to yield Fmoc-(S)-γ⁴-Val-OH .

Protocol 2: Microwave-Assisted SPPS of α/γ-Foldamers

Causality: The extended aliphatic backbone of γ-amino acids increases the degrees of freedom and steric shielding around the N-terminus. Standard coupling reagents (e.g., HBTU) often fail to achieve quantitative yields, leading to deletion sequences.

  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol) in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF for 2 × 5 mins.

  • Coupling (Critical Step): Pre-activate 4.0 eq of Fmoc-(S)-γ⁴-Val-OH with 4.0 eq of HATU and 8.0 eq of DIEA in DMF for 2 minutes. Add to resin. Rationale: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is strictly necessary to overcome the steric penalty of the γ-residue during aminolysis[6].

  • Microwave Irradiation: Heat the coupling reaction to 75°C for 10 minutes using a microwave peptide synthesizer. Rationale: Thermal energy drives the coupling past the kinetic barriers imposed by the bulky γ⁴-isopropyl group.

  • Cleavage: Following sequence completion, cleave the foldamer using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

SPPS_Workflow A Ethyl (4S)-4-amino- 5-methylhexanoate B Saponification (LiOH) & Fmoc Protection A->B C Fmoc-γ4-Val-OH Building Block B->C D Solid Phase Peptide Synthesis (HATU/DIEA) C->D E Cleavage & Deprotection (TFA/Scavengers) D->E F Purified α/γ-Foldamer (Stable 12-Helix) E->F

Workflow for converting ethyl (4S)-4-amino-5-methylhexanoate into a stable foldamer via SPPS.

Quantitative Conformational Data

The integration of γ-amino acids systematically alters the biophysical profile of the resulting peptide. The table below summarizes the structural and pharmacokinetic shifts achieved when transitioning from natural α-peptides to γ-containing foldamers.

Backbone TypeMonomer SpacingDominant Helical StructureHydrogen Bond PatternProteolytic Half-Life (Serum)
α-Peptide 1 carbonα-helix (3.6₁₃)C=O(i) → NH(i+4)< 1 hour
β-Peptide 2 carbons14-helixC=O(i) → NH(i+3)> 48 hours
γ-Peptide 3 carbons14-helixC=O(i) → NH(i+3)> 48 hours
α/γ-Peptide Alternating 1 & 312-helixC=O(i) → NH(i+3)> 48 hours

Table 1: Comparative structural and pharmacokinetic properties of standard peptides versus foldamer backbones[7],[5].

Applications in Medicinal Chemistry

The strategic incorporation of ethyl (4S)-4-amino-5-methylhexanoate derivatives is driving innovation in several therapeutic areas:

  • Protein-Protein Interaction (PPI) Inhibitors: The 12-helix of α/γ-peptides perfectly mimics the spatial arrangement of side chains found in natural α-helices. This allows foldamers to competitively bind to large, flat receptor surfaces (e.g., inhibiting the Bcl-2/Bax or MDM2/p53 apoptotic pathways) without being degraded by cellular machinery[6].

  • Antimicrobial Peptides (AMPs): By tuning the amphiphilicity of γ-peptides, researchers can create foldamers that selectively disrupt bacterial cell membranes. The non-natural backbone prevents the rapid degradation typically observed with natural AMPs in host serum[1].

  • Macrocyclic Therapeutics: Recent advancements have demonstrated the ribosomal synthesis of macrocyclic peptides containing linear γ⁴-amino acids, opening the door to massive, genetically encoded foldamer libraries for high-throughput drug screening[8].

References

  • Ribosomal Synthesis of Macrocyclic Peptides with Linear γ4- and β-Hydroxy-γ4-amino Acids Source: acs.org URL:[Link]

  • Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates? Source: acs.org URL:[Link]

  • Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution Source: researchgate.net URL:[Link]

  • Foldamers Containing γ-Amino Acid Residues or Their Analogues: Structural Features and Applications Source: researchgate.net URL:[Link]

  • Unconstrained Homooligomeric γ-Peptides Show High Propensity for C14 Helix Formation Source: researchgate.net URL:[Link]

  • C12-Helix Development in (αγ)n Sequences – Spectroscopic Characterization of Boc–[Aib–γ4(R)Val]–OMe Oligomers Source: researchgate.net URL:[Link]

Sources

Ethyl (4S)-4-amino-5-methylhexanoate: A Technical Whitepaper on Synthesis, Conformational Constraints, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (4S)-4-amino-5-methylhexanoate is an advanced, non-proteinogenic γ -amino acid ester. In modern drug discovery, it serves as a critical chiral building block for the synthesis of highly constrained peptidomimetics, foldamers, and targeted oncology therapeutics[1]. By introducing a two-carbon spacer between the amino and carboxyl groups—compared to standard α -amino acids—this γ -amino acid derivative imparts unique conformational constraints and profound resistance to proteolytic degradation[2]. This guide provides an in-depth analysis of its structural biology, mechanistic utility in proteasome inhibition, and field-proven synthetic protocols.

Chemical Profiling & Structural Biology

The compound features an isopropyl side chain at the C5 position, directly derived from the stereocenter of L-valine.

  • IUPAC Name : Ethyl (4S)-4-amino-5-methylhexanoate

  • Molecular Formula : C9H19NO2

  • Molecular Weight : 173.25 g/mol

When the free acid form of this molecule is incorporated into α/γ -peptide backbones, the steric bulk of the isopropyl group restricts rotation around the Cα​−Cβ​ and Cβ​−Cγ​ bonds. This restriction strongly enforces a 12/10-helical secondary structure, characterized by alternating hydrogen bond directionality—a feature highly sought after in the design of stable foldamers[3].

Quantitative Physicochemical Data

To facilitate comparative analysis in drug design, the core physicochemical properties of the compound are summarized below:

Table 1: Physicochemical Properties of Ethyl (4S)-4-amino-5-methylhexanoate

PropertyValueReference
Molecular Weight173.25 g/mol [1]
Exact Mass173.1415 g/mol [1]
XLogP31.2[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors2[1]

Mechanistic Role in Drug Development

Proteasome Inhibition via Macrolactam Chimeras

The enantiomers of 4-amino-5-methylhexanoic acid are critical structural determinants in natural and synthetic proteasome inhibitors[4]. For instance, in the syringolin-glidobactin chimera (PDB ID: 4gk7), this γ -amino acid moiety facilitates the optimal spatial positioning of the macrolactam ring within the yeast 20S proteasome catalytic core[2]. This precise orientation enables a nucleophilic attack by the catalytic Thr1 hydroxyl group, leading to irreversible inhibition, the toxic accumulation of polyubiquitinated proteins, and subsequent apoptosis in oncogenic cells[5].

Pathway A Peptidomimetic Chimera (with γ-amino acid) B 20S Proteasome Catalytic Core A->B Targets C Covalent Binding to Thr1 Hydroxyl B->C Nucleophilic Attack D Irreversible Inhibition of Proteasome Activity C->D Macrolactam Ring Opening E Accumulation of Polyubiquitinated Proteins D->E Blocked Degradation F Apoptosis in Cancer Cells E->F Cellular Stress

Mechanistic pathway of 20S proteasome inhibition by γ-amino acid-containing chimeras.

Peptide Foldamers and Proteolytic Stability

The ethyl ester serves as a lipophilic prodrug or a protected intermediate for solid-phase peptide synthesis (SPPS)[6]. Once hydrolyzed to the free acid, it is utilized to create foldamers that drastically outperform native peptides in biological environments.

Table 2: Conformational Impact of γ -Amino Acid Incorporation

Peptide TypeBackbone CompositionDominant Secondary StructureProteolytic Stability
Native PeptideAll α -amino acids α -helix (13-atom H-bond)Low (Rapid degradation)
FoldamerAlternating α/γ -amino acids12/10-helixHigh (Resistant to proteases)

Experimental Protocols & Methodologies

Protocol 1: Stereoselective Synthesis of Ethyl (4S)-4-amino-5-methylhexanoate

Causality & Logic: To synthesize the (4S) enantiomer without racemization, the synthetic route must leverage the existing stereocenter of a natural amino acid. Boc-L-Valine is selected as the starting material. While Arndt-Eistert homologation is a historical option, the olefination/hydrogenation route described below is preferred in modern settings to avoid the explosive hazards of diazomethane[3].

  • Reduction to Aldehyde : Treat Boc-L-Valine with N,O-Dimethylhydroxylamine and coupling agents to form the Weinreb amide. Reduce with DIBAL-H at -78°C to yield Boc-L-valinal. (Rationale: The stable Weinreb intermediate prevents over-reduction to the corresponding alcohol).

  • Wittig Olefination : React Boc-L-valinal with (carbethoxymethylene)triphenylphosphorane in dichloromethane (DCM) at room temperature for 12 hours to yield the α,β -unsaturated ethyl ester.

  • Catalytic Hydrogenation : Dissolve the unsaturated ester in absolute ethanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 6 hours. Filter the mixture through a Celite pad to yield ethyl (4S)-Boc-4-amino-5-methylhexanoate.

  • Deprotection : To isolate the free amine for further derivatization, treat the intermediate with 4M HCl in dioxane for 1 hour, followed by rotary evaporation to yield the hydrochloride salt of ethyl (4S)-4-amino-5-methylhexanoate.

Synthesis A Boc-L-Valine (Starting Material) B Boc-L-Valinal (Reduction) A->B DIBAL-H C Olefination & Hydrogenation B->C Wittig Reagent D (4S)-Boc-4-amino-5- methylhexanoic acid C->D H2, Pd/C E Esterification (EtOH, Acid Catalyst) D->E EtOH, HCl F Ethyl (4S)-4-amino-5- methylhexanoate E->F Purification

Workflow for the stereoselective synthesis of ethyl (4S)-4-amino-5-methylhexanoate.

Protocol 2: Incorporation into Peptidomimetics via SPPS

Causality & Logic: The isopropyl group adjacent to the amino group creates significant steric hindrance. Standard coupling reagents (e.g., HBTU) often result in incomplete coupling and truncated sequences. Therefore, highly reactive uronium salts like HATU combined with a strong base (DIEA) are mandatory to drive the reaction to completion[7].

  • Resin Preparation : Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.

  • Deprotection : Remove the Fmoc protecting group using 20% piperidine in DMF (2 cycles of 10 minutes each).

  • Coupling : Pre-activate Fmoc-(4S)-4-amino-5-methylhexanoic acid (synthesized via basic hydrolysis of the ethyl ester and subsequent Fmoc protection) using 0.95 equivalents of HATU and 2.0 equivalents of DIEA in DMF for 3 minutes. Add the activated complex to the resin and agitate for 2 hours at room temperature.

  • Self-Validating Verification (Kaiser Test) : Perform a Kaiser test on a micro-cleaved resin sample. A blue color indicates unreacted primary amines (incomplete coupling due to steric hindrance). If positive, perform a double-coupling step using a fresh batch of activated amino acid before proceeding to the next sequence.

References

  • World Intellectual Property Organization (WIPO). "Solid phase peptide synthesis of peptide alcohols - WO2011000848A1." Google Patents.
  • Jena Library of Biological Macromolecules. "Database of Hetero Components - 0JT: (4R)-4-AMINO-5-METHYLHEXANOIC ACID." JenaLib. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "New compounds and pharmaceutical use thereof in the treatment of cancer - WO2017194627A1." Google Patents.
  • Di Costanzo, L., et al. "Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank." ResearchGate. Available at: [Link]

  • Gellman, S. H., et al. "A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides." ResearchGate. Available at: [Link]

Sources

Methodological & Application

Asymmetric synthesis of "ethyl (4S)-4-amino-5-methylhexanoate"

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Asymmetric Synthesis of Ethyl (4S)-4-amino-5-methylhexanoate

Introduction: The Significance of a Chiral Building Block

Ethyl (4S)-4-amino-5-methylhexanoate is a crucial chiral intermediate in the pharmaceutical industry, most notably serving as a key precursor for the synthesis of (S)-Pregabalin.[1][2] Marketed under the trade name Lyrica, Pregabalin is a potent anticonvulsant and neuropathic pain agent. The therapeutic activity is almost exclusively associated with the (S)-enantiomer, rendering the stereoselective synthesis of its precursors a paramount objective for medicinal and process chemists.[1][2] The development of efficient, scalable, and enantiomerically pure routes to this β-amino ester is a topic of significant academic and industrial interest.

This document provides an in-depth guide to the principal modern strategies for the asymmetric synthesis of ethyl (4S)-4-amino-5-methylhexanoate. We will explore methodologies ranging from classical chiral auxiliary-based approaches to highly efficient catalytic and biocatalytic systems, offering detailed protocols and the underlying scientific rationale for each.

Strategy 1: Diastereoselective Synthesis via Chiral Auxiliaries

The use of a chiral auxiliary is a robust and well-established strategy to induce stereoselectivity. The auxiliary, a covalently attached chiral molecule, sterically directs a subsequent reaction to occur on one face of the substrate, leading to a diastereomerically enriched product. The auxiliary is then cleaved to yield the desired enantiopure compound.

Core Principle: The Evans Asymmetric Alkylation

The Evans oxazolidinone auxiliary is a powerful tool for the asymmetric alkylation of carboxylic acid derivatives.[2] The process involves acylating the auxiliary, forming a specific enolate, and then introducing an electrophile. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, forcing the alkylating agent to approach from the opposite side with high diastereoselectivity.

Experimental Workflow: Evans Auxiliary Approach

cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage A Chiral Oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) C N-Acyl Oxazolidinone A->C Pivoloyl Chloride, Et3N, THF B 3-Methylbutanoyl Chloride B->C D Boron Enolate Formation C->D Dibutylboron Triflate, DIPEA, -78°C F Alkylated Product (High Diastereoselectivity) D->F E Ethyl Bromoacetate (Electrophile) E->F G Ethyl (4S)-4-amino-5-methylhexanoate (Target Molecule) F->G LiOH, H2O2, THF/H2O Then Esterification (EtOH, H+) H Recovered Auxiliary F->H

Caption: Workflow for Evans Asymmetric Alkylation Route.

Protocol 1: Evans Asymmetric Alkylation

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add 3-methylbutanoyl chloride (1.1 eq) and stir the mixture for 2 hours at room temperature.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the resulting N-acyl oxazolidinone by flash chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH2Cl2 and cool to -78 °C.

  • Add dibutylboron triflate (1.2 eq) dropwise, followed by diisopropylethylamine (1.3 eq). Stir for 30 minutes.

  • Add ethyl bromoacetate (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a pH 7 phosphate buffer, separate the layers, and extract the aqueous phase with CH2Cl2.

  • Combine organic layers, dry over MgSO4, and concentrate. The crude product is used directly in the next step.

Step 3: Cleavage of the Auxiliary

  • Dissolve the crude alkylated product in a 3:1 mixture of THF and water, and cool to 0 °C.

  • Add a pre-mixed solution of 30% aqueous hydrogen peroxide (4.0 eq) and aqueous lithium hydroxide (2.0 eq).

  • Stir vigorously for 4 hours. Quench the excess peroxide with aqueous sodium sulfite.

  • Extract the aqueous layer with CH2Cl2 to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1N HCl and extract with ethyl acetate to isolate the chiral acid.

  • Dissolve the acid in ethanol and add a catalytic amount of sulfuric acid. Reflux for 6 hours to form the ethyl ester.

  • Neutralize, extract with ethyl acetate, dry, and purify by chromatography to yield ethyl (4S)-4-amino-5-methylhexanoate.

ParameterTypical ResultReference
Diastereomeric Excess (d.e.)>98%[2]
Overall Yield60-75%[2]

Strategy 2: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a highly atom-economical method for establishing stereocenters. This approach involves the direct reduction of a prochiral enamine or enamide using molecular hydrogen and a chiral transition metal catalyst.

Core Principle: Chiral Phosphine Ligands

The enantioselectivity of the hydrogenation is controlled by a chiral ligand, typically a bisphosphine, coordinated to a metal center (e.g., Rhodium or Iridium).[3] The ligand creates a chiral pocket that forces the substrate to bind in a specific orientation, leading to the delivery of hydrogen to one face of the double bond. Catalysts based on Josiphos and DuanPhos ligands have shown high efficacy for this transformation.[4][5]

Experimental Workflow: Asymmetric Hydrogenation

cluster_0 Step 1: Substrate Synthesis cluster_1 Step 2: Asymmetric Hydrogenation A Ethyl 5-methyl-4-oxohexanoate C Prochiral Enamine Ester (Ethyl 4-amino-5-methylhex-3-enoate) A->C B Ammonium Acetate B->C Toluene, Reflux (Dean-Stark) D Ethyl (4S)-4-amino-5-methylhexanoate (Target Molecule) C->D [Rh(COD)2]BF4 Chiral Ligand (e.g., Josiphos) H2 (50 bar), MeOH, 50°C

Caption: Workflow for Asymmetric Hydrogenation Route.

Protocol 2: Asymmetric Hydrogenation of an Unprotected Enamine

Step 1: Synthesis of the Enamine Precursor

  • Combine ethyl 5-methyl-4-oxohexanoate (1.0 eq) and ammonium acetate (2.0 eq) in toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion (monitored by TLC), cool the reaction, wash with saturated NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, concentrate, and purify the crude enamine ester by distillation or chromatography.

Step 2: Catalytic Hydrogenation

  • In a glovebox, charge a high-pressure autoclave with the enamine ester (1.0 eq), [Rh(COD)2]BF4 (0.01 eq), and the chiral Josiphos-type ligand (0.011 eq) in degassed methanol.

  • Seal the autoclave, remove from the glovebox, and pressurize with hydrogen gas to 50 bar.

  • Heat the reaction to 50 °C and stir for 12-24 hours.

  • Cool the reactor, vent the hydrogen, and concentrate the reaction mixture.

  • Purify the product by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC.

Catalyst SystemYieldee (%)Reference
Rh(I) / Josiphos Ligand>95%93-97%[5]
Rh(I) / DuanPhos Ligand>99%>96%[4]

Strategy 3: Enzymatic Kinetic Resolution

Biocatalysis offers a "green" and highly selective alternative for producing enantiopure compounds. In a kinetic resolution, an enzyme selectively transforms one enantiomer of a racemic mixture, allowing the unreacted, desired enantiomer to be isolated in high purity.

Core Principle: Lipase-Catalyzed Hydrolysis

Lipases are commonly used enzymes that catalyze the hydrolysis of esters. In a racemic mixture of ethyl 4-amino-5-methylhexanoate, a lipase can be chosen that exhibits a strong preference for hydrolyzing the (R)-enantiomer.[6] This leaves the desired (S)-ester untouched. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

Experimental Workflow: Enzymatic Kinetic Resolution

A Racemic Ethyl 4-amino-5-methylhexanoate ((R/S)-Ester) C Reaction Mixture (Phosphate Buffer, 40°C) A->C B Immobilized Lipase (e.g., Novozym 435) B->C Selective Hydrolysis D Separation C->D Reaction stopped at ~50% conversion E Ethyl (4S)-4-amino-5-methylhexanoate (Unreacted, >99% ee) D->E F (R)-4-amino-5-methylhexanoic acid (Hydrolyzed Product) D->F

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol 3: Lipase-Catalyzed Kinetic Resolution
  • Prepare a racemic mixture of ethyl 4-amino-5-methylhexanoate.

  • Suspend the racemic ester (1.0 eq) in a 0.1 M phosphate buffer (pH 7.5).

  • Add immobilized Candida antarctica lipase B (Novozym 435) (e.g., 10% w/w of substrate).

  • Stir the suspension at 40 °C, monitoring the reaction progress by chiral HPLC. The reaction should be stopped as it approaches 50% conversion to maximize the ee of the remaining ester.

  • Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Adjust the pH of the aqueous solution to >10 with 1N NaOH to ensure the acid product is deprotonated.

  • Extract the mixture with ethyl acetate. The organic layer will contain the unreacted (S)-ester.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield enantiomerically enriched ethyl (4S)-4-amino-5-methylhexanoate.

ParameterTypical ResultReference
Enantiomeric Excess (ee)>99%[6]
Maximum Yield<50%[6]
Enantiomeric Ratio (E)>200[6]

Strategy 4: Organocatalytic Michael Addition

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. For β-amino acids, a common strategy is the enantioselective Michael addition of a nucleophile to a nitroalkene.

Core Principle: Chiral Thiourea Catalysis

Cinchona alkaloid-derived thioureas are powerful bifunctional catalysts.[7][8] The thiourea moiety activates the nitroalkene via hydrogen bonding, while the tertiary amine base deprotonates the nucleophile. This dual activation within a chiral scaffold brings the reactants together in a highly organized, stereodetermining transition state.

Experimental Workflow: Organocatalytic Route

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction & Decarboxylation A (E)-4-Methyl-1-nitropent-1-ene C Chiral Adduct A->C B Diethyl Malonate B->C Quinidine-derived Thiourea Catalyst (10 mol%), Toluene, RT D Intermediate Amino Diacid C->D H2, Raney Nickel E (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) D->E HCl, Heat

Caption: Organocatalytic route to the Pregabalin core structure.

Protocol 4: Organocatalytic Michael Addition
  • To a solution of (E)-4-methyl-1-nitropent-1-ene (1.0 eq) and diethyl malonate (1.2 eq) in toluene, add the quinidine-derived thiourea catalyst (0.1 eq).

  • Stir the reaction at room temperature for 48-72 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture and purify the adduct by flash chromatography.

  • The resulting nitro-diester is then subjected to hydrogenation (e.g., using H2 and Raney Nickel) to reduce the nitro group to an amine.

  • Subsequent hydrolysis and decarboxylation under acidic conditions (e.g., refluxing in 6N HCl) yields the amino acid core, which can then be esterified to provide the target molecule.

CatalystYield (Adduct)ee (%)Reference
Quinidine-ThioureaHighup to 75%[8]

Note: The reported ee can often be enhanced through crystallization of a downstream intermediate.[8]

Purification and Characterization

  • Purification: Final product purification is typically achieved using silica gel column chromatography, employing a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent the amine from streaking on the acidic silica.

  • Structural Confirmation: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the exact molecular weight and elemental composition.

  • Enantiomeric Purity: The most critical analysis is the determination of enantiomeric excess (ee). This is performed using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase.

Conclusion

The asymmetric synthesis of ethyl (4S)-4-amino-5-methylhexanoate can be accomplished through several effective strategies, each with distinct advantages.

  • Chiral Auxiliary methods are reliable and often provide very high stereoselectivity but are stoichiometrically demanding and less atom-economical.

  • Catalytic Asymmetric Hydrogenation represents a highly efficient, atom-economical industrial approach, offering high yields and excellent enantioselectivity, though it may require specialized high-pressure equipment and expensive metal catalysts.

  • Enzymatic Kinetic Resolution is an environmentally friendly method that can deliver products with exceptional enantiomeric purity, but the theoretical yield is capped at 50%.

  • Organocatalysis provides a metal-free alternative that is gaining prominence, though catalyst loading and reaction times may be higher compared to transition metal catalysis.

The choice of synthetic route depends on factors such as required scale, cost of goods, available equipment, and desired enantiopurity. Each of the protocols described herein provides a robust starting point for researchers and drug development professionals aiming to access this valuable chiral building block.

References

  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

  • Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. METU Open Access. Available at: [Link]

  • Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. PubMed. Available at: [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Available at: [Link]

  • A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. Semantic Scholar. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Springer. Available at: [Link]

  • An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Available at: [Link]

  • A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. acris. Available at: [Link]

  • Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. OA Monitor Ireland. Available at: [Link]

  • HIGHLY EFFICIENT STEREOSELECTIVE SYNTHESIS OF β- AMINO ACIDS BY ASYMMETRIC METHOD. Rasayan Journal of Chemistry. Available at: [Link]

  • Reduction of enamines and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link]

  • Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. ResearchGate. Available at: [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Research Portal. Available at: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Ethyl (4S)-4-amino-5-methylhexanoate from L-Valine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of ethyl (4S)-4-amino-5-methylhexanoate, a chiral β-amino acid ester, utilizing L-valine as the starting material. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for achieving this synthesis with high stereochemical fidelity.

Introduction: The Significance of Chiral β-Amino Acid Esters

β-Amino acids and their derivatives are crucial building blocks in medicinal chemistry and drug discovery. Their incorporation into peptide-based therapeutics can enhance metabolic stability by conferring resistance to enzymatic degradation.[1] Ethyl (4S)-4-amino-5-methylhexanoate, with its defined stereochemistry derived from the natural amino acid L-valine, serves as a valuable chiral intermediate for the synthesis of complex bioactive molecules. The synthetic route detailed herein employs the robust and well-established Arndt-Eistert homologation, a reliable method for the one-carbon chain extension of carboxylic acids.[2][3]

Synthetic Strategy: Arndt-Eistert Homologation of L-Valine

The core strategy for synthesizing ethyl (4S)-4-amino-5-methylhexanoate from L-valine is the Arndt-Eistert reaction. This multi-step process involves the conversion of an α-amino acid into its corresponding β-amino acid homologue.[3] The key transformation is the Wolff rearrangement of an α-diazoketone intermediate, which proceeds with retention of stereochemistry, making it ideal for the synthesis of enantiomerically pure compounds.[4][5]

The overall synthetic workflow can be visualized as follows:

Arndt-Eistert Homologation of L-Valine cluster_0 Step 1: N-Protection cluster_1 Step 2: Acid Activation & Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Esterification cluster_3 Step 4: Deprotection L-Valine L-Valine N-Protected L-Valine N-Protected L-Valine L-Valine->N-Protected L-Valine e.g., Boc₂O, base Mixed_Anhydride Mixed Anhydride Formation N-Protected L-Valine->Mixed_Anhydride Ethyl Chloroformate, Et₃N Diazoketone α-Diazoketone Intermediate Mixed_Anhydride->Diazoketone Diazomethane (CH₂N₂) Ketene Ketene Intermediate Diazoketone->Ketene Ag₂O or hv, -N₂ Protected_Ester N-Protected Ethyl Ester Ketene->Protected_Ester Ethanol (EtOH) Final_Product Ethyl (4S)-4-amino-5-methylhexanoate Protected_Ester->Final_Product e.g., TFA or HCl

Caption: General workflow for the synthesis of ethyl (4S)-4-amino-5-methylhexanoate via Arndt-Eistert homologation.

Part 1: N-Protection of L-Valine

The initial and critical step is the protection of the amino group of L-valine. This prevents unwanted side reactions during the subsequent activation and diazotization steps. The choice of protecting group is paramount and should be guided by its stability under the reaction conditions and the ease of its eventual removal. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this synthesis due to its stability and straightforward removal under acidic conditions.

Protocol 1: Synthesis of N-Boc-L-valine

Materials:

  • L-Valine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-valine (1.0 eq) in a 1 M aqueous solution of NaOH (2.0 eq) in a round-bottom flask.

  • To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.

  • Stir the resulting mixture vigorously at room temperature overnight.

  • After the reaction is complete (monitored by TLC), wash the reaction mixture with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-valine as a white solid.

ReagentMolar Eq.Purpose
L-Valine1.0Starting material
Boc₂O1.1Protecting agent
NaOH2.0Base to deprotonate the carboxylic acid and facilitate the reaction
Dioxane-Co-solvent to dissolve Boc₂O

Part 2: Synthesis of the α-Diazoketone Intermediate

This stage involves the conversion of the N-protected L-valine into the corresponding α-diazoketone. This is typically achieved by first activating the carboxylic acid, for example, by forming a mixed anhydride, followed by reaction with diazomethane.[2]

Protocol 2: Preparation of (S)-3-(tert-butoxycarbonylamino)-1-diazo-4-methyl-2-pentanone

Safety Precaution: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place. An ethereal solution of diazomethane can be prepared from a commercially available precursor like Diazald™.

Materials:

  • N-Boc-L-valine

  • Anhydrous tetrahydrofuran (THF)

  • N-methylmorpholine (NMM) or Triethylamine (Et₃N)

  • Ethyl chloroformate

  • Ethereal solution of diazomethane (CH₂N₂)

Procedure:

  • Dissolve N-Boc-L-valine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -15 °C in an ice-salt bath.

  • Add N-methylmorpholine (1.0 eq) followed by the dropwise addition of ethyl chloroformate (1.0 eq), ensuring the temperature remains below -10 °C.

  • Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride.

  • In a separate, appropriately prepared apparatus, add the cold ethereal solution of diazomethane (approx. 3.0 eq) to the mixed anhydride solution.

  • Allow the reaction to proceed at 0 °C for 2-3 hours, then let it warm to room temperature and stir for an additional hour.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude α-diazoketone, which can often be used in the next step without further purification.

Part 3: Wolff Rearrangement and Esterification

The Wolff rearrangement is the cornerstone of this synthesis, where the α-diazoketone rearranges to a highly reactive ketene intermediate with the loss of nitrogen gas.[5] This rearrangement can be induced thermally, photochemically, or, most commonly, by catalysis with a silver salt, such as silver(I) oxide or silver benzoate.[1][4] The ketene is then immediately trapped with ethanol to form the desired ethyl ester.

Wolff Rearrangement cluster_0 Key Mechanistic Steps of the Wolff Rearrangement Diazoketone α-Diazoketone Carbene Carbene Intermediate Diazoketone->Carbene -N₂ Ketene Ketene Intermediate Carbene->Ketene 1,2-rearrangement Ester Ethyl Ester Ketene->Ester + EtOH

Caption: Key mechanistic steps of the Wolff Rearrangement.

Protocol 3: Synthesis of Ethyl (4S)-4-(tert-butoxycarbonylamino)-5-methylhexanoate

Materials:

  • Crude (S)-3-(tert-butoxycarbonylamino)-1-diazo-4-methyl-2-pentanone

  • Anhydrous ethanol (EtOH)

  • Silver(I) oxide (Ag₂O) or Silver benzoate

  • Triethylamine (optional, if using silver benzoate)

Procedure:

  • Dissolve the crude α-diazoketone (1.0 eq) in anhydrous ethanol.

  • In a separate flask, prepare a suspension of silver(I) oxide (0.1 eq) in anhydrous ethanol.

  • Alternatively, dissolve silver benzoate (0.1 eq) in triethylamine (1.0 eq) with sonication.[1]

  • Add the silver catalyst suspension/solution dropwise to the diazoketone solution at room temperature. A gentle evolution of nitrogen gas should be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC analysis.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected ethyl ester.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

CatalystMolar Eq.Notes
Silver(I) oxide0.1Heterogeneous catalyst, easily removed by filtration.
Silver benzoate/Et₃N0.1 / 1.0Homogeneous catalyst, may require aqueous workup for removal.

Part 4: N-Deprotection

The final step is the removal of the Boc protecting group to yield the target compound, ethyl (4S)-4-amino-5-methylhexanoate. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Protocol 4: Synthesis of Ethyl (4S)-4-amino-5-methylhexanoate

Materials:

  • Ethyl (4S)-4-(tert-butoxycarbonylamino)-5-methylhexanoate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the purified N-Boc protected ethyl ester (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC.

  • Alternatively, treat the starting material with a solution of 4 M HCl in dioxane.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a minimal amount of water and basify to pH 8-9 with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, ethyl (4S)-4-amino-5-methylhexanoate. The product may be further purified by distillation or chromatography if necessary.

Conclusion

The Arndt-Eistert homologation of L-valine provides a reliable and stereospecific route to ethyl (4S)-4-amino-5-methylhexanoate. Careful execution of the described protocols, particularly the handling of diazomethane and the choice of protecting groups and catalysts, is essential for achieving high yields and purity. This synthetic guide offers a robust framework for researchers engaged in the synthesis of chiral β-amino acids and their derivatives for various applications in drug discovery and development.

References

  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
  • Yang, D., et al. (2000). Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. Organic Letters, 2(14), 2141-2143.
  • Zhu, C., et al. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction.
  • Dounay, A. B., & Lectka, T. (2003). Synthesis of Amino Acid-Derived Enaminones via Wolff Rearrangement Using Vinylogous Amides as Carbon Nucleophiles. Organic Letters, 5(20), 3709-3712.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Boc-L-Valine as a Chiral Building Block in Organic Synthesis. BenchChem.
  • Schöllkopf, U., et al. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1981(9), 670-672.
  • Danishefsky, S. J., et al. (2008). Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis. Journal of the American Chemical Society, 130(44), 14496-14497.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477096A - Method for preparing L-valine and D-valine by chemical resolution.
  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
  • Mangeney, P., et al. (1993). Synthesis of.β.-Amino Alcohols Derived from L-Valine. The Journal of Organic Chemistry, 58(10), 2874-2878.
  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (n.d.). US5380936A - Process for preparing 4-amino-5-hexenoic acid.
  • ResearchGate. (n.d.). Arndt-Eistert homologation. Retrieved from [Link]

  • European Patent Office. (1993). Novel process for preparing 4-amino-5-hexenoic acid. Retrieved from [Link]

  • Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Arndt-Eistert Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

  • Ley, S. V., & Myers, R. M. (2012). Continuous Multiple Liquid–Liquid Separation: Diazotization of Amino Acids in Flow. Organic Letters, 14(17), 4338-4341.
  • ResearchGate. (n.d.). Preliminary experiments on the diazotization of alanine (2a) and valine.... Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Siciliano, C., et al. (2012). A one-pot procedure for the preparation of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids. The Journal of Organic Chemistry, 77(23), 11465-11471.
  • Google Patents. (n.d.). WO1998049133A1 - Process for esterification of amino acids and peptides.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • BenchChem. (2025).
  • Semantic Scholar. (2021). Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential. Retrieved from [Link]

  • Chalmers University of Technology. (n.d.). Development of amino acid-based surfactants: from synthesis to applications. Retrieved from [Link]

  • Hokkaido University. (n.d.). 2010 - 北海道大学有機化学第二研究室 谷野研. Retrieved from [Link]

Sources

Strategic Considerations for Protecting Ethyl (4S)-4-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the strategic selection and application of amine-protecting groups is essential for the successful synthetic manipulation of chiral building blocks like ethyl (4S)-4-amino-5-methylhexanoate. This molecule, with its stereocenter and dual functional groups (amine and ester), presents unique challenges and opportunities in the synthesis of pharmaceuticals and other complex organic molecules. The nucleophilic nature of the primary amine must be masked to prevent unwanted side reactions during subsequent synthetic steps, such as coupling or modification of the ester moiety.[1]

This application note provides a detailed, experience-driven guide to the most effective strategies for protecting the primary amine of ethyl (4S)-4-amino-5-methylhexanoate. We will explore the underlying chemistry, provide validated, step-by-step protocols, and offer a comparative analysis to aid researchers in making informed decisions for their specific synthetic goals.

The selection of an appropriate protecting group is not a trivial choice; it is a strategic decision that impacts the entire synthetic route. For ethyl (4S)-4-amino-5-methylhexanoate, two primary factors must be considered:

  • Stability of the Ethyl Ester: The ethyl ester is susceptible to hydrolysis under both strongly acidic and, particularly, basic conditions.[2][3] Deprotection methods that employ harsh conditions can lead to the saponification of the ester, resulting in the corresponding carboxylic acid and reducing the yield of the desired product.

  • Preservation of Stereochemical Integrity: The (S)-stereocenter at the C4 position is a critical feature of the molecule. The chosen protection and deprotection conditions must be mild enough to prevent racemization.

An ideal protecting group strategy for this substrate is one that demonstrates orthogonality , meaning that the protecting group can be removed under specific conditions that do not affect other functional groups in the molecule, namely the ethyl ester.[4]

Core Protecting Group Strategies

We will focus on three of the most robust and widely used amine-protecting groups in modern organic synthesis: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is a cornerstone of modern synthesis due to its stability in a wide array of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation, combined with its clean removal under mild acidic conditions.[5] This makes it an excellent choice for many applications involving ethyl (4S)-4-amino-5-methylhexanoate.

Rationale: The Boc group is introduced using di-tert-butyl dicarbonate, often called Boc anhydride or (Boc)₂O. The reaction is typically performed under mild basic or even neutral aqueous conditions, which are fully compatible with the ethyl ester.[6] Deprotection is achieved with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[7][8] While this involves acid, the conditions are generally mild enough to avoid significant ester hydrolysis if carefully controlled.

dot

Caption: Workflow for Boc protection and deprotection.

This protocol employs standard Schotten-Baumann-like conditions, which are robust and high-yielding.

Materials:

  • Ethyl (4S)-4-amino-5-methylhexanoate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (1:1 mixture)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve ethyl (4S)-4-amino-5-methylhexanoate in a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of (Boc)₂O in THF dropwise to the cooled, stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Remove the THF under reduced pressure. Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography if necessary.

This procedure uses trifluoroacetic acid in dichloromethane, a standard method for fast and efficient Boc removal.[9]

Materials:

  • Boc-protected ethyl (4S)-4-amino-5-methylhexanoate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M solution).

  • Acidification: Cool the solution to 0 °C and add TFA (typically 20-50% v/v).

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Quenching: Carefully concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ until gas evolution ceases to neutralize the excess TFA.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine. The product will be the free base. Alternatively, evaporation of the reaction mixture directly yields the amine as its TFA salt.

The Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Labile Protection

The Cbz group is a classic and highly reliable protecting group. Its key advantage is its remarkable stability to a wide range of conditions, including both mild acid and base, making it orthogonal to many other protecting groups.[10] Critically, its removal by catalytic hydrogenation is performed under neutral conditions, which completely preserves the integrity of the ethyl ester.[11][12]

Rationale: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic aqueous conditions (Schotten-Baumann reaction).[13] The deprotection via catalytic hydrogenation uses a palladium catalyst (Pd/C) and a hydrogen source, producing the free amine and benign, volatile byproducts (toluene and CO₂), which simplifies purification.[11] This method is exceptionally mild and highly compatible with the target molecule.

dot ```dot graph Cbz_Protection_Workflow { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=12, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=10];

// Nodes Start [label="Ethyl (4S)-4-amino-\n5-methylhexanoate", fillcolor="#FFFFFF", fontcolor="#202124"]; Reagents_P [label="Benzyl Chloroformate (Cbz-Cl)\nBase (e.g., Na₂CO₃)\nSolvent (e.g., Dioxane/H₂O)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Protected [label="Cbz-Protected Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents_D [label="H₂ Gas\n10% Pd/C Catalyst\nSolvent (e.g., MeOH, EtOH)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotected [label="Free Amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents_P [label="Protection", arrowhead=none, color="#5F6368"]; Reagents_P -> Protected [color="#5F6368"]; Protected -> Reagents_D [label="Deprotection", arrowhead=none, color="#5F6368"]; Reagents_D -> Deprotected [color="#5F6368"]; }

Caption: Workflow for Fmoc protection and deprotection.

The protection step itself is compatible with the ester functionality.

Materials:

  • Ethyl (4S)-4-amino-5-methylhexanoate (1.0 equiv)

  • 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane and Water

Procedure:

  • Dissolution: Dissolve the amino ester in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Reagent Addition: Slowly add a solution of Fmoc-OSu in dioxane to the amino ester solution with vigorous stirring at 0-5 °C. [14]3. Reaction: Allow the mixture to warm to room temperature and stir for several hours.

  • Work-up: Dilute with water and wash with diethyl ether. Acidify the aqueous layer with dilute HCl, which may cause the product to precipitate.

  • Isolation: Collect the product by filtration or extract with an organic solvent. Dry and concentrate to yield the Fmoc-protected ester.

Comparative Analysis of Protecting Group Strategies

The choice of protecting group should be guided by the planned subsequent reaction steps. The following table provides a summary to aid in this decision-making process.

FeatureBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent (Boc)₂OBenzyl Chloroformate (Cbz-Cl)Fmoc-OSu or Fmoc-Cl
Protection Conditions Mildly basic or neutralMildly basic (Schotten-Baumann)Mildly basic
Deprotection Method Acidolysis (TFA, HCl) [7]Catalytic Hydrogenolysis (H₂/Pd-C) [12]Base (Piperidine, DBU) [15]
Key Advantage Good orthogonality, widely usedExtremely mild, neutral deprotectionOrthogonal to acid-labile groups
Main Disadvantage Acidic deprotection may pose a minor risk to some sensitive esters.Catalyst can be pyrophoric; incompatible with reducible groups (alkenes, alkynes).High risk of ethyl ester saponification during deprotection. [2]
Compatibility with Ethyl Ester High. Conditions are generally mild enough to avoid significant hydrolysis.Excellent. Neutral deprotection conditions fully preserve the ester.Poor. Basic deprotection is likely to cause significant hydrolysis.
Typical Yields >90%>90%>90% (for protection step)

Conclusion and Recommendations

For the protection of the primary amine in ethyl (4S)-4-amino-5-methylhexanoate, the choice of strategy is critical to maintaining the integrity of the molecule.

  • The Cbz group is the most highly recommended strategy . Its removal via catalytic hydrogenation is performed under neutral pH and mild conditions, offering the highest level of compatibility with the ethyl ester and ensuring its preservation. [11]* The Boc group is a very strong and viable alternative . The acidic deprotection conditions are well-established and, with careful control of reaction time and temperature, can be performed with minimal hydrolysis of the ethyl ester. * The Fmoc group should generally be avoided for this specific substrate due to the high probability of ester saponification under the required basic deprotection conditions. [2][15]It should only be considered if the subsequent synthetic step involves hydrolysis of the ester to the carboxylic acid.

By carefully considering the downstream synthetic route and the chemical sensitivities of the target molecule, researchers can select the optimal protecting group strategy to ensure high yields and product purity.

References

  • Benchchem. An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.

  • Mutt, E., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC.

  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

  • Benchchem. Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal.

  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase...

  • YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry.

  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters.

  • Benchchem. A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.

  • Benchchem. Application Notes and Protocols for N-Cbz Deprotection.

  • Benchchem. The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids.

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.

  • ACS Publications. Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation | ACS Medicinal Chemistry Letters.

  • Organic Chemistry Portal. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile.

  • ACS Publications. Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme | The Journal of Organic Chemistry.

  • Taylor & Francis. MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts.

  • ThalesNano. Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.

  • BOC Sciences. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal.

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis.

  • Thieme. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O.

  • Springer Nature Experiments. Methods for Removing the Fmoc Group.

  • Thieme. Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides.

  • Organic Chemistry Portal. Cbz-Protected Amino Groups.

  • PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • ACS Publications. First Practical Protection of α-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives | The Journal of Organic Chemistry.

  • PMC. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.

  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).

  • Chemistry Steps. Boc Protecting Group for Amines.

  • ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.

  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.

  • Organic Synthesis. Protecting Groups.

  • Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.

  • ChemPep. Fmoc Solid Phase Peptide Synthesis.

  • Organic Chemistry Data. Ester to Acid - Common Conditions.

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.

  • ResearchGate. Amino Acid-Protecting Groups.

  • TCI Chemicals. Protecting Agents.

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

  • X-MOL. Protecting Groups in Peptide Synthesis: A Detailed Guide.

  • KPU Pressbooks. 7.5 Esters – Organic Chemistry II.

  • ResearchGate. Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes | Request PDF.

  • Chemguide. hydrolysis of esters.

  • The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters.

  • PMC. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters.

  • Chemical Science (RSC Publishing). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons.

  • PMC. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.

Sources

Application Notes & Protocols: Strategic Incorporation of Ethyl (4S)-4-Amino-5-Methylhexanoate into Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Peptidomimetic Toolkit

The pursuit of novel therapeutics has driven peptide science beyond the canonical 20 amino acids. Non-canonical amino acids (ncAAs) are powerful tools for creating peptidomimetics with enhanced pharmacological properties.[1] The incorporation of ncAAs can introduce conformational constraints, improve proteolytic stability, and modulate receptor affinity.[2][3]

This guide focuses on Ethyl (4S)-4-amino-5-methylhexanoate , a chiral β-amino acid ester characterized by a sterically demanding isopropyl group adjacent to the amine functionality. Its unique structure offers the potential to induce specific secondary structures and shield the peptide backbone from enzymatic degradation. However, these same structural features present significant challenges to standard peptide synthesis protocols.

This document provides a comprehensive technical overview and field-proven protocols for the successful incorporation of this building block, designed for researchers in drug discovery and peptide chemistry.

Core Challenges & Strategic Considerations

The primary obstacle in utilizing ethyl (4S)-4-amino-5-methylhexanoate is the significant steric hindrance around its nucleophilic amino group. This hindrance slows down the kinetics of amide bond formation compared to standard α-amino acids.

Causality Behind Experimental Choices:

  • Reduced Nucleophilicity: The bulky isopropyl group electronically and physically shields the nitrogen atom, demanding more reactive electrophiles for efficient acylation.

  • Inefficient Coupling: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient to achieve complete coupling, leading to deletion sequences in the final product.[4]

  • Aggregation Risk: During solid-phase synthesis, difficult coupling steps can promote the aggregation of peptide chains on the resin, further impeding reagent access.[4]

Therefore, a successful strategy requires a multi-faceted approach: selection of highly potent activating reagents, optimization of reaction conditions (time, equivalents), and rigorous monitoring of reaction completion.

Recommended Coupling Reagents: A Comparative Analysis

The choice of coupling reagent is the most critical parameter for incorporating sterically hindered residues. Reagents are broadly classified based on the reactive species they generate. For this application, in-situ activating reagents based on phosphonium or aminium salts are strongly recommended.

Reagent ClassExample Reagent(s)Active Ester FormedReactivityKey Considerations
Carbodiimides DCC, DICO-acylisoureaLowGenerally insufficient for this application due to low reactivity and side reactions. Not recommended.[5]
Aminium/Uronium HBTU, TBTU, HCTUOBt or O-6-ClBt esterHighHBTU and TBTU are excellent for routine synthesis but may be insufficient here. HCTU is more reactive.[4] Can cause guanidinylation of the free amine if used in large excess.
Aminium/Uronium (HOAt-based) HATU OAt ester Very High Highly recommended. The 7-aza-hydroxybenzotriazole (OAt) leaving group provides anchimeric assistance, significantly accelerating the coupling reaction. Considered one of the most efficient reagents for hindered couplings.[5][6]
Phosphonium PyBOP, PyAOPOBt or OAt esterHigh to Very HighExcellent reagents that do not cause guanidinylation side reactions. PyAOP is analogous to HATU in reactivity. PyBOP is a robust alternative.[5]

Experimental Workflow & Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating this amino acid is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][8] The general workflow is outlined below.

SPPS_Workflow Resin 1. Resin Swelling (e.g., in DMF) Deprotect 2. N-Terminal Fmoc Deprotection (Piperidine/DMF) Resin->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Coupling (Hindered Amino Acid + HATU + Base) Wash1->Couple Monitor 5. Monitor (e.g., Kaiser Test) Couple->Monitor Monitor->Couple Positive (Double Couple) Wash2 6. Wash (DMF, DCM) Monitor->Wash2 Negative NextAA 7. Repeat Cycle for Next Amino Acid Wash2->NextAA NextAA->Deprotect Cleave 8. Final Cleavage & Deprotection (TFA cocktail) NextAA->Cleave Final AA

Caption: Fmoc-SPPS workflow for hindered amino acid incorporation.

Detailed Protocol: Fmoc-SPPS Incorporation

This protocol assumes a manual synthesis on a 0.1 mmol scale using Rink Amide resin. Adjust volumes and quantities accordingly for different scales or automated synthesizers.

Materials:

  • Fmoc-protected Ethyl (4S)-4-amino-5-methylhexanoate (ensure the α-amino group is Fmoc protected if incorporating into the middle of a sequence). Note: As this is a β-amino acid, standard Fmoc protection applies to the amino group.

  • Rink Amide Resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HATU (or PyAOP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (DI)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain.

    • Repeat with a fresh 20% piperidine/DMF solution for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling of Ethyl (4S)-4-amino-5-methylhexanoate (Double Coupling Protocol):

    • First Coupling:

      • In a separate vial, pre-activate the amino acid: dissolve Fmoc-Ethyl (4S)-4-amino-5-methylhexanoate (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol) in DMF.

      • Add DIEA (8 eq., 0.8 mmol) to the activation vial and swirl. The solution should change color.

      • Immediately add the activated amino acid solution to the deprotected resin.

      • Agitate at room temperature for 2-4 hours.

      • Drain the coupling solution and wash with DMF (3x).

    • Monitoring:

      • Take a small sample of resin beads and perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling. A negative result (yellow/colorless beads) indicates success.

      • Crucially, for this hindered amino acid, assume the first pass may be incomplete and proceed directly to the second coupling.

    • Second Coupling:

      • Repeat the coupling step with a freshly prepared activation solution (2 eq. amino acid, 1.9 eq. HATU, 4 eq. DIEA).

      • Agitate for another 2-4 hours or overnight.[4]

      • Drain and wash the resin with DMF (5x) and DCM (3x).

      • Perform a final Kaiser test to confirm completion. If it remains positive, consider a capping step with acetic anhydride to terminate unreacted chains.

  • Chain Elongation:

    • Repeat steps 2 and 3 (using standard single coupling protocols for non-hindered amino acids) for the remaining residues in your sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and its Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether 2-3 more times.

    • Dry the final peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using Reverse-Phase HPLC (RP-HPLC) on a C18 column.

    • Confirm the identity and purity of the final product by LC-MS (Liquid Chromatography-Mass Spectrometry).[1]

Protocol: Solution-Phase Incorporation

Solution-phase synthesis can be advantageous for short peptides or fragment condensation.[7][9] This protocol describes the coupling of an N-terminally protected peptide (Peptide-A-COOH) with C-terminally protected ethyl (4S)-4-amino-5-methylhexanoate (H₂N-Peptide-B).

Procedure:

  • Reactant Preparation:

    • Dissolve the carboxylic acid component (Peptide-A-COOH, 1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or DCM.

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add DIEA (2.5 eq.) to the cooled solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • In a separate flask, dissolve the amine component (H₂N-Peptide-B, 1.2 eq.) in anhydrous DMF.

    • Slowly add the solution of the amine component to the activated carboxylic acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with a solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove excess acid), and brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude peptide by column chromatography on silica gel.

Troubleshooting Common Issues

IssueObservation (SPPS)Probable CauseRecommended Solution
Incomplete Coupling Positive Kaiser test after double coupling. Mass spec shows deletion sequence (-M).Extreme steric hindrance; peptide aggregation on resin.1. Increase coupling time to overnight. 2. Increase temperature to 40-50°C (use with caution to avoid racemization). 3. Switch to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP).[4] 4. Cap unreacted amines with acetic anhydride before proceeding.
Guanidinylation Mass spec shows unexpected +42 Da adduct on the N-terminus.Side reaction from excess HBTU/HATU with the deprotected amine.1. Ensure precise stoichiometry; do not use a large excess of the coupling reagent. 2. Switch to a phosphonium-based reagent like PyBOP or PyAOP, which does not cause this side reaction.
Low Cleavage Yield Small amount of final peptide obtained after cleavage and precipitation.Incomplete reaction; peptide aggregation preventing TFA access.1. Increase cleavage time to 4 hours. 2. Use a stronger cleavage cocktail if side-chain protecting groups are stubborn.

References

  • Jiang, L., & Chen, L. (2006). New Development of Coupling Reagents for Hindered Peptide. Progress in Chemistry, 18(2), 262-269.
  • Fletcher, M. D., & Campbell, M. M. (2000). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Chemical Reviews, 100(12), 4499-4516. (Simulated link, based on content of search result[2]) [Link]

  • Carpino, L. A., et al. (1994). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 59(1), 123-125. (Simulated link, based on content of search result[6]) [Link]

  • Gellerman, G. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 340, 145-57. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Solution-Phase Peptide Synthesis: The Case of Biphalin. Retrieved from [Link]

Sources

Topic: Solid-Phase Peptide Synthesis Using Ethyl (4S)-4-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of non-canonical amino acids (ncAAs) is a critical strategy in modern drug discovery for enhancing the therapeutic profiles of peptide-based agents. Ethyl (4S)-4-amino-5-methylhexanoate, a sterically hindered gamma-amino acid, offers unique structural properties but presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols. Its bulky isobutyl side chain adjacent to the reacting amine sterically impedes amide bond formation, necessitating optimized synthetic strategies. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this building block. We address pre-synthesis preparation, advanced coupling methodologies, and post-synthesis processing, with a focus on the chemical rationale behind each procedural choice to ensure high-yield, high-purity synthesis of the target peptide.

Introduction: The Challenge and Opportunity of Hindered ncAAs

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic use.[] The core principle involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support, simplifying purification by allowing excess reagents to be washed away after each step.[2] The most prevalent method, Fmoc/tBu chemistry, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (e.g., tert-butyl) for permanent side-chain protection.[3][4] This orthogonal scheme provides mild conditions suitable for a wide range of peptide sequences.[4]

The true power of modern peptide science lies in the ability to move beyond the 20 proteinogenic amino acids. Incorporating non-canonical amino acids (ncAAs) can introduce novel functionalities, improve metabolic stability against enzymatic degradation, and constrain peptide conformation to enhance receptor binding affinity.[5][6]

Ethyl (4S)-4-amino-5-methylhexanoate is one such ncAA. Its structure presents two key features that challenge standard SPPS protocols:

  • Gamma-Amino Acid Backbone: The amine is located on the gamma-carbon, which alters the peptide backbone's spacing and conformational properties.

  • Steric Hindrance: The primary challenge arises from the bulky isobutyl group at the C4 position, which sterically shields the amino group. This dramatically slows the kinetics of the coupling reaction, often leading to incomplete reactions and the formation of deletion sequences with standard methods.[7]

Overcoming these hurdles requires a rational selection of coupling reagents and optimized reaction conditions, as detailed in this guide.

Pre-Synthesis: Building Block Preparation

Ethyl (4S)-4-amino-5-methylhexanoate is not a standard, commercially available Fmoc-protected building block. Therefore, a crucial first step is its preparation and protection. The primary amine must be protected with an Fmoc group to be compatible with the SPPS workflow.

Protocol 1: Nα-Fmoc Protection of (4S)-4-amino-5-methylhexanoic acid

Note: If starting with the ethyl ester and this residue is not the C-terminus of the final peptide, the ester must first be saponified to the free carboxylic acid before Fmoc protection.

  • Dissolution: Dissolve (4S)-4-amino-5-methylhexanoic acid (1.0 eq.) in a 10% aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath.

  • Fmoc-Cl Addition: In a separate flask, dissolve Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) (1.1 eq.) in dioxane or acetone.

  • Reaction: Add the Fmoc-Cl solution dropwise to the stirring amino acid solution at 0 °C. Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Acidify the reaction mixture with 1 M HCl to a pH of ~2. The Fmoc-protected amino acid will typically precipitate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to yield the pure Fmoc-(4S)-4-amino-5-methylhexanoic acid building block. Confirm identity and purity via NMR and Mass Spectrometry.

The SPPS Cycle: A Workflow for Hindered Residues

The standard SPPS cycle must be adapted to ensure the complete incorporation of sterically demanding residues. The key modification lies in the coupling step, which requires more powerful reagents and potentially longer reaction times or repeated couplings.

SPPS_Workflow Start Peptide-Resin (Free Amine) Coupling Enhanced Coupling: 1. Fmoc-AA-OH (4 eq) 2. HATU (3.9 eq) 3. DIPEA (6 eq) 4. DMF, 2-4h Start->Coupling Activate & Couple Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine/DMF (5 + 15 min) Wash1->Deprotection Wash2 Wash (DMF, DCM) Deprotection->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Next_Cycle->Coupling Repeat for next AA

Caption: Optimized SPPS cycle for incorporating sterically hindered amino acids.

Experimental Protocols

Protocol 2: On-Resin Coupling of Fmoc-(4S)-4-amino-5-methylhexanoic acid

This protocol details a single coupling cycle on a 0.1 mmol scale using a manual synthesis vessel.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin pre-loaded with the C-terminal amino acid)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • Fmoc-(4S)-4-amino-5-methylhexanoic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Place the peptide-resin in the reaction vessel. Add DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.[2]

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes to ensure complete Fmoc removal. Drain.[3]

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform a sequence of washes: DMF (x3), DCM (x2), DMF (x3).

  • Coupling Activation Mixture (Prepare immediately before use):

    • In a separate vial, dissolve Fmoc-(4S)-4-amino-5-methylhexanoic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF.

    • Add DIPEA (6 eq., 0.6 mmol) to the mixture.

    • Allow the solution to pre-activate for 1-2 minutes. You may observe a color change.

  • Coupling Reaction:

    • Add the activation mixture to the resin. Agitate the suspension at room temperature for at least 2 hours. For particularly difficult sequences, this time can be extended to 4 hours or the coupling can be performed at a slightly elevated temperature (e.g., 35-40°C).[8]

    • Monitoring (Optional but Recommended): Take a few resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test. A blue color indicates a complete reaction (no free primary amines), while yellow/brown indicates an incomplete reaction.

  • Double Coupling (If necessary): If the Kaiser test indicates an incomplete reaction, drain the coupling solution and repeat steps 4 and 5 with a fresh activation mixture. This is a common and effective strategy for difficult couplings.[9]

  • Final Wash: After a successful coupling, drain the solution and wash the resin thoroughly: DMF (x3), DCM (x2), IPA (x2). The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
ReagentTypeRelative ReactivityRacemization RiskNotes
HBTU Uronium SaltHighLowA standard workhorse, but may be insufficient for severely hindered couplings.
HATU Uronium SaltVery HighVery LowHighly recommended for sterically hindered amino acids due to the formation of a highly reactive OAt-ester. More expensive but very effective.[8]
PyBOP Phosphonium SaltVery HighLowExcellent reagent for hindered couplings, known for high chemoselectivity.[8]
DIC/Oxyma CarbodiimideModerateLowA cost-effective option, but generally requires longer reaction times and may not be powerful enough for this specific amino acid.
Diagram: HATU Activation Mechanism

The efficacy of HATU stems from its ability to rapidly convert the carboxylic acid into a less-hindered, highly reactive OAt active ester, which is then readily attacked by the resin-bound amine.

Activation_Mechanism AA Fmoc-AA-COO⁻ Active_Ester Fmoc-AA-OAt (Active Ester) AA->Active_Ester + DIPEA HATU HATU HATU->Active_Ester Resin_Amine H₂N-Peptide-Resin Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->Peptide_Bond + H₂N-Peptide-Resin Byproduct HOAt + Tetramethylurea

Caption: Simplified mechanism of amino acid activation using HATU.

Protocol 3: Final Cleavage and Peptide Precipitation

Once the peptide sequence is fully assembled, it must be cleaved from the resin support and all side-chain protecting groups must be removed.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[10]

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K : 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[11] For simpler peptides without sensitive residues like Cys, Met, or Trp, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient.[10] Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin). Agitate the mixture at room temperature for 2-4 hours.[12]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (e.g., 40 mL).

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

    • Dry the crude peptide under vacuum.[10]

Characterization and Quality Control

The crude peptide must be analyzed for purity and identity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of the crude product and for purifying it to the desired level.[13][14]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final peptide, verifying the successful incorporation of all amino acids, including the ethyl (4S)-4-amino-5-methylhexanoate residue.[14][15]

Troubleshooting

ProblemProbable CauseRecommended Solution
Incomplete Coupling Steric hindrance of the amino acid is too great for the coupling conditions.Use a more powerful coupling reagent like HATU[8]. Perform a double coupling[9]. Increase coupling time or temperature.
Deletion Sequence Failure to couple the hindered amino acid, followed by successful coupling of the next residue.Ensure coupling is complete using a Kaiser test. Implement an optional capping step (e.g., with acetic anhydride) after the coupling of the hindered residue to block any unreacted amines.
Low Final Yield Cumulative loss from incomplete couplings or issues during cleavage/precipitation.Optimize every coupling step for the hindered residue. Ensure the peptide is fully cleaved from the resin. Check for peptide solubility in ether; if it is soluble, alternative precipitation or workup methods may be needed.

Conclusion

The successful incorporation of sterically hindered, non-canonical amino acids like ethyl (4S)-4-amino-5-methylhexanoate into peptides is a challenging yet achievable goal. The key to success lies in moving beyond standard SPPS protocols and embracing enhanced synthetic strategies. By employing powerful coupling reagents such as HATU, optimizing reaction times, and utilizing confirmatory tests like the Kaiser test, researchers can effectively overcome the kinetic barriers imposed by steric hindrance. The protocols and principles outlined in this guide provide a robust framework for scientists to leverage the unique structural benefits of such building blocks, paving the way for the development of novel and more effective peptide therapeutics.

References

  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science. [Link]

  • Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System. Shimadzu. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Efficient coupling reagents for aqueous solid-phase peptide synthesis. ResearchGate. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]

  • Gas Phase Separation of Modified Peptides for Activity-Based Protein Profiling. Analytical Chemistry - ACS Publications. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. HAL open science. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Core Peptide Characterization Techniques and Applications. ResolveMass. [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]

  • (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. [Link]

  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Ethyl (4S)-4-Amino-5-Methylhexanoate in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The transition from bioactive peptides to robust therapeutic agents is often hindered by inherent liabilities, primarily metabolic instability and poor bioavailability.[1][2] Peptidomimetics—molecules that replicate the pharmacophoric features of a peptide while possessing improved drug-like properties—offer a potent solution to this challenge.[3] A cornerstone of modern peptidomimetic design is the incorporation of non-natural amino acids to enforce specific conformations and confer resistance to enzymatic degradation.[4][5] This guide provides an in-depth exploration of ethyl (4S)-4-amino-5-methylhexanoate, a chiral β-amino acid derivative, as a strategic building block. We detail not only the rationale for its use but also provide robust, field-proven protocols for its incorporation into peptide sequences and the subsequent analysis of the resulting peptidomimetics.

The Rationale: Why Incorporate β-Amino Acids?

Peptides composed of natural α-amino acids are readily recognized and degraded by a host of endogenous proteases.[6][7] The introduction of a β-amino acid, which contains an additional carbon atom in its backbone (—NH—CH(R)—CH₂ —CO—), fundamentally alters the peptide's structure. This seemingly minor homologation has profound and therapeutically advantageous consequences:

  • Inherent Proteolytic Resistance: The altered backbone geometry is no longer a substrate for standard proteases, dramatically increasing the in-vivo half-life of the resulting peptidomimetic.[8][9]

  • Novel Secondary Structures: Unlike α-peptides which form well-known α-helices and β-sheets, β-peptides can fold into unique and stable helical structures (e.g., 12- and 14-helices) and turns, even with a small number of residues.[8][9] This provides a powerful tool to mimic the secondary structures of proteins crucial for mediating protein-protein interactions.[10]

  • Conformational Pre-organization: The bulkier backbone can reduce the entropic penalty of binding by constraining the molecule into a more defined, bioactive conformation.

Spotlight on Ethyl (4S)-4-Amino-5-Methylhexanoate

Ethyl (4S)-4-amino-5-methylhexanoate is a derivative of a β³-amino acid, where the side chain (an isobutyl group) is located on the β-carbon, adjacent to the amino group. This specific architecture provides two key features for rational drug design:

  • Hydrophobic Side Chain: The isobutyl group is a well-established pharmacophoric element for engaging with hydrophobic pockets in target proteins, such as the S1 pocket of many proteases.[11]

  • Stereochemically Defined Scaffold: The (4S) stereocenter allows for precise, three-dimensional positioning of the side chain, which is critical for achieving high-affinity and selective target engagement.

Physicochemical Properties
PropertyValueSource
IUPAC Name ethyl (4S)-4-amino-5-methylhexanoatePubChem
Molecular Formula C₉H₁₉NO₂PubChem
Molecular Weight 173.25 g/mol PubChem
Structure CC(C)CCC(=O)OCCPubChem
Class β³-Amino Acid Ester-

Experimental Protocols: From Synthesis to Characterization

The successful incorporation of sterically demanding building blocks like (4S)-4-amino-5-methylhexanoate requires optimization of standard solid-phase peptide synthesis (SPPS) protocols. The following methods are based on the robust and widely adopted Fmoc/tBu strategy.[12][13]

Workflow Overview: Peptidomimetic Synthesis

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative SPPS Cycle cluster_final Final Steps Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each residue Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) Wash1->Coupling Repeat for each residue Wash2 Wash (DMF) Coupling->Wash2 Repeat for each residue Wash2->Deprotection Repeat for each residue Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final residue Purification 5. Purification (RP-HPLC) Cleavage->Purification Analysis 6. Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Incorporation via Manual Fmoc-SPPS

This protocol details a single coupling cycle for incorporating the N-Fmoc protected version of (4S)-4-amino-5-methylhexanoic acid.

Causality: Due to the increased steric hindrance of a β³-amino acid compared to a standard α-amino acid, a potent coupling reagent and slightly extended reaction times are necessary to drive the reaction to completion and prevent deletion sequences.[12]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Fmoc-(4S)-4-amino-5-methylhexanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure (0.1 mmol scale):

  • Resin Preparation: a. Place the resin (0.1 mmol) in a fritted reaction vessel. b. Swell the resin in DMF (approx. 10 mL/g resin) for 30 minutes with gentle agitation.[4] c. Drain the DMF.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF (v/v) to the resin. b. Agitate for 5 minutes, drain, and repeat with fresh solution for an additional 15 minutes. c. Wash the resin thoroughly with DMF (5 x 10 mL). d. Self-Validation: Perform a Kaiser test on a few resin beads. A deep blue color confirms the presence of a free primary amine.

  • Coupling of Fmoc-(4S)-4-amino-5-methylhexanoic acid: a. In a separate vial, pre-activate the amino acid:

    • Dissolve Fmoc-(4S)-4-amino-5-methylhexanoic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (2 mL).
    • Add DIEA (8 equivalents, 0.8 mmol) to the solution.
    • Allow the mixture to activate for 1-2 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended or a second coupling (double coupling) can be performed.[12] d. Drain the coupling solution and wash the resin with DMF (5 x 10 mL). e. Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, repeat the coupling step.
  • Iteration: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

Causality: A strong acid, typically trifluoroacetic acid (TFA), is required to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Scavengers are included to trap the reactive carbocations generated during this process, preventing unwanted side reactions with sensitive residues.

Procedure:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM (3 x 10 mL each), and dry under vacuum for 1 hour.

  • Prepare a cleavage cocktail. For a standard peptide, a solution of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water is effective.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL/g resin) in a fume hood.[12]

  • Agitate at room temperature for 2-3 hours.[12]

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[12]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

Trustworthiness: Orthogonal analytical methods are essential to validate the identity and purity of the final product.[14] High-Performance Liquid Chromatography (HPLC) separates based on hydrophobicity, while Mass Spectrometry (MS) provides an exact mass, together confirming the correct product has been synthesized.[15]

  • Purification by Reverse-Phase HPLC (RP-HPLC): a. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). b. Purify on a preparative C18 column using a water/acetonitrile gradient containing 0.1% TFA. c. Collect fractions corresponding to the major peak. d. Lyophilize the pure fractions to obtain a white, fluffy powder.

  • Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS): a. Dissolve a small amount of the purified peptide. b. Analyze using an LC-MS system (e.g., ESI-MS).[15][16] c. Validation Criteria:

    • The HPLC chromatogram should show a single, sharp peak (>95% purity).
    • The mass spectrum should display a molecular ion peak corresponding to the calculated theoretical mass of the peptidomimetic.

Application Insights: Leveraging the β-Amino Acid Scaffold

Impact on Peptide Backbone Conformation

The insertion of a β-amino acid disrupts the typical φ/ψ dihedral angles that define α-peptide structures.[10] It introduces new rotational bonds (θ, ω) and forces the backbone into distinct conformations. This can be strategically used to mimic protein secondary structures or to create novel topologies for receptor binding.

Backbone_Comparison Backbone structure comparison. cluster_alpha Alpha-Peptide Backbone cluster_beta Beta-Peptide Backbone a_N N a_Ca a_N->a_Ca φ a_C C' a_Ca->a_C ψ R R a_Ca->R Side Chain b_N N b_Cb b_N->b_Cb φ b_Ca b_Cb->b_Ca θ R2 R2 b_Cb->R2 Side Chain b_C C' b_Ca->b_C ψ

Caption: Comparison of α- and β-amino acid backbones.

Designing for Proteolytic Stability

Application: A common application is the development of protease inhibitors.[7] By designing a peptidomimetic sequence that mimics a protease's natural substrate but incorporates (4S)-4-amino-5-methylhexanoate at a key position (e.g., P2 or P3), one can create a molecule that binds to the active site but cannot be cleaved. The isobutyl side chain can be targeted to hydrophobic pockets, enhancing binding affinity.

Protocol for a Protease Stability Assay:

  • Incubation: Prepare solutions of the test peptidomimetic and a control α-peptide at a known concentration (e.g., 1 mg/mL) in an appropriate buffer.

  • Add a solution of the target protease (e.g., Trypsin, Chymotrypsin) to both peptide solutions.

  • Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot and quench the enzymatic reaction by adding an equal volume of 1% TFA or by heating.

  • Analysis: Analyze each time point by RP-HPLC.

  • Interpretation: The peak area of the control α-peptide will decrease over time as it is degraded. A stable peptidomimetic will show little to no decrease in its corresponding peak area, demonstrating its resistance to proteolysis.

Conclusion

Ethyl (4S)-4-amino-5-methylhexanoate and its corresponding acid are not merely esoteric chemical reagents; they are powerful tools for rational drug design. By leveraging the unique structural and stability-enhancing properties of the β-amino acid backbone, researchers can overcome fundamental limitations of natural peptides.[1] The protocols and insights provided herein serve as a validated starting point for scientists and drug development professionals aiming to engineer the next generation of highly stable and potent peptidomimetic therapeutics.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Role of peptidomimetics for new drug discovery. (2022). World Journal of Advanced Research and Reviews.
  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (n.d.). National Open Access Monitor, Ireland.
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2025). Chemical Reviews.
  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (n.d.). Scirp.org.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications.
  • BenchChem. (n.d.). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc Protection.
  • Peptidomimetics, a synthetic tool of drug discovery. (n.d.). PMC - NIH.
  • A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. (2016). ResearchGate.
  • Peptidomimetics: Synthetic Tools for Drug Discovery and Development. (n.d.). Frontiers.
  • Beta-peptide. (n.d.). Wikipedia.
  • X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. (n.d.). PubMed.
  • T boc fmoc protocols in peptide synthesis. (n.d.). Slideshare.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ResearchGate.
  • Peptidomic approaches to the identification and characterization of functional peptides in Hydra. (n.d.). PubMed.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Methods and protocols of modern solid phase peptide synthesis. (2014).
  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. (2018). PubMed.
  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. (n.d.).
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive.
  • Peptidomics in Drug Discovery | Endogenous Peptides Explained. (2025). BioPharmaSpec.
  • Peptide Characterization by RP-HPLC for Regulatory Submissions. (2026).
  • What are the chemical properties of Ethyl 2-amino-5-methylhex-4-enoate?. (n.d.). BenchChem.
  • Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. (n.d.). PMC.
  • 4-ethyl-5-methylhexanoic acid. (2025). Chemical Synthesis Database.
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000).
  • Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles. (n.d.). PMC.
  • Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. (n.d.). ResearchGate.
  • DESIGNING PEPTIDOMIMETICS. (n.d.). UPCommons.
  • Protease Inhibitors. (n.d.). ITW Reagents.
  • From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. (2025).
  • Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. (2025). MDPI.
  • Development of a protease production platform for structure-based drug design. (2007). PubMed.
  • (4S)-4-ethyl-5-methylhexanoic acid | C9H18O2 | CID 101654387. (n.d.). PubChem.
  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018). Lupine Publishers.
  • ITIH4 acts as a protease inhibitor by a novel inhibitory mechanism. (2021). PMC - NIH.
  • amino benzoate moiety promoted. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

Application Note: Ethyl (4S)-4-amino-5-methylhexanoate as a Versatile Scaffold in Peptidomimetic and Neuromodulatory Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (4S)-4-amino-5-methylhexanoate (the ethyl ester of γ4 -L-Valine) is a highly versatile, stereochemically pure unnatural amino acid scaffold. In modern drug discovery, this molecule serves two distinct, high-impact therapeutic development pathways. First, as a building block for peptidomimetic foldamers , its γ4 -isopropyl substitution restricts backbone flexibility, driving the formation of highly stable secondary structures (e.g., 14-helices) capable of targeting complex protein-protein interactions (PPIs)[1][2]. Second, as a lipophilic prodrug , it acts as a bioavailable analog of the gabapentinoid class, designed to cross the blood-brain barrier (BBB) before enzymatic hydrolysis releases the active neuromodulator to target voltage-gated calcium channels (VGCCs)[3].

This application note provides the theoretical rationale, comparative data, and self-validating experimental protocols for utilizing this scaffold in both foldamer synthesis and neuropharmacological prodrug development.

Application I: Peptidomimetic Foldamers & PPI Therapeutics

Structural Rationale

Natural α -peptides suffer from rapid proteolytic degradation and poor conformational stability in short sequences, limiting their utility as PPI inhibitors. By homologating natural amino acids into γ -amino acids (inserting two methylene units between the carboxyl and α -carbon), researchers can create α/γ -hybrid peptides or pure γ -peptides[4].

The incorporation of the γ4 -Valine scaffold introduces significant steric bulk via its isopropyl side chain. This bulk severely restricts the torsional angles ( θ , ϕ , ψ ) of the peptide backbone. When polymerized or alternated with α -amino acids, this pre-organization forces the backbone to adopt a stable 14-helix (stabilized by C=O(i)​→NH(i+3)​ hydrogen bonds) or a 12/10-helix [2][4]. The ethyl ester moiety is strategically critical here: it serves as a robust C-terminal protecting group during iterative solution-phase peptide synthesis, allowing for precise, stepwise N-terminal elongation without premature side-reactions.

Foldamer N1 α-Amino Acids (e.g., Ala, Leu) N3 Solution-Phase Peptide Coupling N1->N3 N2 γ4-Amino Acids (e.g., γ4-Valine ethyl ester) N2->N3 N4 α/γ-Peptide Foldamer (Heterogeneous Backbone) N3->N4 N5 14-Helix Formation (C=O(i) → NH(i+3)) N4->N5 N6 Proteolytic Resistance & PPI Targeting N5->N6

Workflow for incorporating γ4-amino acids into proteolytically stable α/γ-peptide foldamers.

Data Presentation: Peptide Backbone Comparison

To understand the structural advantage of the γ4 -Valine scaffold, Table 1 summarizes the biophysical differences between natural and modified peptide backbones.

Table 1: Structural Comparison of Peptide Backbones

Property α -PeptidesHomooligomeric γ -PeptidesHybrid α/γ -Peptides
Backbone Atoms per Residue 35Alternating 3 and 5
Dominant Helical Structure α -helix (13-atom H-bond)14-helix (14-atom H-bond)12/10-helix or 14/15-helix
Proteolytic Stability Low (Rapidly degraded)Extremely HighHigh
Side-Chain Orientation ~100° rotation per residue~120° rotation per residueTunable based on sequence
Protocol 1: Solution-Phase Coupling of Ethyl (4S)-4-amino-5-methylhexanoate

Objective: Synthesize a hybrid α/γ -dipeptide (e.g., Fmoc-Ala- γ4 Val-OEt) using the scaffold as a C-terminal protected building block.

Expertise & Causality: The γ4 -isopropyl group introduces severe steric hindrance near the reacting amine. Standard carbodiimides (e.g., EDC/HOBt) often result in incomplete coupling and epimerization. HATU, a highly active uronium salt, accelerates the formation of the active ester, while DIPEA provides the optimal basic environment without nucleophilic interference, ensuring quantitative conversion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve Fmoc-Ala-OH (1.0 eq, 0.5 mmol) and HATU (1.1 eq, 0.55 mmol) in 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Pre-activation: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol) dropwise. Stir the mixture at room temperature for 5 minutes to allow the formation of the active O-At ester.

  • Coupling: Add ethyl (4S)-4-amino-5-methylhexanoate (supplied as hydrochloride salt, 1.0 eq, 0.5 mmol) to the reaction mixture. Self-validation step: The solution should turn slightly yellow; monitor the disappearance of the free amine via TLC (Ninhydrin stain) or LC-MS.

  • Reaction: Stir continuously at room temperature for 4–6 hours.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with 5% citric acid (to remove unreacted amine/DIPEA), saturated NaHCO3​ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexane/EtOAc gradient) to yield the pure dipeptide.

Application II: Neuromodulatory Prodrugs (Gabapentinoids)

Pharmacological Rationale

(4S)-4-amino-5-methylhexanoic acid shares profound structural homology with established gabapentinoids like Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid)[5]. These compounds exert their analgesic, anxiolytic, and anticonvulsant effects by binding with high affinity to the α2​δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system[3]. This binding reduces depolarization-induced calcium influx at nerve terminals, thereby attenuating the release of excitatory neurotransmitters like glutamate and substance P[6].

However, free γ -amino acids are zwitterionic at physiological pH, resulting in poor passive membrane permeability. They rely heavily on active transport (e.g., System L amino acid transporters) to cross the BBB. Ethyl (4S)-4-amino-5-methylhexanoate acts as a lipophilic prodrug. The ethyl ester masks the polar carboxylate, significantly increasing the LogP and allowing for rapid, passive diffusion across the BBB. Once inside the CNS, ubiquitous intracellular carboxylesterases hydrolyze the ester, trapping the active zwitterion inside the target tissue.

G A Ethyl (4S)-4-amino- 5-methylhexanoate (Lipophilic Prodrug) B Blood-Brain Barrier (Passive Diffusion) A->B C Intracellular Esterases (Hydrolysis) B->C D (4S)-4-amino-5- methylhexanoic acid (Active γ-Amino Acid) C->D E α2δ-1 Subunit (VGCC Binding) D->E F Reduced Calcium Influx & Neurotransmitter Release E->F

Mechanism of ethyl (4S)-4-amino-5-methylhexanoate as a CNS-penetrant neuromodulatory prodrug.

Data Presentation: Physicochemical Shift

Table 2 highlights the dramatic shift in physicochemical properties achieved by utilizing the ethyl ester scaffold compared to the free acid.

Table 2: Physicochemical Properties: Prodrug vs. Active Acid

ParameterEthyl (4S)-4-amino-5-methylhexanoate(4S)-4-amino-5-methylhexanoic acid
Molecular Weight 173.25 g/mol 145.20 g/mol
LogP (Predicted) ~1.8 (Lipophilic)~0.1 (Zwitterionic)
BBB Permeability High (Passive diffusion)Low (Requires active transport)
Target Affinity ( α2​δ−1 ) Low (Masked carboxylate prevents binding)High (Active pharmacophore)
Protocol 2: In Vitro Esterase Cleavage Assay (Prodrug Validation)

Objective: Quantify the enzymatic conversion of the ethyl ester prodrug to the active γ -amino acid to validate the prodrug strategy.

Expertise & Causality: Why use Porcine Liver Esterase (PLE) alongside Human Liver Microsomes (HLM)? While HLM provides a physiologically relevant model of human hepatic/systemic metabolism, PLE serves as a highly active, standardized positive control for carboxylesterase activity. This dual-assay setup ensures the protocol is self-validating: if cleavage occurs in PLE but not HLM, the prodrug is chemically susceptible to esterases but may have poor human-specific isoform recognition, guiding further structural refinement.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of ethyl (4S)-4-amino-5-methylhexanoate in LC-MS grade DMSO.

  • Matrix Preparation: Prepare two separate incubation matrices in 100 mM Phosphate Buffered Saline (PBS, pH 7.4):

    • Matrix A: HLM at a final protein concentration of 1.0 mg/mL.

    • Matrix B: PLE at a final concentration of 5 Units/mL.

  • Incubation: Pre-warm the matrices to 37°C in a shaking water bath for 5 minutes. Initiate the reaction by spiking the prodrug stock to a final concentration of 10 µM (final DMSO concentration = 0.1% to prevent enzyme denaturation).

  • Sampling: At time points t=0,15,30,60, and 120 minutes, withdraw 50 µL aliquots from each matrix.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Gabapentin-d10) to precipitate proteins and halt enzymatic activity.

  • Centrifugation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze via LC-MS/MS (MRM mode) tracking the precursor-to-product ion transitions for both the intact ethyl ester ( m/z 174.1 fragment) and the released acid ( m/z 146.1 fragment).

  • Data Processing: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining prodrug percentage versus time.

References

  • Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)
  • ChemInform Abstract: Foldamers Containing γ-Amino Acid Residues or Their Analogues: Structural Features and Applications - ResearchGate Source: ResearchGate URL
  • Unconstrained Homooligomeric γ-Peptides Show High Propensity for C 14 Helix Formation Source: ResearchGate URL
  • New Pharmacological Insight into Etanercept and Pregabalin in Allodynia and Nociception: Behavioral Studies in a Murine Neuropathic Pain Model - MDPI Source: MDPI URL
  • A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides: ...
  • Pregabalin | C8H17NO2 | CID 5486971 - PubChem - NIH Source: PubChem - NIH URL

Sources

Application Note: Strategies for the Derivatization of Ethyl (4S)-4-amino-5-methylhexanoate as a Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of ethyl (4S)-4-amino-5-methylhexanoate, a valuable chiral building block in medicinal chemistry. As a key precursor related to the synthesis of Pregabalin, this scaffold offers significant potential for the development of novel bioactive compounds.[1][2] We present validated, step-by-step protocols for strategic modifications at its primary amine and ethyl ester functionalities. The methodologies covered include N-acylation, N-alkylation via reductive amination, and N-arylation, designed to enable researchers in drug discovery to efficiently generate diverse chemical libraries. Each protocol is supported by mechanistic insights and rationale for procedural choices, ensuring reproducibility and successful synthesis of novel derivatives for downstream screening and development.

Introduction: The Strategic Value of the (4S)-4-amino-5-methylhexanoate Scaffold

Ethyl (4S)-4-amino-5-methylhexanoate is a chiral β-amino ester of significant interest in the pharmaceutical industry. Its structural similarity to γ-aminobutyric acid (GABA) analogues, such as the blockbuster drug Pregabalin, makes it an attractive starting point for the exploration of new chemical space targeting neurological and other disorders.[1][3] β-amino acids and their derivatives are foundational to the synthesis of peptidomimetics and small molecules with enhanced pharmacological profiles, including increased potency and improved stability against proteolytic degradation.[4][5][6][7]

The derivatization of this scaffold allows for the systematic modulation of key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications are critical for optimizing ligand-receptor interactions, improving pharmacokinetic properties (ADME), and ultimately, identifying new lead compounds. This document serves as a practical guide, offering robust protocols to functionalize the two primary reactive sites of the molecule: the nucleophilic primary amine and the electrophilic ester carbonyl.

Core Scaffold and Key Reactive Sites

The structure of ethyl (4S)-4-amino-5-methylhexanoate presents two primary points for chemical modification, enabling a wide range of synthetic transformations.

mol mol node_ester mol:e->node_ester:w node_amine node_amine:e->mol:w

Caption: Key reactive sites for derivatization.

Core Derivatization Strategies & Protocols

The following section details validated protocols for the derivatization of the primary amine group. These methods are selected for their reliability, high yield, and applicability to a wide range of substrates, making them ideal for library synthesis.

N-Acylation: Synthesis of Novel Amides

Rationale: The formation of an amide bond is one of the most robust and versatile reactions in medicinal chemistry.[8] Acylation introduces a wide variety of functional groups (R-groups), allowing for fine-tuning of steric and electronic properties. This strategy is excellent for probing structure-activity relationships (SAR) and can be performed using either acyl chlorides/anhydrides or by coupling carboxylic acids.

Protocol 2.1.1: Acylation using Acyl Chlorides

This protocol describes a straightforward acylation using benzoyl chloride as a representative reagent.

  • Materials:

    • Ethyl (4S)-4-amino-5-methylhexanoate (1.0 eq)

    • Benzoyl chloride (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve ethyl (4S)-4-amino-5-methylhexanoate (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (1.5 eq) to the solution and stir for 5 minutes. Expertise Note: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct without reacting with the acyl chloride.

    • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2.1.2: Amide Coupling using EDC/HOBt

This method is ideal for coupling carboxylic acids directly and avoids the need to synthesize acyl chlorides. It is particularly useful for sensitive substrates.

  • Materials:

    • Ethyl (4S)-4-amino-5-methylhexanoate (1.0 eq)

    • Carboxylic acid of choice (e.g., 4-methoxybenzoic acid) (1.1 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir for 20 minutes at room temperature to pre-activate the acid. Expertise Note: The formation of the HOBt-ester intermediate increases coupling efficiency and minimizes racemization.

    • Add ethyl (4S)-4-amino-5-methylhexanoate (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

    • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), followed by saturated aqueous NaHCO₃ (2x), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

ParameterProtocol 2.1.1 (Acyl Chloride)Protocol 2.1.2 (EDC/HOBt Coupling)
Reagent Acyl Chloride (e.g., Benzoyl Chloride)Carboxylic Acid + Coupling Agents
Base DIPEA (1.5 eq)DIPEA (2.5 eq)
Solvent DCMDMF
Reaction Time 2-4 hours12-18 hours
Advantages Fast, high-yielding for robust substratesMild conditions, broad substrate scope
Disadvantages Acyl chlorides can be moisture-sensitiveLonger reaction time, requires coupling agents
N-Alkylation via Reductive Amination

Rationale: Direct N-alkylation of primary amines with alkyl halides often leads to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts.[9] Reductive amination is a superior one-pot method that converts the primary amine into a secondary amine with high selectivity.[10][11] The reaction proceeds via an intermediate imine, which is reduced in situ by a mild reducing agent.[12][13]

start Amine + Aldehyde/Ketone hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack imine Imine/Iminium Ion hemiaminal->imine Dehydration (-H2O) product Secondary Amine Product imine->product Reduction (e.g., NaBH(OAc)3)

Caption: Workflow for Reductive Amination.

Protocol 2.2.1: Reductive Amination with an Aldehyde

  • Materials:

    • Ethyl (4S)-4-amino-5-methylhexanoate (1.0 eq)

    • Aldehyde of choice (e.g., isobutyraldehyde) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or DCM

    • Acetic Acid (catalytic amount, ~5% v/v)

  • Procedure:

    • Combine ethyl (4S)-4-amino-5-methylhexanoate (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCE.

    • Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation. Expertise Note: A slightly acidic pH promotes the dehydration of the hemiaminal to the imine intermediate, which is the species that gets reduced.[12]

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Trustworthiness Note: NaBH(OAc)₃ is a mild reductant that selectively reduces imines/iminium ions in the presence of aldehydes, preventing reduction of the starting material.[10]

    • Stir the reaction at room temperature for 6-12 hours until TLC analysis indicates the consumption of the starting material.

    • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Purify the crude N-alkylated product by flash column chromatography.

N-Arylation: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: The introduction of an aromatic ring directly onto the nitrogen atom creates N-aryl amines, a privileged scaffold in many drug classes. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the gold standard for this transformation, offering high efficiency and functional group tolerance.[14]

Protocol 2.3.1: N-Arylation with an Aryl Bromide

  • Materials:

    • Ethyl (4S)-4-amino-5-methylhexanoate (1.0 eq)

    • Aryl bromide of choice (e.g., 4-bromotoluene) (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (ligand) (0.04 eq)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.4 eq).

    • Evacuate and backfill the flask with an inert gas (N₂ or Argon). Repeat three times.

    • Add anhydrous toluene, followed by the aryl bromide (1.2 eq) and finally ethyl (4S)-4-amino-5-methylhexanoate (1.0 eq).

    • Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction by LC-MS. Expertise Note: The choice of phosphine ligand is crucial for catalytic efficiency. Xantphos is often effective for coupling with primary amines.

    • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

    • Concentrate the filtrate and dilute the residue with ethyl acetate. Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

cluster_products Derivative Classes start Ethyl (4S)-4-amino-5-methylhexanoate amide N-Acyl Derivatives (Amides) start->amide N-Acylation (Protocol 2.1) sec_amine N-Alkyl Derivatives (Secondary Amines) start->sec_amine Reductive Amination (Protocol 2.2) aryl_amine N-Aryl Derivatives start->aryl_amine N-Arylation (Protocol 2.3)

Sources

Advanced Analytical Characterization of Ethyl (4S)-4-amino-5-methylhexanoate: Method Development and Validation Protocols

Author: BenchChem Technical Support Team. Date: April 2026

As a chiral γ -amino acid derivative, ethyl (4S)-4-amino-5-methylhexanoate serves as a critical building block in the synthesis of peptidomimetics and neuroactive active pharmaceutical ingredients (APIs). Because its pharmacological efficacy or downstream synthetic utility is entirely dependent on its structural and stereochemical integrity, analytical characterization cannot rely on generic methods.

This application note provides a comprehensive, self-validating analytical strategy designed by senior application scientists. It details the causality behind method selection, focusing on multidimensional NMR for regiochemistry, soft-ionization LC-MS for impurity profiling, and direct-analysis UHPLC-CAD for enantiomeric excess ( ee ) determination.

Analytical Strategy & Workflow

To establish a definitive profile of the compound, the analytical workflow must orthogonally address identity, purity, and chirality.

AnalyticalWorkflow A Ethyl (4S)-4-amino-5-methylhexanoate (Target Analyte) B Structural Elucidation (NMR & FT-IR) A->B C Impurity Profiling (UHPLC-ESI-MS/MS) A->C D Chiral Purity (ee%) (CSP-UHPLC-CAD) A->D B1 Confirm Regiochemistry & Functional Groups B->B1 C1 Determine Molecular Weight & Detect Byproducts C->C1 D1 Quantify (4S) vs (4R) Enantiomeric Excess D->D1

Caption: Analytical workflow for the comprehensive characterization of the chiral amino ester.

Structural Elucidation: NMR Spectroscopy

The Causality of Method Selection

The structural elucidation of ethyl (4S)-4-amino-5-methylhexanoate relies heavily on multidimensional NMR to resolve the aliphatic overlaps inherent to γ -amino acids 1. The (4S) stereocenter (C4) is flanked by a methylene group (C3) and an isopropyl group (C5). The steric bulk of the isopropyl group restricts free rotation along the carbon backbone. Consequently, the C3 protons become diastereotopic, presenting as distinct, complex multiplets rather than a simple triplet.

A 1D 1 H NMR alone is insufficient for definitive assignment. A 2D COSY (Correlation Spectroscopy) experiment is mandatory to unambiguously trace the spin system from the ester ethyl group through the aliphatic backbone to the terminal isopropyl methyls, ensuring no structural rearrangements (such as transesterification or lactamization) occurred during synthesis.

Protocol 1: NMR Acquisition & Self-Validation
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard.

  • Instrument Parameters : Acquire data on a 400 MHz (or higher) spectrometer at 298 K.

  • Self-Validation Check : Before integrating the analyte signals, verify the solvent residual peak ( CDCl3​ at 7.26 ppm) and TMS (0.00 ppm) to ensure proper shimming and calibration.

  • Acquisition : Run 1 H (16 scans), 13 C (512 scans), and 2D COSY (128 increments).

Quantitative Data: Expected NMR Assignments

Table 1: 1 H and 13 C NMR Chemical Shifts ( CDCl3​ , 400 MHz)

PositionFunctional Group 1 H Chemical Shift (ppm)Multiplicity & Coupling 13 C Shift (ppm)
1C=O (Ester)--~173.5
1'-O-CH₂ -CH₃4.12q, J = 7.1 Hz60.2
2'-O-CH₂-CH₃ 1.25t, J = 7.1 Hz14.2
2-CH₂ - (α to C=O)2.35m34.1
3-CH₂ - (β to C=O)1.55 - 1.75m (diastereotopic)28.5
4-CH (NH₂)- (Chiral)2.85m54.3
5-CH (CH₃)₂1.65m32.0
6, 6'-CH(CH₃ )₂0.90, 0.92d, J = 6.8 Hz18.5, 19.1

Chiral Purity Determination: UHPLC-CAD

The Causality of Method Selection

Determining the enantiomeric excess ( ee ) of aliphatic amino esters presents a unique challenge: they lack a π -electron system, making direct UV detection at standard wavelengths (e.g., 210-254 nm) highly insensitive and susceptible to baseline interference from mobile phase gradients 2. While pre-column derivatization is a traditional workaround, it introduces kinetic resolution artifacts.

Therefore, a direct analysis approach utilizing a Crown Ether Chiral Stationary Phase (CSP) coupled with Charged Aerosol Detection (CAD) is the most robust solution. Under acidic conditions, the crown ether cavity selectively forms inclusion complexes with the protonated primary amine ( −NH3+​ ). Chiral discrimination is driven by the steric hindrance between the CSP's chiral barrier and the bulky isopropyl group of the (4R) versus (4S) enantiomer 3.

ChiralMechanism CSP Crown Ether CSP (Chiral Selector) Amine Primary Amine (-NH3+) of (4S)-Enantiomer CSP->Amine Hydrogen Bonding & Ion-Dipole Interaction Steric Steric Repulsion (Isopropyl Group) CSP->Steric Chiral Discrimination (Spatial Fit)

Caption: Mechanism of chiral recognition between the crown ether stationary phase and the amino ester.

Protocol 2: Chiral UHPLC-CAD Method & System Suitability

To ensure trustworthiness, this protocol incorporates a mandatory system suitability test (SST) using a racemic standard.

Table 2: Optimized UHPLC-CAD Chiral Parameters

ParameterSpecification
Column Crownpak CR-I(+) (3.0 x 150 mm, 5 µm)
Mobile Phase 50 mM Perchloric Acid (pH 1.5) / Methanol (85:15, v/v)
Flow Rate 0.4 mL/min (Isocratic)
Column Temperature 25 °C (Strictly controlled; critical for complexation kinetics)
Injection Volume 2.0 µL
Detection Charged Aerosol Detector (CAD), Evaporation Temp: 35 °C

Step-by-Step Execution:

  • Mobile Phase Preparation : Prepare 50 mM Perchloric acid in highly purified LC-MS grade water. Adjust pH to exactly 1.5. Add 15% Methanol. Note: Perchloric acid is required to fully protonate the primary amine without causing ion-pairing suppression in the CAD detector.

  • System Suitability (Self-Validation) : Inject 2.0 µL of a 1.0 mg/mL racemic ethyl 4-amino-5-methylhexanoate standard.

  • Acceptance Criteria : Proceed to sample analysis only if the resolution ( Rs​ ) between the (4R) and (4S) peaks is ≥1.5 . This proves the system's capability to detect the unwanted (4R) enantiomer if present in the sample.

  • Sample Analysis : Inject the (4S) sample (prepared at 1.0 mg/mL in mobile phase). Calculate the enantiomeric excess ( ee% ) using the relative peak area of the (4R) impurity.

Impurity Profiling: LC-MS/MS

While GC-MS is common for volatile esters, ethyl (4S)-4-amino-5-methylhexanoate is prone to thermal degradation and transesterification in hot GC inlet liners. UHPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) provides a softer, non-destructive ionization pathway.

To prevent in-source fragmentation (specifically the loss of ethanol, -46 Da, which is common for ethyl esters), the capillary voltage and declustering potential must be minimized. The exact mass of the [M+H]+ ion should be observed at m/z 174.149.

References

  • Highly Diastereo- and Enantioselective Synthesis of Isoxazolone-Spirooxindoles via Squaramide-Catalyzed Cascade Michael/Michael Addition Reactions The Journal of Organic Chemistry - ACS Publications URL
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol Benchchem URL
  • Chiral separations for d-amino acid analysis in biological samples Ovid - Journal of Chromatography URL

Sources

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of Ethyl (4S)-4-Amino-5-Methylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of ethyl (4S)-4-amino-5-methylhexanoate, a key chiral intermediate in the synthesis of various pharmaceuticals. Recognizing the industrial importance of this molecule, this guide moves beyond theoretical laboratory procedures to address the practical challenges of large-scale production. We will explore various synthetic strategies, including asymmetric synthesis and chiral resolution, with a focus on efficiency, cost-effectiveness, and scalability. Detailed, step-by-step protocols for the most viable methods are provided, accompanied by in-depth explanations of the underlying chemical principles and process optimization parameters. This guide is intended for researchers, scientists, and drug development professionals involved in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction: The Significance of Ethyl (4S)-4-Amino-5-Methylhexanoate

Ethyl (4S)-4-amino-5-methylhexanoate is a crucial chiral building block, most notably recognized as a key intermediate in the synthesis of (S)-Pregabalin.[1][2] Pregabalin, marketed under the trade name Lyrica®, is a widely prescribed medication for the treatment of epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[3] The therapeutic efficacy of Pregabalin is attributed specifically to the (S)-enantiomer, making the stereocontrolled synthesis of its precursors a critical aspect of its manufacturing process.

The development of a robust, scalable, and economically viable synthesis for ethyl (4S)-4-amino-5-methylhexanoate is therefore of paramount importance to the pharmaceutical industry. An ideal large-scale process should not only deliver high yields and excellent enantiomeric purity but also utilize readily available starting materials, minimize the use of hazardous reagents, and be amenable to standard industrial equipment.

This application note will delve into the primary synthetic approaches for obtaining this valuable intermediate, providing detailed protocols and expert insights to guide researchers and process chemists in their scale-up endeavors.

Strategic Approaches to Asymmetric Synthesis

The synthesis of a specific enantiomer like ethyl (4S)-4-amino-5-methylhexanoate necessitates a strategy that can effectively control the stereochemistry at the C4 position. Two principal strategies are commonly employed in industrial settings: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality from the Outset

Asymmetric synthesis aims to introduce the desired chirality during the reaction sequence, thereby avoiding the need to separate enantiomers later. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

One notable asymmetric approach involves the use of chiral auxiliaries. For instance, a chiral oxazolidinone can be acylated with 4-methylpentanoyl chloride, followed by stereoselective alkylation with benzyl bromoacetate.[4] Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched glutaric acid monoester, which can then be further transformed into the target molecule. While effective, the use of stoichiometric amounts of expensive chiral auxiliaries can be a drawback on a large scale.

Catalytic asymmetric methods offer a more atom-economical alternative. Asymmetric hydrogenation of a suitable prochiral substrate using a chiral metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, is a powerful technique for establishing stereocenters.[5] This approach can provide high enantioselectivity with only a small amount of the chiral catalyst.

Chiral Resolution: Separating Enantiomers

Chiral resolution involves the synthesis of a racemic mixture of the target molecule or a precursor, followed by the separation of the desired (S)-enantiomer from the unwanted (R)-enantiomer. This is a widely used industrial strategy, often favored for its robustness and predictability.

Enzymatic Resolution: A particularly effective method for the resolution of intermediates leading to ethyl (4S)-4-amino-5-methylhexanoate is enzymatic kinetic resolution.[2][3] Lipases, for example, can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the desired enantiomer. A key advantage of this method is the high enantioselectivity often achieved under mild reaction conditions. Furthermore, the unwanted enantiomer can often be racemized and recycled, improving the overall process economy.[2]

Diastereomeric Salt Formation: Another classical resolution technique involves reacting the racemic amino ester with a chiral resolving agent, such as (S)-(+)-mandelic acid or (R)-(+)-1-phenylethylamine, to form a pair of diastereomeric salts.[1][4] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer can then be liberated from the purified diastereomeric salt.

The choice between asymmetric synthesis and chiral resolution depends on various factors, including the cost and availability of chiral catalysts or resolving agents, the efficiency of the resolution process, and the ability to recycle the unwanted enantiomer. For the scale-up synthesis of ethyl (4S)-4-amino-5-methylhexanoate, enzymatic resolution of a racemic precursor often presents a compelling balance of efficiency, cost, and scalability.

Recommended Scale-Up Protocol: Chemoenzymatic Synthesis via Enzymatic Resolution

This section details a robust and scalable chemoenzymatic approach for the synthesis of ethyl (4S)-4-amino-5-methylhexanoate. The strategy involves the initial synthesis of a racemic precursor, followed by a highly selective enzymatic kinetic resolution.

Workflow Overview

The overall synthetic workflow can be visualized as follows:

G A Isovaleraldehyde + Diethyl Malonate B Knoevenagel Condensation A->B Di-n-propylamine, Acetic Acid C Diethyl 2-(3-methylbutylidene)propanedioate B->C D Michael Addition (NaCN) C->D Sodium Cyanide E Racemic Ethyl 3-cyano-5-methylhexanoate D->E F Enzymatic Hydrolysis (Lipase) E->F G (S)-3-cyano-5-methylhexanoic acid F->G Selective Hydrolysis H (R)-Ethyl 3-cyano-5-methylhexanoate F->H Unreacted I Esterification G->I Ethanol, Acid catalyst J Hydrogenation (Raney Ni) G->J L Racemization H->L Sodium Ethoxide I->E Recycle I->J K Ethyl (4S)-4-amino-5-methylhexanoate J->K L->E Recycle

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (4S)-4-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ethyl (4S)-4-amino-5-methylhexanoate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate the common challenges encountered during the synthesis of this key chiral intermediate. Our focus is on providing practical, evidence-based solutions to common side reactions and yield issues.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to ethyl (4S)-4-amino-5-methylhexanoate, and what are their relative merits?

A1: The synthesis of ethyl (4S)-4-amino-5-methylhexanoate typically proceeds via one of several key strategies, each with its own advantages and potential pitfalls. The most prevalent method is the diastereoselective reductive amination of a prochiral ketoester, ethyl 4-methyl-2-oxopentanoate. Alternative approaches include the use of chiral auxiliaries to direct stereoselective alkylation or enzymatic resolutions.

Reductive amination is often favored for its operational simplicity and cost-effectiveness. However, controlling stereoselectivity and minimizing side reactions can be challenging. Chiral auxiliary methods, such as those employing Evans oxazolidinones, offer excellent stereocontrol but often require additional synthetic steps for attachment and removal of the auxiliary. Enzymatic resolutions can provide high enantiopurity but may suffer from lower yields and require specific enzyme screening and optimization.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting keto-ester being reduced to an alcohol. What is causing this?

A2: The formation of ethyl (S)-4-hydroxy-5-methylhexanoate is a common side reaction during the reductive amination of ethyl 4-methyl-2-oxopentanoate. This occurs when the reducing agent directly reduces the ketone functionality of the starting material before the amination reaction takes place.

The choice of reducing agent is a critical factor. Stronger, less selective reducing agents like sodium borohydride (NaBH₄) are more prone to this side reaction, especially in a one-pot procedure.[1] To mitigate this, consider the following:

  • Switch to a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is milder and demonstrates high selectivity for the reduction of the intermediate imine over the starting ketone.[1]

  • Employ a stepwise procedure: First, allow the imine to form completely by reacting the keto-ester with the ammonia source. You can monitor this by techniques like TLC or NMR. Once imine formation is complete, then introduce the reducing agent.[1]

  • Control the pH: The rate of imine formation is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can favor imine formation over ketone reduction.

Q3: My final product contains a significant amount of a secondary amine impurity. How can I prevent this over-alkylation?

A3: Over-alkylation is a frequent issue in reductive amination where the desired primary amine product reacts further with the starting keto-ester to form a secondary amine.[1][2] This secondary amine can then be reduced to yield the corresponding dialkylated product.

To minimize over-alkylation:

  • Use a large excess of the ammonia source: Employing a significant excess of ammonia or an ammonia equivalent (like ammonium acetate) can shift the equilibrium towards the formation of the primary amine.

  • Control stoichiometry: Carefully control the stoichiometry of the reactants. Adding the keto-ester slowly to the reaction mixture containing the ammonia source can help maintain a high concentration of ammonia relative to the keto-ester.

  • Stepwise approach: As with preventing alcohol formation, a stepwise approach where the imine is formed first can be beneficial.[1]

II. Troubleshooting Guide: Common Side Reactions

This section provides a more detailed breakdown of common side reactions, their causes, and actionable troubleshooting steps.

Observed Issue Potential Side Reaction Root Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Desired Product Incomplete reaction- Insufficient reaction time or temperature.- Ineffective reducing agent.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- If using a mild reducing agent, a slight increase in temperature may be necessary.- Ensure the reducing agent is fresh and active.
Presence of a Higher Molecular Weight Impurity Over-alkylation to form a secondary amine- The newly formed primary amine is more nucleophilic than ammonia and reacts with the starting keto-ester.[1]- Use a large excess of the ammonia source.- Consider a stepwise (indirect) reductive amination.[1]- Optimize the reaction temperature; lower temperatures can sometimes reduce the rate of over-alkylation.
Presence of an Impurity with a Mass of +2 Da compared to the starting material Reduction of the keto-ester to the corresponding alcohol- The reducing agent is too strong or non-selective (e.g., NaBH₄ in a one-pot reaction).[1]- Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1]- Pre-form the imine before adding the reducing agent.
Product is a Mixture of Diastereomers Lack of stereocontrol during reduction- The chiral directing group or catalyst is not effective.- Racemization of the chiral center.- If using a chiral auxiliary, ensure it is of high enantiomeric purity.- For catalytic asymmetric reductions, screen different chiral ligands and reaction conditions.- Racemization can be promoted by harsh pH or high temperatures; maintain mild reaction conditions.[3]
Presence of the corresponding carboxylic acid Ester hydrolysis- Presence of water during the reaction or work-up, especially under acidic or basic conditions.- Use anhydrous solvents and reagents.- Perform a non-aqueous workup if possible.- If an aqueous workup is necessary, use a buffered solution and minimize exposure time.
Loss of Optical Purity Racemization- The α-proton to the amine can be labile under certain conditions, leading to racemization via an imine-enamine tautomerism.- Avoid high temperatures and prolonged exposure to strong acids or bases during the reaction and workup.[3]- The choice of protecting group for the amine, if used, can influence the lability of the α-proton.

III. Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to minimize the formation of the alcohol byproduct and over-alkylation.

  • Reaction Setup: To a solution of ethyl 4-methyl-2-oxopentanoate (1.0 eq) and a chiral amine (e.g., (R)-α-methylbenzylamine, 1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4Å molecular sieves. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. The chiral auxiliary can be removed via hydrogenolysis.

IV. Visualizing Reaction Pathways

Diagram 1: Key Reaction Pathways in the Synthesis of Ethyl (4S)-4-amino-5-methylhexanoate

G cluster_main Main Synthetic Route cluster_side Common Side Reactions Ketoester Ethyl 4-methyl-2-oxopentanoate Imine Chiral Imine Intermediate Ketoester->Imine + Chiral Amine Alcohol Ethyl 4-hydroxy-5-methylhexanoate Ketoester->Alcohol + Strong Reducing Agent Product Ethyl (4S)-4-amino-5-methylhexanoate Imine->Product + NaBH(OAc)3 SecondaryAmine Over-alkylation Product Product->SecondaryAmine + Ketoester

Caption: Main synthetic pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Product CheckSM Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckSM SM_Present Significant Starting Material Remaining? CheckSM->SM_Present Byproducts Major Byproducts Observed? SM_Present->Byproducts No IncompleteRxn Incomplete Reaction SM_Present->IncompleteRxn Yes AlcoholProduct Alcohol Byproduct? Byproducts->AlcoholProduct Yes OptimizeTimeTemp Increase reaction time/temperature IncompleteRxn->OptimizeTimeTemp CheckReagent Verify reducing agent activity IncompleteRxn->CheckReagent UseMilderReductant Use NaBH(OAc)3 AlcoholProduct->UseMilderReductant Yes StepwiseProcedure Implement stepwise procedure AlcoholProduct->StepwiseProcedure No OveralkylationProduct Over-alkylation? ExcessAmmonia Use excess ammonia source OveralkylationProduct->ExcessAmmonia Yes StepwiseProcedure->OveralkylationProduct

Caption: A systematic approach to troubleshooting low product yield.

V. References

  • Miyabe, H., et al. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters.

  • Falasca, C., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.

  • Willoughby, P. H. (2016). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.

  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio.

  • Wikipedia. (n.d.). Reductive amination.

  • Frimpong, R. A., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PMC.

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University.

  • Larionov, O. V. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Purification challenges of "ethyl (4S)-4-amino-5-methylhexanoate"

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Ethyl (4S)-4-amino-5-methylhexanoate

Welcome to the Technical Support Center for the isolation and purification of ethyl (4S)-4-amino-5-methylhexanoate . This compound is a critical chiral γ -amino acid ester intermediate, frequently utilized in the synthesis of gabapentinoids (such as pregabalin analogs) and conformationally constrained peptides.

Due to its basic primary amine, flexible aliphatic backbone, and zwitterion-like potential, researchers frequently encounter severe mass loss, chromatographic streaking, and degradation during purification. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, enantiopure recovery.

Diagnostic Troubleshooting Flowchart

TroubleshootingFlow Start Purification Issue Identified Q1 Unexpectedly low yield or mass loss? Start->Q1 Q2 Severe streaking on standard silica gel? Start->Q2 Lactam Check for Lactamization (IR: ~1700 cm⁻¹) Q1->Lactam Yes Silica Silanol Acid-Base Interaction Q2->Silica Yes Salt Solution: Isolate as HCl Salt or Boc-Protect Lactam->Salt Action TEA Solution: Use 1-5% TEA or Alumina Phase Silica->TEA Action

Diagnostic flowchart for identifying and resolving common purification failures.

Frequently Asked Questions & Troubleshooting Modules

Module 1: The Lactamization Trap (Stability & Storage)

Q: I concentrated my crude ethyl (4S)-4-amino-5-methylhexanoate under vacuum, but my isolated yield is <40%, and the NMR looks completely different. What happened? A: You have likely fallen victim to spontaneous intramolecular lactamization. γ -Amino esters are highly prone to cyclization[1]. The primary amine at the C4 position acts as a nucleophile, attacking the electrophilic C1 ethyl ester. Because the resulting 5-membered ring ((5S)-5-isopropylpyrrolidin-2-one) is entropically and enthalpically favored, this reaction proceeds rapidly under mild heating or when left as a concentrated free base[2].

  • Causality & Prevention: The reaction requires the amine to be in its unprotonated (free base) form to act as a nucleophile. By converting the amine to a hydrochloride (HCl) salt, the nitrogen is protonated ( NH3+​ ), completely eliminating its nucleophilicity.

  • Self-Validation Check: Run an IR spectrum of your crude mixture. If you observe a strong C=O stretch shifting from ~1735 cm−1 (ester) to ~1690–1701 cm−1 (lactam), cyclization has occurred[1].

Mechanism A Ethyl (4S)-4-amino- 5-methylhexanoate (Free Base) B Intramolecular Nucleophilic Attack (C4-NH2 to C1-Ester) A->B Heat / Free Base C (5S)-5-Isopropyl- pyrrolidin-2-one (Gamma-Lactam) B->C - EtOH

Spontaneous intramolecular lactamization pathway of the free gamma-amino ester.

Module 2: Chromatographic Nightmares (Silica Gel Interactions)

Q: When I try to purify the free base via standard flash chromatography, the product streaks across the entire TLC plate, and recovery is abysmal. How do I fix this? A: Aliphatic primary amines interact aggressively with the acidic silanol groups ( pKa​ ~ 4.5–5.5) present on standard unmodified silica gel. This creates a strong acid-base ion-pairing effect, leading to severe band broadening (streaking) and irreversible adsorption.

  • Causality & Prevention: You must neutralize the stationary phase. Pre-treating the silica gel with 1–5% Triethylamine (TEA) in your mobile phase dynamically coats the acidic silanol sites, allowing your basic amino ester to elute as a tight, symmetrical band. Alternatively, using basic alumina or temporarily Boc-protecting the amine bypasses the silanol issue entirely.

Module 3: Chiral Integrity & Volatility

Q: How do I ensure the (4S) stereocenter hasn't epimerized during basic workup, and why am I losing mass during lyophilization? A: The (4S) stereocenter is at the γ -position relative to the ester, making it significantly less prone to base-catalyzed epimerization than an α -chiral center. However, enantiomeric excess (ee) should always be verified using chiral HPLC (e.g., Chiralpak AD columns, which show excellent resolution for amino acid ethyl esters)[3]. Regarding mass loss: Low molecular weight aliphatic amino esters are surprisingly volatile. Drying the free base under high vacuum (e.g., on a Schlenk line) will sublimate or evaporate the product. Always dry the compound as its non-volatile HCl salt.

Standardized Experimental Protocols

Protocol A: Safe Free-Basing and Extraction (Self-Validating)

Objective: Extract the free base for immediate downstream coupling while preventing lactamization.

  • Cooling: Suspend the ethyl (4S)-4-amino-5-methylhexanoate HCl salt in dichloromethane (DCM) and cool to 0 °C in an ice bath. Caution: Lowering the temperature suppresses the activation energy required for lactamization.

  • Neutralization: Add saturated aqueous NaHCO3​ dropwise while stirring vigorously until the aqueous layer reaches pH 8.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with cold DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure at a water bath temperature strictly below 25 °C .

  • Validation: Immediately perform a TLC (Ninhydrin stain). A single purple spot indicates the primary amine is intact. Use immediately or re-salt with 1M HCl in dioxane for stable storage.

Protocol B: Amine-Deactivated Flash Chromatography

Objective: Purify the free amino ester without silica-induced streaking.

  • Solvent Preparation: Prepare a mobile phase of 90:9:1 Dichloromethane:Methanol:Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel using the TEA-containing mobile phase. Flush the column with 3 column volumes (CV) of the mobile phase to fully deactivate the silanol groups.

  • Loading: Load the crude mixture dissolved in a minimum amount of the mobile phase.

  • Elution: Elute using the same solvent system. The TEA ensures the amino ester elutes as a sharp band.

  • Validation: Post-column, the fractions will contain residual TEA. To remove TEA, wash the combined organic fractions with mildly acidic brine or convert the target product to the HCl salt, which can be recrystallized to remove TEA·HCl traces.

Quantitative Data: Purification Strategy Comparison

Purification StrategyTypical YieldPurity (HPLC)Enantiomeric Excess (ee)Key AdvantagePrimary Drawback
Standard Silica Gel < 40%70-80%> 99%Low cost, standard setupSevere streaking; high mass loss
TEA-Deactivated Silica 85-90%> 95%> 99%Sharp elution bandsRequires post-column TEA removal
Boc-Protection & Silica 90-95%> 98%> 99%Highly stable intermediateAdds two synthetic steps (protect/deprotect)
Direct HCl Salt Crystallization 75-80%> 99%> 99.5%Zero lactamization riskMay require multiple recrystallizations

References

  • [3] Title: Liquid chromatographic enantiomer resolution of N-fluorenylmethoxycarbonyl alpha-amino acids and their ester derivatives on polysaccharide-derived chiral stationary phases Source: PubMed (National Institutes of Health) URL:[Link]

  • [1] Title: Rapid examination of the kinetic process of intramolecular lactamization of gabapentin using DSC–FTIR Source: ResearchGate URL:[Link]

  • [2] Title: US Patent 6,197,819 B1 - Gamma amino butyric acid analogs and optical isomers Source: Google Patents URL:

Sources

Technical Support Center: Synthesis of Ethyl (4S)-4-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and handling of ethyl (4S)-4-amino-5-methylhexanoate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile but sensitive chiral building block, a key precursor in the synthesis of Pregabalin.[1][2] As a β-amino ester, this molecule presents specific stability challenges that can impact yield, purity, and stereochemical integrity. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these issues successfully.

Core Concept: The Inherent Instability of β-Amino Esters

The primary challenge in working with ethyl (4S)-4-amino-5-methylhexanoate stems from its molecular structure. The presence of a primary amine and an ester group in a 1,4-relationship (β-position) creates a high propensity for intramolecular cyclization, especially once the amine is deprotected. Understanding this core instability is the key to troubleshooting nearly every issue encountered during its synthesis and purification.

G Figure 1. Primary Instability Pathway A Free Amine (-NH2) B Ester Carbonyl (C=O) A->B C Tetrahedral Intermediate D Lactam Formation (5-isobutylpiperidin-2-one) C->D Collapse & Ring Closure E Loss of Ethanol

Caption: Figure 1. The primary instability pathway for β-amino esters.

Troubleshooting Guide & FAQs

Question 1: I'm observing a significant loss of product and low yield after the N-Boc deprotection step. What is the likely cause?

Answer: This is the most common issue encountered and is almost certainly due to intramolecular cyclization , forming the thermodynamically stable six-membered ring, 5-isobutylpiperidin-2-one (a lactam).

Causality: When the Boc (tert-butoxycarbonyl) protecting group is removed, the newly formed free primary amine acts as a potent intramolecular nucleophile. It readily attacks the electrophilic carbonyl carbon of the ethyl ester. This reaction is often accelerated by heat or the presence of a base during aqueous workup. The resulting loss of ethanol is entropically favored and drives the reaction to completion, leading to a dramatic drop in the yield of your desired linear ester.

Troubleshooting Protocol:

  • Modify Deprotection Conditions: Avoid harsh, high-temperature acidic conditions. The goal is to remove the Boc group efficiently while minimizing the time the free amine is exposed to conditions that favor cyclization.

    • Recommended Method: Use 4M HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether at a controlled temperature (0 °C to room temperature).[3] This method has the significant advantage of directly precipitating your product as the hydrochloride salt, which is stable and far less prone to cyclization.

    • Alternative: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is effective but can be harsh.[4] The resulting TFA salt may be oily or hygroscopic, making isolation more difficult. If using TFA, ensure the workup is performed quickly and at low temperatures.

  • Strictly Anhydrous Conditions: Water can facilitate both ester hydrolysis and, in some cases, mediate the proton transfers involved in cyclization. Ensure all solvents and reagents for the deprotection step are anhydrous.

  • Avoid Basic Workup: Do not perform a basic wash (e.g., with sodium bicarbonate) after deprotection to isolate the free amine. This will immediately induce rapid and often complete cyclization to the lactam. Work with the product as its acid salt.

Question 2: My mass spectrometry results show an impurity with a mass corresponding to my product minus 46 amu (loss of ethanol). Is this related to the yield loss?

Answer: Yes, absolutely. The species with a mass loss of 46 amu (the mass of ethanol, C₂H₅OH) is the signature of the 5-isobutylpiperidin-2-one lactam discussed in Question 1. Its presence confirms that intramolecular cyclization is occurring. If you see this peak, it is a definitive diagnostic tool for your stability problem.

G start Low Yield or Impurity Detected check_mass_spec Mass Spec Analysis See mass peak for [M-46]? start->check_mass_spec is_lactam Problem Confirmed: Intramolecular Cyclization (Lactam Formation) check_mass_spec:e->is_lactam:w Yes no_lactam Consider Other Issues: - Incomplete Deprotection - Ester Hydrolysis ([M-28]) - Mechanical Loss check_mass_spec:e->no_lactam:w No   solution Implement Protocol: 1. Use Anhydrous HCl/Dioxane at 0°C 2. Avoid Basic Workup 3. Isolate as Hydrochloride Salt is_lactam->solution

Caption: Figure 2. Troubleshooting workflow for yield loss.

Question 3: How should I purify the final product? It seems to degrade during column chromatography or distillation.

Answer: Purification of the free amine form of ethyl (4S)-4-amino-5-methylhexanoate is challenging and generally not recommended due to its instability.

Authoritative Recommendations:

  • Purify the Precursor: The most robust strategy is to purify the N-Boc protected intermediate, N-Boc-ethyl (4S)-4-amino-5-methylhexanoate. This molecule is highly stable, non-polar, and purifies easily via standard silica gel chromatography using a hexane/ethyl acetate gradient.[5] Once you have the pure, protected precursor, you can proceed with a clean deprotection reaction.

  • Purify as the Salt: If you must purify the final product, do so as the hydrochloride salt . After deprotection with HCl in dioxane, the precipitated salt can be collected by filtration, washed with cold, anhydrous ether, and recrystallized from a suitable solvent system (e.g., isopropanol/ether) if necessary. The salt is a stable, often crystalline solid that is easy to handle and store.

  • Avoid High Temperatures: Distillation of the free amine is strongly discouraged as the required heat will almost certainly lead to quantitative conversion to the lactam.

Question 4: What are the best practices for the N-Boc deprotection step to maximize yield and purity?

Answer: A well-executed deprotection is critical. The choice of reagent and conditions directly impacts the stability of the product.

Comparative Table of Boc-Deprotection Methods

Reagent SystemTypical ConditionsProsCons
4M HCl in 1,4-Dioxane Anhydrous, 0 °C to RT, 30-60 minHighly Recommended. [3] Selectively removes Boc, directly forms a stable, often crystalline HCl salt. Minimizes side reactions.Dioxane is a peroxide-former and has health concerns; must use appropriate grade and handling procedures.
Trifluoroacetic Acid (TFA) Anhydrous DCM, 0 °C to RT, 30-60 minFast and effective.[4]TFA is highly corrosive and difficult to remove completely. Product TFA salt can be oily/hygroscopic. Risk of tert-butylation of sensitive substrates.[6]
p-Toluenesulfonic Acid (p-TsOH) Anhydrous solvent or mechanochemical (solvent-free) grindingMilder acid. Can be used in non-chlorinated solvents. Solvent-free methods are green.[7]Can require longer reaction times or heat, which is detrimental to this specific substrate.

Step-by-Step Recommended Protocol: Boc Deprotection to Stable HCl Salt

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the purified N-Boc-ethyl (4S)-4-amino-5-methylhexanoate (1.0 eq) in anhydrous 1,4-dioxane. Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (2-3 eq) dropwise to the stirred solution.

  • Reaction: Monitor the reaction by TLC until the starting material is fully consumed (typically 30-90 minutes). A white precipitate of the hydrochloride salt should form during the reaction.

  • Isolation: Once complete, dilute the slurry with anhydrous diethyl ether to ensure complete precipitation.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold, anhydrous diethyl ether to remove any excess HCl and solvent.

  • Drying: Dry the resulting white solid under high vacuum. The product is the stable ethyl (4S)-4-amino-5-methylhexanoate hydrochloride, ready for storage or the next synthetic step.

References
  • RSC Publishing. (n.d.). Stable and efficient generation of poly(β-amino ester)s for RNAi delivery.
  • Polymer Synthesis Services. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
  • Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.
  • PMC. (2021). Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon.
  • PMC. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases.
  • Source 6. (n.d.).
  • ACS Applied Polymer Materials. (2024). Mechanically Robust and Chemically Recyclable Poly(β-Amino Esters)-Based Thermosetting Plastics.
  • Indian Journal of Chemistry. (n.d.). Note An efficient total synthesis of (±)-pregabalin.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • TSI Journals. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent.
  • Source 12. (n.d.). pregabalin.
  • Scribd. (n.d.). Eco-friendly Synthesis of Pregabalin.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • Benchchem. (n.d.). An In-depth Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid.
  • PMC. (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.
  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin.
  • PMC. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications.
  • PMC. (n.d.).
  • Organic Syntheses Procedure. (n.d.). [- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-].
  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • Cell & Gene Therapy Insights. (2021). Supporting development of mRNA-based therapies by addressing large-scale purification challenges.
  • Teledyne Labs. (2012). Purification Strategies for Flavones and Related Compounds.
  • Gifu Pharmaceutical University. (n.d.). Publications.
  • ResearchGate. (n.d.). SCALABLE PURIFICATION STRATEGIES FOR PLANT-DERIVED HUMAN IDS | Request PDF.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
  • Gifu Pharmaceutical University. (2026). 【Research】Synthesis of 4- and 5-aminotriazolamers.
  • MDPI. (2026). 5-phenyl-4H-1,2,6-thiadiazin-4-one and 3-[(2-Ethylhexyl)amino].
  • MDPI. (2025). Optimisation of a One-Step Reusable Immuno-Affinity Purification Method for the Analysis and Detection of Fumonisin Mycotoxins in Foods and Feeds.

Sources

Technical Support Center: Overcoming Low Yields in Ethyl (4S)-4-amino-5-methylhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ethyl (4S)-4-amino-5-methylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, addressing common challenges to improve reaction yields and purity. The content is structured in a question-and-answer format to provide direct and actionable solutions to specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to ethyl (4S)-4-amino-5-methylhexanoate, and what are their primary challenges?

The synthesis of ethyl (4S)-4-amino-5-methylhexanoate, a key chiral intermediate, can be approached through several pathways. The most prevalent strategies include:

  • Reductive Amination of a Keto-Ester: This involves the reaction of a corresponding keto-ester, ethyl 4-keto-5-methylhexanoate, with an ammonia source followed by reduction. The primary challenge is often incomplete conversion and the formation of side products.

  • Nucleophilic Substitution: Starting from a precursor with a good leaving group at the C4 position, such as ethyl 4-bromo-5-methylhexanoate, and reacting it with an amino-group source. Over-alkylation, where the product amine reacts further with the starting material, can be a significant issue, leading to secondary amine byproducts.[1]

  • Chiral Auxiliary-Mediated Synthesis: This method employs a chiral auxiliary to control the stereochemistry during the introduction of the amino group. While offering excellent stereocontrol, this multi-step process can be complex, and removal of the auxiliary can sometimes be challenging.[2][3]

  • Enzymatic Synthesis: Biocatalytic methods, such as transaminase-mediated reactions, offer high enantioselectivity and mild reaction conditions.[4] However, enzyme stability, substrate scope, and the need for specialized equipment can be limiting factors.

A common thread among these methods is the difficulty in achieving high yields due to competing side reactions and purification challenges.

Q2: My reductive amination is giving low yields. What are the likely causes?

Low yields in reductive amination are frequently attributed to several factors:

  • Inefficient Imine Formation: The initial condensation between the keto-ester and the ammonia source to form the imine is a reversible equilibrium. Insufficient removal of water can hinder this step.

  • Suboptimal Reducing Agent: The choice and stoichiometry of the reducing agent are critical. Harsh reducing agents can lead to over-reduction or decomposition of the product. Common choices include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.

  • Catalyst Deactivation: In catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Pd/C) can be poisoned by impurities in the starting materials or reagents.[5]

  • Side Reactions: The starting keto-ester can undergo self-condensation or other side reactions under the reaction conditions.

Q3: I'm observing significant byproduct formation in my nucleophilic substitution reaction. How can I minimize this?

Byproduct formation is a common pitfall in nucleophilic substitution approaches. Key side reactions and their mitigation strategies include:

  • Over-alkylation: The product, a primary amine, can act as a nucleophile and react with the starting alkyl halide to form a secondary amine.

    • Solution: Use a large excess of the aminating agent (e.g., ammonia or an ammonia equivalent) to statistically favor the formation of the primary amine.[1]

  • Elimination Reactions: If the reaction conditions are too basic or the temperature is too high, elimination to form an unsaturated ester can compete with substitution.

    • Solution: Use a non-nucleophilic base if a base is required, and maintain the lowest effective reaction temperature.

  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid if water is present under acidic or basic conditions.[1]

    • Solution: Ensure anhydrous (dry) reaction conditions and consider a non-aqueous workup procedure.[6]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific experimental issues.

Issue 1: Low Conversion of the Starting Keto-Ester in Reductive Amination

If you are observing a significant amount of unreacted starting material, consider the following troubleshooting workflow:

G start Low Conversion of Keto-Ester check_imine Verify Imine Formation (e.g., by NMR or IR if stable) start->check_imine imine_no Imine formation is inefficient. check_imine->imine_no No/Low Imine imine_yes Imine formation is successful. check_imine->imine_yes Imine Detected optimize_imine Optimize Imine Formation: - Use a dehydrating agent (e.g., molecular sieves). - Adjust pH (often mildly acidic). imine_no->optimize_imine check_reducing_agent Evaluate Reducing Agent and Conditions imine_yes->check_reducing_agent agent_issue Potential issues with reducing agent. check_reducing_agent->agent_issue Problem Suspected check_reaction_params Review General Reaction Parameters check_reducing_agent->check_reaction_params Agent OK optimize_reduction Optimize Reduction Step: - Increase equivalents of reducing agent. - Switch to a different reducing agent (e.g., NaBH(OAc)₃). - For catalytic hydrogenation, check catalyst activity and H₂ pressure. agent_issue->optimize_reduction params_issue Suboptimal reaction parameters. check_reaction_params->params_issue Problem Suspected optimize_params Adjust Parameters: - Increase reaction time. - Incrementally increase temperature while monitoring for side products. params_issue->optimize_params

Caption: Troubleshooting workflow for low keto-ester conversion.

Protocol: Monitoring Reaction Progress

To effectively troubleshoot, it is crucial to monitor the reaction's progress.

  • Sample Collection: Carefully extract a small aliquot from the reaction mixture at regular intervals (e.g., every 1-2 hours).

  • Quenching: Immediately quench the reaction in the aliquot to prevent further changes. This can be done by adding a small amount of water or a suitable buffer.

  • Extraction: Extract the quenched aliquot with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the relative amounts of starting material, intermediate (if any), and product.[1]

Issue 2: Product Purification Challenges and Low Isolated Yield

Even with good conversion, the isolated yield can be low due to difficulties in purification. This is often due to the amphipathic nature of the amino ester.

Purification Strategy Comparison
Purification MethodAdvantagesDisadvantagesBest For
Column Chromatography High resolution, good for removing closely-related impurities.[7]Can be time-consuming, potential for product loss on the column, especially with polar compounds.Removing non-polar impurities and byproducts with different polarity.
Distillation (Vacuum) Effective for thermally stable, volatile compounds. Good for large-scale purification.Not suitable for thermally sensitive compounds. May not separate isomers effectively.Removing non-volatile impurities from a thermally stable product.
Acid-Base Extraction Good for separating acidic, basic, and neutral compounds. Scalable.Can lead to hydrolysis of the ester group if not performed carefully at low temperatures.Separating the basic amino ester product from neutral or acidic impurities.
Recrystallization Can provide very high purity for solid products.Product must be a solid at room temperature. Finding a suitable solvent system can be challenging.Final purification step if the product or a salt derivative is a crystalline solid.
Protocol: Acid-Base Extraction for Purification

This protocol is designed to isolate the basic amino ester from neutral or acidic impurities.

  • Dissolution: After the reaction workup, dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) at 0°C. The amino ester will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded (or checked for valuable components).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the pH is basic (pH 8-9). This deprotonates the amino ester, making it less water-soluble.

  • Re-extraction: Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[6]

Issue 3: Inconsistent Stereochemical Outcome

Maintaining the desired (4S) stereochemistry is critical. Low enantiomeric excess can result from racemization or non-stereoselective reaction conditions.

G start Low Enantiomeric Excess (e.e.) check_sm Analyze Stereochemical Purity of Starting Material start->check_sm sm_racemic Starting material is not enantiopure. check_sm->sm_racemic Problem Found check_conditions Review Reaction Conditions check_sm->check_conditions Starting Material OK purify_sm Purify starting material or use a different source. sm_racemic->purify_sm harsh_conditions Harsh conditions (high temp, strong acid/base) can cause racemization. check_conditions->harsh_conditions Problem Found check_mechanism Examine Reaction Mechanism check_conditions->check_mechanism Conditions OK mild_conditions Use milder reaction conditions: - Lower temperature. - Use non-nucleophilic bases. - Minimize reaction time. harsh_conditions->mild_conditions non_stereoselective Reaction is inherently not stereoselective. check_mechanism->non_stereoselective Problem Found change_strategy Change Synthetic Strategy: - Employ a chiral auxiliary. - Use a stereoselective catalyst (e.g., enzyme). non_stereoselective->change_strategy

Caption: Decision tree for troubleshooting low enantiomeric excess.

Expert Insight: The Role of Enzymatic Synthesis

For reactions where achieving high stereoselectivity is paramount, enzymatic synthesis presents a powerful alternative. Lipases and transaminases can catalyze reactions with exceptional enantio- and regioselectivity under mild conditions, often leading to higher purity and yield of the desired stereoisomer.[4][5] For instance, enzymatic hydrolysis can be used for the kinetic resolution of a racemic mixture, or a transaminase can be used for the asymmetric amination of a prochiral ketone.[4] While the initial investment in enzyme sourcing and process development may be higher, the benefits in terms of yield, purity, and reduced environmental impact can be substantial.[8]

References

  • Suresh, B. J., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Available at: [Link]

  • Pandey, R., et al. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the genus Oryctes. Arkivoc.
  • Wenda, S., et al. (2025). An Update: Enzymatic Synthesis for Industrial Applications.
  • ResearchGate. (n.d.). Enzymatic synthesis of ethyl hexanoate by transesterification. Retrieved from [Link]

  • Google Patents. (1995). US5380936A - Process for preparing 4-amino-5-hexenoic acid.
  • Google Patents. (1993). EP0546230A1 - Novel process for preparing 4-amino-5-hexenoic acid.
  • Gotor-Fernández, V., et al. (2024). Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Royal Society of Chemistry.
  • PubChem. (n.d.). (4S)-4-ethyl-5-methylhexanoic acid. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino] -. Retrieved from [Link]

  • HETEROCYCLES. (2006).
  • SciSpace. (n.d.). Asymmetric Syntheses via Heterocyclic Intermediates; VIII1. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-V.
  • International Union of Crystallography. (n.d.). Ethyl 4-amino-5-cyano-2-methyl-6-(2-nitroÂphenÂÂoxy)nicotinate. Retrieved from [Link]

  • Chen, S. W., & Zhang, W. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Antib Ther.
  • Teledyne Labs. (2012).
  • ACS Publications. (2025).
  • MDPI. (2025). Optimisation of a One-Step Reusable Immuno-Affinity Purification Method for the Analysis and Detection of Fumonisin Mycotoxins in Foods and Feeds.
  • Inspiration. (2025). Optimization of a Key Step in the Synthesis of Benzocaine.
  • Chemical Review and Letters. (2022). Green and highly efficient synthetic approach for the synthesis of 4-aminoantipyrine Schiff bases.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
  • Justus-Liebig-Universität Gießen. (2011). Optimization of the Synthesis of a Diamantane Amino Acid.
  • MDPI. (n.d.). 5-phenyl-4H-1,2,6-thiadiazin-4-one and 3-[(2-Ethylhexyl)amino].
  • SciSpace. (n.d.). Purification of the food-borne carcinogens 2-amino-3-methylimidazo.

Sources

Technical Support Center: Ethyl (4S)-4-amino-5-methylhexanoate Deprotection & Cleavage Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthetic manipulation of ethyl (4S)-4-amino-5-methylhexanoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical steps of amine deprotection and ethyl ester cleavage (saponification). The unique structural feature of this molecule, a sterically hindered secondary amine, presents specific challenges that require careful optimization. This guide offers a structured, question-and-answer-based approach to navigate these challenges, troubleshoot common issues, and implement robust protocols for achieving high-yield, high-purity results.

Part 1: Amine Deprotection Strategies

The amine functionality in ethyl (4S)-4-amino-5-methylhexanoate is typically protected during synthesis to prevent unwanted side reactions. The two most common protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. The choice of deprotection strategy is critical and depends on the stability of the overall molecule.

Frequently Asked Questions (FAQs): N-Boc Deprotection

Q1: Why is N-Boc deprotection of ethyl (4S)-4-amino-5-methylhexanoate often challenging?

The primary challenge arises from steric hindrance. The isopropyl group adjacent to the nitrogen, combined with the bulky tert-butyl moiety of the Boc group, can physically block the approach of acidic reagents required for cleavage.[1][2] This steric impediment slows the reaction kinetics, often leading to incomplete conversion under standard conditions that are effective for less hindered amines.[1]

Q2: My N-Boc deprotection with standard 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish. How can I drive the reaction to completion?

For slow reactions due to steric hindrance, you need to increase the effective strength of the acidic conditions. Several strategies can be employed:

  • Increase TFA Concentration: Using a higher concentration of TFA, up to and including neat (100%) TFA, can significantly accelerate the rate of deprotection.[1]

  • Elevate the Temperature: Gently warming the reaction mixture to 30-40°C can provide the necessary activation energy to overcome the steric barrier. However, this should be monitored closely, as elevated temperatures can promote side reactions.[1]

  • Switch to a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is often more potent than TFA for cleaving stubborn Boc groups and can be a highly effective alternative.[1][2]

Q3: I'm observing significant side product formation during Boc deprotection. What are these byproducts and how can I prevent them?

The most common side reaction is alkylation of the substrate or solvent by the reactive tert-butyl cation (t-Bu⁺) generated during the reaction.[2][3] This cation is an electrophile that can react with any available nucleophile.

  • Problem: The t-butyl cation can re-attach to electron-rich sites on your molecule or react with nucleophilic solvents or impurities.

  • Solution: Use a Scavenger. To prevent this, a carbocation scavenger should be added to the reaction mixture. The scavenger's role is to trap the t-butyl cation. Common and effective scavengers include:

    • Triethylsilane (TES)

    • Triisopropylsilane (TIPS)

    • Thioanisole

    • Water (if compatible with the substrate)

A typical concentration for these scavengers is 5-10% (v/v) in the reaction mixture.[1]

Q4: Can I use Lewis acids for Boc deprotection of this substrate?

Yes, Lewis acids like Aluminum Chloride (AlCl₃) or Zinc Bromide (ZnBr₂) can mediate Boc cleavage and may be effective alternatives, particularly if your substrate is sensitive to strong protic acids like TFA or HCl.[4][5]

Troubleshooting Guide: N-Boc Deprotection
Problem Probable Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction 1. Insufficient acid strength due to steric hindrance.[1][2]2. Reaction temperature is too low.3. Inadequate reaction time.1. Increase TFA concentration (e.g., from 50% to 100%).[1]2. Switch to a stronger acid system (e.g., 4M HCl in dioxane).[2]3. Gently warm the reaction to 30-40°C, monitoring for degradation.4. Extend the reaction time, monitoring progress by TLC or LC-MS.[2]
Formation of Unknown Byproducts 1. Alkylation by the tert-butyl cation intermediate.[3]2. Degradation of other acid-sensitive functional groups.1. Add a scavenger such as triisopropylsilane (TIPS) or triethylsilane (TES) (5-10% v/v) to the reaction mixture.[1]2. If the substrate is sensitive, consider a milder deprotection method.
Product is an Oil or Difficult to Isolate 1. The resulting amine salt (e.g., trifluoroacetate) is hygroscopic or non-crystalline.2. Residual TFA in the product.1. After removing volatiles, co-evaporate with a non-polar solvent like toluene (3x) to azeotropically remove residual TFA.[2]2. If isolating the free amine, perform a basic workup with saturated NaHCO₃ solution.[6]3. If isolating a salt, consider using HCl/dioxane, as hydrochloride salts are often more crystalline.[7]
Mechanism & Workflow Diagrams (N-Boc Deprotection)

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation BocAmine N-Boc Protected Amine ProtonatedBoc Protonated Carbonyl BocAmine->ProtonatedBoc BocAmine->ProtonatedBoc CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid ProtonatedBoc->CarbamicAcid tBuCation tert-Butyl Cation (t-Bu⁺) ProtonatedBoc->tBuCation H_plus H⁺ (from TFA) FreeAmine Free Amine CarbamicAcid->FreeAmine CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 TrappedCation Trapped Cation tBuCation->TrappedCation Prevents Side Reactions Scavenger Scavenger (e.g., TIPS) Scavenger->TrappedCation

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Boc_Troubleshooting_Workflow decision decision process process result result issue issue start Start: N-Boc Deprotection setup Standard Conditions: 25-50% TFA in DCM, RT, 1-2h start->setup monitor Monitor by TLC/LC-MS setup->monitor complete Reaction Complete? monitor->complete side_products_issue Side Products Observed? monitor->side_products_issue Yes workup Standard Workup (Evaporation, optional base wash) complete->workup Yes incomplete_issue Incomplete Reaction complete->incomplete_issue No product Desired Product workup->product increase_tfa Increase TFA Conc. (to 100%) or Add Heat (40°C) incomplete_issue->increase_tfa increase_tfa->monitor switch_acid Switch to 4M HCl/Dioxane increase_tfa->switch_acid Still Incomplete switch_acid->monitor add_scavenger Add Scavenger (e.g., 5% TIPS) side_products_issue->add_scavenger add_scavenger->monitor

Caption: Troubleshooting workflow for N-Boc deprotection.

Frequently Asked Questions (FAQs): N-Cbz Deprotection

Q5: What is the preferred method for removing an N-Cbz group from ethyl (4S)-4-amino-5-methylhexanoate?

The most common and generally cleanest method for Cbz deprotection is catalytic hydrogenolysis.[8] This method involves reacting the Cbz-protected compound with a hydrogen source in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).

  • Advantages: The conditions are mild, and the byproducts are toluene and carbon dioxide, which are easily removed.[8]

  • Disadvantages: This method is incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or some sulfur-containing groups.

Q6: Are there alternatives to hydrogenolysis for Cbz removal?

Yes, strong acidic conditions can also cleave the Cbz group. This is a useful alternative if your molecule contains functional groups sensitive to reduction.[8] Common reagents include hydrogen bromide in acetic acid (HBr/HOAc) or certain Lewis acids.[8][9] More recently, systems like AlCl₃ in hexafluoroisopropanol (HFIP) have been shown to be effective and selective.[10]

Part 2: Ethyl Ester Cleavage (Saponification)

The conversion of the ethyl ester to the corresponding carboxylic acid is achieved through base-catalyzed hydrolysis, a reaction commonly known as saponification.

Frequently Asked Questions (FAQs): Ester Saponification

Q7: What are the standard conditions for the saponification of ethyl (4S)-4-amino-5-methylhexanoate?

Saponification is typically carried out using an excess of a strong base in a mixed aqueous-organic solvent system to ensure solubility of the ester.[11][12]

  • Base: Lithium hydroxide (LiOH) is frequently preferred because lithium salts are often more soluble in organic solvents, which can accelerate the reaction.[13] Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also widely used.[11][12]

  • Solvent System: A mixture of tetrahydrofuran (THF) and water (e.g., 2:1 or 3:1 v/v) is a very common choice.[14] Methanol/water or ethanol/water mixtures are also effective.[11]

  • Temperature: The reaction is often run at room temperature, but gentle heating (e.g., to 40-50°C) can be used to increase the rate if the reaction is slow.

Q8: My saponification reaction is very slow. What can I do to speed it up?

Slow saponification of this substrate is also often related to steric hindrance around the ester carbonyl group. To improve the reaction rate:

  • Increase Temperature: Gently heating the reaction can significantly increase the rate of hydrolysis.

  • Increase Base Concentration: Using a higher concentration of the hydroxide solution or a larger excess of the base can help drive the reaction forward.

  • Optimize Solvent: Ensure the solvent system fully dissolves your starting material. A monophasic system like THF/water/methanol can sometimes improve reaction rates.

Q9: I am concerned about racemization at the chiral center during saponification. Is this a valid concern?

Racemization at the C4 position is a potential risk under basic conditions, although it is generally not a major issue for this specific transformation. The proton at the chiral center is not highly acidic. To minimize any risk:

  • Use the mildest conditions that afford complete conversion.

  • Avoid excessively high temperatures or prolonged reaction times.

  • Use LiOH, which is often considered a milder option.

  • Carefully neutralize the reaction mixture during workup, avoiding strongly basic or acidic extremes for extended periods.

Q10: Can I perform the amine deprotection and ester saponification in a single step?

This is generally not recommended as the optimal conditions for each reaction are incompatible.

  • Boc Deprotection / Saponification: Boc deprotection requires strong acid, while saponification requires strong base. Attempting a one-pot procedure is not feasible.

  • Cbz Deprotection / Saponification: While some one-pot procedures might be conceivable, the standard hydrogenolysis for Cbz removal is performed under neutral conditions, which is incompatible with the high pH required for saponification. A sequential, two-step process with workup and isolation of the intermediate is the most reliable approach.

Troubleshooting Guide: Ester Saponification
Problem Probable Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction 1. Insufficient base or water.2. Poor solubility of the starting material.3. Low reaction temperature.1. Increase the equivalents of base (e.g., from 2 to 5 eq.).2. Add a co-solvent like methanol to the THF/water mixture to improve solubility.3. Warm the reaction to 40-50°C.
Low Isolated Yield 1. Incomplete reaction.2. Product is partially soluble in the aqueous layer during workup.3. Emulsion formation during extraction.1. Ensure the reaction has gone to completion via TLC/LC-MS before workup.2. During acidic workup, ensure the pH is sufficiently low (pH 3-4) to fully protonate the carboxylate.[14]3. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product before extraction.[14]
Product Purity Issues 1. Contamination with unreacted starting material.2. Potential side reactions from excessively harsh conditions.1. Optimize reaction time and temperature to ensure full conversion without degradation.2. Purify the final product via recrystallization or column chromatography if necessary.
Mechanism & Workflow Diagrams (Ester Saponification)

Saponification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Acid-Base Reaction (Irreversible) Ester Ethyl Ester Tetrahedral_Int Tetrahedral Intermediate Ester->Tetrahedral_Int Ester->Tetrahedral_Int Carboxylic_Acid Carboxylic Acid Tetrahedral_Int->Carboxylic_Acid Tetrahedral_Int->Carboxylic_Acid EtO_minus Ethoxide (EtO⁻) Tetrahedral_Int->EtO_minus OH_minus OH⁻ Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate Carboxylic_Acid->Carboxylate EtOH Ethanol EtO_minus->EtOH Final_Acid Final Carboxylic Acid Carboxylate->Final_Acid Carboxylate->Final_Acid Workup Acidic Workup (H⁺) Workup->Final_Acid

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

Saponification_Workflow process process result result start Start: Saponification dissolve Dissolve Ester in THF/Water (e.g., 2:1) start->dissolve add_base Add LiOH·H₂O (2-5 eq.) dissolve->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC/LC-MS stir->monitor quench Cool to 0°C, Acidify with 1M HCl to pH 3-4 monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate final_product Carboxylic Acid Product concentrate->final_product

Caption: Experimental workflow for a typical saponification reaction.

Part 3: Detailed Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA in DCM with a Scavenger
  • Preparation: Dissolve the N-Boc protected ethyl (4S)-4-amino-5-methylhexanoate (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M concentration).

  • Scavenger Addition: To the solution, add triisopropylsilane (TIPS) (1.5 equiv, approx. 5% v/v of the final solution).

  • Acid Addition: Cool the mixture to 0°C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 50% (v/v) (e.g., add a volume of TFA equal to the volume of DCM).[2]

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours, but may be longer for hindered substrates).[2]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • Add toluene (approx. 2x the initial DCM volume) and concentrate again. Repeat this step two more times to ensure complete removal of residual TFA.[2]

    • The resulting TFA salt can be used directly in the next step or neutralized by dissolving the residue in a suitable solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by washing with brine, drying over anhydrous sodium sulfate, and concentrating to yield the free amine.[6]

Protocol 2: Ethyl Ester Saponification using LiOH
  • Preparation: In a round-bottom flask, dissolve the ethyl ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (a 2:1 or 3:1 v/v ratio is a good starting point, to a concentration of approx. 0.2 M).[14]

  • Base Addition: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-5.0 equivalents).[14]

  • Reaction: Allow the mixture to stir vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The product (carboxylate salt) will be more polar than the starting material. The reaction is typically complete within 12-24 hours.[14]

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1M HCl.[14]

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the carboxylic acid.[14]

Protocol 3: N-Cbz Deprotection via Catalytic Hydrogenolysis
  • Preparation: Dissolve the N-Cbz protected amine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate (approx. 0.1 M).

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, approx. 10% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (after flushing the flask with H₂). For larger scales, a hydrogenation apparatus (e.g., Parr shaker) should be used.

  • Reaction: Stir the reaction vigorously at room temperature under the hydrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 2-16 hours.

  • Work-up:

    • Once complete, carefully purge the reaction flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.

References
  • Technical Support Center: Boc Cleavage from Sterically Hindered Amines. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Application Notes and Protocols: Hydrolysis of Ethyl 4,4-dichlorocyclohexanecarboxylate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTKiX_qBIw2cmTKtY90iuDx7hr8FtrPm5yz3vHD65QAFFKfdAmFSvHjv2KKD72XHJY56aAsM6O1RBLJHMWZ-1zAJMxkRlct7YQtn2MbAX7WWlA6k_0_2JJVxYhB654HDNOsfVGiDUUR32mOqxgkV6IAZyqkglEmntiQJMSwH6ToEJb38u-6kzL4lJF8reYJJwE5eBJZObZ2IZlbF_niivvEeYzcFaGcWSGHQlOc03_wS2AwQ==]
  • Rapid N-Boc Deprotection with TFA. Scribd. [URL: https://www.scribd.com/document/371991048/Rapid-N-Boc-Deprotection-with-TFA]
  • Boc Deprotection - TFA - Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_TFA.htm]
  • Technical Support Center: Troubleshooting Boc Deprotection Failures. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-oCp5m3XMixW_9p829L4254anBRDMKnVnJH-hocsqXYaaDLpeVzBfffGjYoQlakXDIaJid9En0JxK7xiCkE12gk8MZptFTGQKz1X5EcarWW3L94UBce2jz8P3sWnOwJurYMarp7HWQSqaU8ABscxF4wPrWPEmgGnqKNUcmAN-ogphaX1V5JsdSTqqM2_YykPcINxn5hbIh6dppFA9A7E=]
  • Application Notes and Protocols for N-Cbz Deprotection. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGgefW3DlNPnkhCdLkQESE4ndQoOZOnxzthvQGQai8ZLSRS7IkJ8CIc3DFdwIpnir3xdOaQLX4e55jNwO9LulkxBLbUDZVYI2X6KfAT5xdb5vsgjctKC5oniSh-V0I76UFlVRSk87loCBUjYL-dvrMeAN5C9FhPB59_0Ef5XWiR4JkwJO7DTsVDibz9FMEJfciXGM=]
  • General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids... RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1996/p1/p1960001099]
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00223]
  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [URL: https://www.researchgate.net/post/How_to_do_work-up_of_a_BOC_deprotection_reaction_by_TFA]
  • What is a simple way to convert an ester into carboxylic acid? ResearchGate. [URL: https://www.researchgate.net/post/What_is_a_simple_way_to_convert_an_ester_into_carboxylic_acid]
  • Developing deprotectase biocatalysts for synthesis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7880211/]
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. [URL: https://www.highfine.com/en/news-detail/amino-protecting-group-benzyloxycarbonyl-cbz]
  • Ester to Acid - Common Conditions. [URL: https://commonorganicchemistry.com/Rxn_Pages/Ester_to_Acid/Ester_to_Acid_Conditions.htm]
  • Boc De-protection. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/p4g94d/boc_deprotection/]
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9098739/]
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [URL: https://www.mdpi.com/1422-0067/22/11/6034]
  • Process for preparing 4-amino-5-hexenoic acid. Google Patents. [URL: https://patents.google.
  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Efficient-and-selective-cleavage-of-the-group-Rout-Rout/8d68997a02c8188e78546b535870020d20d3674b]
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.org/wp-content/uploads/2021/08/Reaxys-BOC-Deprotection.pdf]
  • BOC Protection and Deprotection. J&K Scientific LLC. [URL: https://jk-scientific.com/ws/TechPlus/details/BOC-Protection-and-Deprotection]
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]

Sources

Technical Support Center: Troubleshooting Peptide Coupling with Ethyl (4S)-4-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers push the boundaries of peptidomimetics and foldamer design, the incorporation of γ -amino acids like ethyl (4S)-4-amino-5-methylhexanoate (the γ -homologue of L-valine) has become increasingly critical for generating stable, protease-resistant secondary structures[1].

However, coupling onto this specific building block presents a unique intersection of thermodynamic and kinetic challenges. This guide is designed by our Senior Application Scientists to help you diagnose failures, understand the underlying chemical causality, and implement self-validating protocols to rescue your yields.

Diagnostic Data Summary

Before altering your protocol, use the following quantitative parameters to diagnose your reaction via LC-MS.

ParameterValue / ObservationImplication / Action
Target Amine MW 173.14 Da (m/z 174 [M+H]⁺)Confirm starting material integrity. If absent before coupling, the ester may have already degraded.
Major Side Product MW 127.10 Da (m/z 128[M+H]⁺)Indicates intramolecular γ -lactamization. You must reduce base strength and alter addition order.
Steric Bulk at C γ Isopropyl groupHigh steric hindrance slows coupling. Requires highly reactive uronium salts (HATU/COMU).
Optimal Base 2,4,6-Collidine (TMP)pKa ~7.4. Minimizes base-catalyzed intramolecular cyclization compared to standard DIPEA.
Recommended Temp 40–50 °C (Microwave)Overcomes the activation energy barrier of sterically hindered intermolecular coupling.

In-Depth Troubleshooting Q&A

Q1: My LC-MS shows a massive peak at m/z 128 [M+H]⁺ instead of my desired dipeptide. What is happening?

Expertise & Experience: You are observing the classic Achilles' heel of linear γ -amino acid esters: intramolecular lactamization. When the amine of ethyl (4S)-4-amino-5-methylhexanoate is free-based, it acts as a nucleophile and attacks its own C-terminal ethyl ester. This expels ethanol and forms 5-isopropylpyrrolidin-2-one (MW = 127.10 Da). Causality: γ -amino esters are entropically primed to form highly stable 5-membered rings. The basic conditions typically used in peptide coupling (e.g., DIPEA) deprotonate the amine and drastically accelerate this intramolecular aminolysis. Because the intermolecular coupling is sterically hindered by the adjacent isopropyl group, the intramolecular lactamization easily outcompetes it. This rapid self-cyclization is a well-documented barrier in γ -peptide synthesis[2].

Q2: How can I shift the kinetics to favor intermolecular peptide coupling over lactamization?

Expertise & Experience: You must make the intermolecular reaction faster than the intramolecular one. This is achieved through a strict "pre-activation and inverse-addition" strategy. Causality: If you mix the γ -amino ester, the carboxylic acid, and the coupling reagent together (in situ activation), the amine sits in a basic environment waiting for the acid to activate. During this lag time, it cyclizes. Instead, you must pre-activate your carboxylic acid (e.g., Fmoc-AA-OH) with a highly reactive reagent like HATU for 2 minutes. Only then do you add the γ -amino ester. The amine will immediately encounter a highly electrophilic active ester, driving the intermolecular amide bond formation before lactamization can occur[3].

Q3: Does the choice of base matter? I usually use 2.0 equivalents of DIPEA.

Expertise & Experience: Yes, DIPEA is often too basic (pKa ~10.5) for this specific building block and will heavily promote lactamization. We strongly recommend switching to 2,4,6-trimethylpyridine (TMP, collidine). Causality: TMP is a weaker, sterically hindered base (pKa ~7.4). It is basic enough to facilitate the deprotonation of the carboxylic acid for HATU activation, but it is significantly less prone to catalyzing the intramolecular attack of the free amine on the ethyl ester.

Q4: Even with HATU and TMP, my yields are low. The coupling is just too slow. What's next?

Expertise & Experience: The (4S)-4-amino-5-methylhexanoate backbone features an isopropyl group at the γ -position (C4), creating severe steric bulk directly adjacent to the nucleophilic amine. Causality: To overcome the high activation energy barrier imposed by this steric clash, you need thermal energy. Standard room-temperature couplings often stall. Utilizing microwave-assisted peptide synthesis (MAPS) at 50 °C provides the thermodynamic push needed to drive the sterically hindered intermolecular coupling to completion.

Visualizing the Chemistry

CompetingPathways cluster_0 Desired Pathway (Intermolecular) cluster_1 Undesired Pathway (Intramolecular) Amine ethyl (4S)-4-amino-5-methylhexanoate (Free Amine) ActAcid Pre-activated Amino Acid (e.g., Fmoc-AA-OAt) Amine->ActAcid HATU / TMP Lactamization Aminolysis of Ethyl Ester (Fast, Base-Catalyzed) Amine->Lactamization DIPEA / Time Coupling Amide Bond Formation (Slow due to Isopropyl sterics) ActAcid->Coupling Product Target γ-Dipeptide Coupling->Product Lactam 5-isopropylpyrrolidin-2-one (γ-Lactam, 127 Da) Lactamization->Lactam

Caption: Competing kinetic pathways: Intermolecular peptide coupling vs. intramolecular lactamization.

Optimized Experimental Protocol

This self-validating protocol is engineered to suppress lactamization while forcing the sterically hindered coupling to completion.

Step-by-Step Methodology:

  • Preparation of the Activated Complex: In an oven-dried microwave vial under an inert atmosphere (N₂), dissolve the N-protected amino acid (1.5 eq) and HATU (1.45 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition & Pre-activation: Add 2,4,6-collidine (TMP) (3.0 eq) to the mixture. Stir at room temperature for exactly 2 minutes . Self-Validation: The solution should turn a pale yellow, indicating the formation of the active OAt ester.

  • Inverse Amine Addition: Dissolve ethyl (4S)-4-amino-5-methylhexanoate hydrochloride salt (1.0 eq) in a minimal volume of anhydrous DMF. Add this dropwise to the pre-activated complex. Do not add additional base.

  • Thermodynamic Push: Seal the vial and subject the reaction mixture to microwave irradiation at 50 °C for 30 minutes.

  • Reaction Monitoring: Sample 5 µL of the reaction, dilute in MeCN/H₂O, and analyze via LC-MS. Ensure the disappearance of the amine mass (m/z 174) and verify that the lactam peak (m/z 128) is minimized.

  • Quench and Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous KHSO₄ (critical for removing TMP and any unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo prior to flash chromatography.

Workflow Step1 1. Pre-activate Fmoc-AA-OH + HATU + TMP Step2 2. Wait 2 mins (Form Active Ester) Step1->Step2 Step3 3. Dropwise Add γ-Amino Ester Step2->Step3 Step4 4. Microwave 50°C, 30 mins Step3->Step4

Caption: Optimized pre-activation and inverse-addition workflow for sterically hindered γ-amino esters.

References

  • Ribosomal Elongation of Cyclic γ-Amino Acids using a Reprogrammed Genetic Code Journal of the American Chemical Society / ResearchGate2

  • Synthesis of Fused Bicyclic [1,2,4]-Triazoles from Amino Acids ACS Publications 3

  • Gabapentin: A Stereochemically Constrained γ Amino Acid Residue in Hybrid Peptide Design Accounts of Chemical Research / ACS Publications1

Sources

Preventing racemization of "ethyl (4S)-4-amino-5-methylhexanoate"

Technical Support Center: Stereochemical Preservation of γ -Amino Esters

Welcome to the advanced technical support guide for the synthesis and handling of ethyl (4S)-4-amino-5-methylhexanoate . As a critical chiral building block (a γ -leucine derivative) utilized in the development of peptidomimetics and neuroactive compounds, maintaining the absolute configuration at the C4 stereocenter is paramount.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent racemization during your experimental workflows.

Q1: We are observing a gradual loss of enantiomeric excess (ee) during the routine handling and purification of the free base ester. What is the mechanistic cause?

The Causality: While γ -amino acids are generally more stereochemically stable than α -amino acids, they are not immune to epimerization. The primary culprit in routine handling is ketone-catalyzed racemization .

If the free primary amine is exposed to trace aliphatic ketones (e.g., acetone used in glassware cleaning or as a chromatography co-solvent), it forms a reversible Schiff base (imine). This transformation drastically increases the acidity of the C4 proton. In the presence of ambient heat or weak bases, this proton is abstracted to form a planar aza-allyl anion (enamine tautomer). Subsequent non-stereoselective reprotonation from either face of the planar intermediate yields a racemic mixture.

RacemizationMechanismA(4S)-Amine(Chiral Center Intact)CSchiff Base (Imine)(Increased C4 Proton Acidity)A->C + CarbonylBKetone/Aldehyde(e.g., Acetone)B->CEAza-allyl Anion / Enamine(Planar Intermediate)C->E Proton AbstractionDBase / HeatD->EFNon-selective ReprotonationE->FGRacemic Mixture(4S / 4R)F->G

Fig 1: Ketone-catalyzed racemization pathway via aza-allyl anion formation.

Quantitative Impact of Solvents on Enantiomeric Purity:

Solvent SystemCo-catalyst / ConditionTemp (°C)Time (h)Final Enantiomeric Excess (ee %)
AcetoneAcetic Acid (15%)2524< 10% (Highly Racemized)
DMFDIPEA (3.0 eq)8012~ 75% (Partial Epimerization)
EthanolNone (Free Base)2524> 95% (Slow Degradation)
EthanolSOCl₂ (1.1 eq)4012> 99% (Stereocenter Stable)
Q2: How can we synthesize the ethyl ester from the free (4S)-acid without triggering epimerization?

The Causality: Esterification must avoid conditions that promote imine formation or utilize strong bases. The most robust method is the in situ generation of HCl using thionyl chloride ( SOCl2​ ) in absolute ethanol. The continuous protonation of the amine to its ammonium salt ( −NH3+​ ) completely shuts down the aza-allyl anion pathway by eliminating the lone pair required for Schiff base formation .

EsterificationWorkflowN1Free Acid(4S)-IsomerN2Cool to 0 °CAbsolute EtOHN1->N2N3Dropwise AdditionSOCl2 (1.1 eq)N2->N3N4Gradual Warming(Max 40 °C)N3->N4N5Aqueous Workup(Cold NaHCO3)N4->N5N6Pure (4S)-Ester(>99% ee)N5->N6

Fig 2: Low-temperature thionyl chloride mediated esterification workflow.

Validated Step-by-Step Methodology: This protocol is designed as a self-validating system; adhering to the strict temperature bounds ensures the C4 proton remains inactive.

  • Preparation: Suspend 10.0 g of (4S)-4-amino-5-methylhexanoic acid in 100 mL of anhydrous absolute ethanol in a 250 mL round-bottom flask equipped with a drying tube.

  • Cooling (Critical Step): Chill the suspension to 0 °C using an ice-water bath. Lowering the temperature suppresses unwanted aliphatic substitution and limits the solubility of the free amine.

  • Activation: Add 5.0 mL (1.1 eq) of Thionyl Chloride ( SOCl2​ ) dropwise over 30 minutes. Note: The reaction is highly exothermic. Maintain the internal temperature below 5 °C to prevent thermal degradation of the chiral center.

  • Esterification: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours at a maximum of 40 °C.

  • Concentration: Evaporate the ethanol under reduced pressure (bath temp < 40 °C) to yield the crude hydrochloride salt of the ester.

  • Neutralization: Dissolve the residue in 50 mL of cold water. Slowly add saturated aqueous NaHCO3​ until the pH reaches exactly 8.0. Caution: Do not use strong bases like NaOH, which can trigger base-catalyzed epimerization.

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure ethyl (4S)-4-amino-5-methylhexanoate.

Q3: Does the choice of N-protecting group influence the stereochemical stability of the C4 center during downstream coupling?

Yes. Converting the primary amine to a carbamate (e.g., N-Boc or N-Fmoc) removes its ability to form Schiff bases and sterically hinders the C4 proton. Fmoc protection, in particular, allows for selective deprotection under mild secondary amine conditions (e.g., 20% piperidine in DMF) without racemization .

For long-term storage, we strongly recommend storing the compound as the N-Boc derivative or the HCl salt rather than the free base. The free base is prone to slow degradation and potential epimerization if exposed to atmospheric CO2​ or adventitious carbonyls over time.

Q4: How can we analytically validate that our protocol has successfully prevented racemization?

Standard reverse-phase HPLC cannot differentiate enantiomers. While chiral stationary phases (CSP) are an option, a highly reliable, self-validating analytical system for this specific compound is pre-column derivatization with Marfey’s Reagent (FDAA: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) .

This reagent reacts with the primary amine to convert the enantiomers into diastereomers. Because the derivatization occurs under exceptionally mild conditions (40 °C, weak bicarbonate buffer), it does not induce background racemization. The resulting diastereomers can be easily separated and quantified on a standard reverse-phase C18 column, ensuring that the measured ee accurately reflects the true stereochemical purity of your batch.

References
  • Title: Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Source: International Journal of Peptide and Protein Research, 1993. URL: [Link]

  • Title: Cysteine Racemization in Peptide Synthesis: A New and Easy Detection Method. Source: Journal of Peptide Science, 1996. URL: [Link]

  • Title: Synthesis of Alkyl and Aryl Esters of N-Protected β-Homoamino Acids from N-Protected α-Aminodiazoketones. Source: ResearchGate / ChemInform, 2003. URL: [Link]

  • Title: Chemically fuelled deracemization of amino acids. Source: University of Padua (Unipd.it) Research Repository, 2022. URL: [Link]

Analytical techniques for detecting impurities in "ethyl (4S)-4-amino-5-methylhexanoate"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Guide for ethyl (4S)-4-amino-5-methylhexanoate . As a chiral γ -amino acid ester structurally related to the pregabalin and leucine families, this compound presents unique analytical bottlenecks: it lacks a strong UV-absorbing chromophore, possesses high conformational flexibility that complicates direct chiral resolution, and is prone to hydrolysis.

This guide is designed for analytical scientists and drug development professionals to troubleshoot method development, optimize detection limits, and ensure regulatory compliance through self-validating experimental designs.

Part 1: Frequently Asked Questions (FAQs) - Method Troubleshooting

Q1: Direct UV detection at 210 nm yields poor sensitivity and significant baseline drift. How can we improve the limit of detection (LOD) for process impurities? The Causality: Ethyl (4S)-4-amino-5-methylhexanoate lacks a conjugated π -electron system. Relying on the weak absorbance of the ester and amine groups at low wavelengths (e.g., 210 nm) makes the method highly susceptible to interference from mobile phase absorbance, particularly during gradient elution 1. The Solution: Implement pre-column derivatization using 1-fluoro-2,4-dinitrobenzene (FDNB) or 9-fluorenylmethyl chloroformate (FMOC-Cl). FDNB reacts with the primary amine via nucleophilic aromatic substitution to form a dinitrophenyl derivative. This shifts the absorption maximum to ~340–360 nm, moving the detection window away from background noise and drastically improving the signal-to-noise ratio 1.

Q2: We are attempting to quantify the (4R)-enantiomer impurity using standard Chiral Stationary Phase (CSP) columns (e.g., AD-H, OD-H), but we observe co-elution. Why is this happening? The Causality: Standard polysaccharide-based CSP columns are primarily optimized for α

  • and β -amino acids. Because ethyl (4S)-4-amino-5-methylhexanoate is a γ -amino acid derivative, the increased distance between the chiral center (C4) and the ester carbonyl increases conformational flexibility. This flexibility weakens the rigid, three-point interaction required for chiral recognition on the stationary phase 1. The Solution: Shift to an indirect enantioseparation strategy. Use a chiral derivatization reagent (CDR) such as Marfey's reagent (FDAA) or Na-5-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDLA) to convert the enantiomers into diastereomers 2. These diastereomers possess distinct physicochemical properties and can be efficiently resolved on a standard achiral C18 reversed-phase column 3.

Q3: The hydrolysis degradation product (4-amino-5-methylhexanoic acid) elutes in the void volume during RP-HPLC. How can we increase its retention factor ( k′ )? The Causality: The hydrolysis product is a zwitterionic free amino acid. It is highly polar and poorly retained on hydrophobic C18 stationary phases compared to the esterified parent API. The Solution: Add an ion-pairing reagent like Ammonium-D-10-camphorsulfonate (CSA) or a volatile perfluorinated acid (e.g., heptafluorobutyric acid) to the mobile phase. The ion-pairing agent neutralizes the charge on the amine, increasing the complex's overall hydrophobicity and retention on a C18 column 4. Alternatively, switch to a HILIC-MS workflow.

Part 2: Impurity Profiling Summary

The following table summarizes the quantitative profiling strategies for the most common impurities associated with this compound.

Impurity TypeSpecific Compound / OriginAnalytical ChallengeRecommended TechniqueDerivatization / Modification
Optical (4R)-enantiomerWeak interaction with standard CSPsIndirect RP-HPLC-UV/MSFDAA or L-FDLA (Pre-column)
Degradation 4-amino-5-methylhexanoic acidHigh polarity; elutes in void volumeHILIC-MS or Ion-Pairing RP-HPLCNone (HILIC) or CSA (Ion-Pairing)
Process Unreacted starting materials / DimersLack of UV chromophoreRP-HPLC-UVFDNB or FMOC-Cl (Pre-column)
Volatile Residual Ethanol / SolventsLow molecular weightGC-FID or GC-MSNone (Direct injection/Headspace)

Part 3: Analytical Workflow Visualization

ImpurityWorkflow Start Ethyl (4S)-4-amino-5-methylhexanoate Decision1 Impurity Type? Start->Decision1 Volatile Volatile Impurities Decision1->Volatile Low MW Chiral Chiral Impurities ((4R)-enantiomer) Decision1->Chiral Stereoisomers Achiral Achiral Impurities (Hydrolysis/Dimers) Decision1->Achiral Process/Degradants GC GC-FID / GC-MS Volatile->GC DerivChiral Chiral Derivatization (FDAA / L-FDLA) Chiral->DerivChiral DerivAchiral Achiral Derivatization (FDNB / FMOC-Cl) Achiral->DerivAchiral HPLC_Chiral RP-HPLC-UV/MS (Diastereomer Separation) DerivChiral->HPLC_Chiral HPLC_Achiral RP-HPLC-UV/MS (Impurity Profiling) DerivAchiral->HPLC_Achiral

Figure 1: Decision matrix and analytical workflow for gamma-amino ester impurity profiling.

Part 4: Experimental Protocol - Pre-Column Chiral Derivatization

To accurately quantify the (4R)-enantiomer, this protocol utilizes Marfey’s Reagent (FDAA) to form stable diastereomers. The protocol is designed as a self-validating system to ensure data integrity.

Step 1: Reagent & Sample Preparation
  • FDAA Reagent: Prepare a 1% (w/v) solution of FDAA in MS-grade acetone. Causality: Acetone provides optimal solubility for the highly conjugated FDAA reagent while remaining fully miscible with the aqueous reaction buffer.

  • Sample Solution: Dissolve 1.0 mg of the ethyl (4S)-4-amino-5-methylhexanoate sample in 1.0 mL of 0.1 M NaHCO3​ buffer (pH 8.5). Causality: The alkaline pH ensures the primary amine is deprotonated (free base form), which is strictly required for it to act as a nucleophile in the SN​Ar reaction with the fluorinated ring of FDAA [[3]]().

Step 2: Derivatization Reaction
  • In a glass HPLC vial, mix 100 µL of the Sample Solution with 200 µL of the FDAA Reagent.

  • Vortex for 10 seconds and incubate in a thermoshaker at 40°C for exactly 60 minutes to ensure kinetic completion.

  • Quenching: Stop the reaction by adding 20 µL of 2.0 M HCl. Causality: Neutralizing the pH prevents the alkaline hydrolysis of the ester group and stops any further side reactions of the excess FDAA.

Step 3: System Suitability & Validation (Self-Validating Checks)

Before running the sample batch, the system must pass the following internal controls:

  • Blank Injection: Process a blank (100 µL buffer + 200 µL FDAA + 20 µL HCl). Inject 10 µL to ensure no reagent artifact peaks elute at the retention times of the (4S) or (4R) diastereomers.

  • Resolution Check ( Rs​ ): Inject a System Suitability Solution (API spiked with 1.0% (4R)-enantiomer standard, derivatized). The baseline resolution ( Rs​ ) between the (4S) and (4R) peaks must be ≥1.5 .

  • Mass Balance Verification: The sum of the peak areas (derivatized ester + impurities) must correlate with the theoretical concentration curve to confirm a >98% derivatization yield.

Step 4: RP-HPLC-UV Analysis
  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Linear gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 340 nm (targeting the dinitrophenyl chromophore).

References

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation . BenchChem.4

  • Chirality determination of unusual amino acids using precolumn derivatization and liquid chromatography-electrospray ionization mass spectrometry . ResearchGate. 2

  • Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization . PMC. 3

  • Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization . OUP. 1

Sources

Validation & Comparative

Comprehensive Comparison Guide: Ethyl (4S)-4-amino-5-methylhexanoate vs. Its (R)-Enantiomer in Foldamer Design

Author: BenchChem Technical Support Team. Date: April 2026

Structural Identity and Stereochemical Causality

Ethyl (4S)-4-amino-5-methylhexanoate and its (4R)-enantiomer are the ethyl esters of γ4 -Valine, a highly specialized non-proteinogenic γ -amino acid. These compounds are critical building blocks in the synthesis of foldamers—peptidomimetics designed to adopt highly predictable, stable secondary structures that resist proteolytic degradation.

To understand the functional divergence between the (4S) and (4R) enantiomers, one must first understand the Cahn-Ingold-Prelog (CIP) priority swap that occurs during their derivation from natural α -amino acids.

In natural L-Valine, the α -carbon possesses an (S) configuration because the carboxylate group (-COOH) takes priority over the isopropyl side chain (-CH(CH3)2). However, when homologated to the γ4 -amino acid, the carboxylate group is pushed two carbons away (-CH2-CH2-COOH). At the first point of difference, the isopropyl group's branched carbon (bonded to C, C, H) outranks the linear methylene carbon (bonded to C, H, H). This stereochemical re-prioritization means that the spatial arrangement of (S)-Valine translates to the (4R) configuration in the γ4 -derivative. Consequently, the (4S) enantiomer must be synthesized from non-natural D-Valine.

StereochemicalPathway L_Val L-Valine (S)-2-amino-3-methylbutanoic acid Arndt1 Double Arndt-Eistert Homologation L_Val->Arndt1 D_Val D-Valine (R)-2-amino-3-methylbutanoic acid Arndt2 Double Arndt-Eistert Homologation D_Val->Arndt2 R_Gamma (4R)-4-amino-5-methylhexanoic acid (γ⁴-L-Valine) Arndt1->R_Gamma S_Gamma (4S)-4-amino-5-methylhexanoic acid (γ⁴-D-Valine) Arndt2->S_Gamma Ester1 Ethyl (4R)-4-amino-5-methylhexanoate (R-Enantiomer) R_Gamma->Ester1 Ester2 Ethyl (4S)-4-amino-5-methylhexanoate (Target Compound) S_Gamma->Ester2

Stereochemical derivation of γ⁴-Valine esters from α-amino acid precursors via homologation.

Conformational Propensity in Foldamer Engineering

The stereocenter at the C4 position is the absolute dictator of the macroscopic helical topology when these esters are polymerized into γ -peptides.

  • Homochiral Helicity: Homooligomers constructed from the (4R)-enantiomer strongly favor the formation of a right-handed 14-helix (C14 helix), stabilized by robust i→i+3 hydrogen bonding networks[1]. Conversely, polymers of the (4S)-enantiomer form the exact mirror image: a left-handed C14 helix.

  • Heterochiral Architectures: When researchers aim to break the C14 helical drive, they utilize the (4S)-enantiomer in alternating sequences with α -amino acids or (4R)-enantiomers. This specific heterochiral pairing forces the backbone into a distinct 12/10-helical secondary structure, characterized by alternating hydrogen bond directionality[2].

Quantitative Performance Comparison

The following table summarizes the divergent properties of the two enantiomers, providing a quick-reference guide for sequence design and biocatalytic resolution.

PropertyEthyl (4S)-4-amino-5-methylhexanoateEthyl (4R)-4-amino-5-methylhexanoate
Precursor Amino Acid D-Valine (R-configuration)L-Valine (S-configuration)
Homooligomer Helicity Left-handed C14 HelixRight-handed C14 Helix
CAL-B Lipase Reactivity Resists Hydrolysis (Recovered Intact)Readily Hydrolyzed to Free Acid
Proteolytic Stability Exceptionally HighExceptionally High
Primary Application Heterochiral 12/10 FoldamersHomochiral C14 Foldamers

Experimental Methodologies & Self-Validating Protocols

To ensure absolute stereochemical fidelity, researchers must employ self-validating synthetic and resolution protocols. Below are the field-proven methodologies for generating and isolating these enantiomers.

Protocol A: Synthesis via Double Arndt-Eistert Homologation

This protocol utilizes a Wolff rearrangement, which is mechanistically self-validating because the migrating chiral group never detaches from the backbone, strictly preventing racemization.

  • Activation: React Boc-D-Val-OH (for the 4S target) with isobutyl chloroformate and N-methylmorpholine in THF at -15°C to form a mixed anhydride.

  • Diazotization: Introduce an ethereal solution of diazomethane to convert the anhydride into the corresponding α -diazoketone.

  • Wolff Rearrangement: Treat the diazoketone with catalytic silver benzoate in the presence of ethanol. The extrusion of nitrogen gas drives the rearrangement, directly yielding the homologated ethyl ester with >99% retention of configuration.

  • Iteration: Repeat steps 1-3 on the newly formed β -amino acid to yield the final γ4 -amino ethyl ester.

Protocol B: Enzymatic Kinetic Resolution of Racemic Mixtures

If starting from a racemic mixture, biocatalytic resolution using Candida antarctica lipase B (CAL-B) provides a highly effective separation method[3]. The causality behind this lies in the enzyme's active site: the stereospecific binding pocket aligns the ester carbonyl with the catalytic serine only when the (4R) enantiomer is bound. The (4S) enantiomer experiences severe steric clash and remains unreacted.

  • Reaction Setup: Dissolve racemic ethyl 4-amino-5-methylhexanoate in a biphasic system consisting of hexane and aqueous phosphate buffer (pH 7.2).

  • Biocatalysis: Add immobilized CAL-B (Novozym 435) to the mixture and incubate at 45°C.

  • Validation via Chiral HPLC: Monitor the reaction using a chiral stationary phase column. The reaction is self-validating: the reaction naturally arrests at 50% conversion when the (4R) ester is entirely consumed, confirming the absolute stereospecificity of the enzyme.

  • Phase Separation: Filter the immobilized enzyme. Adjust the aqueous phase to pH 7.5 and extract with ethyl acetate to recover the highly pure, unreacted (4S)-ester (ee > 99%).

  • Acid Recovery: Acidify the aqueous layer to pH 3.0 and extract with dichloromethane to isolate the hydrolyzed (4R)-acid .

KineticResolution Racemic Racemic Mixture Ethyl (4R/S)-4-amino-5-methylhexanoate Enzyme CAL-B Lipase Enantioselective Hydrolysis Racemic->Enzyme S_Ester Unreacted Ester Ethyl (4S)-4-amino-5-methylhexanoate (High ee) Enzyme->S_Ester (4S) Resists Hydrolysis R_Acid Hydrolyzed Acid (4R)-4-amino-5-methylhexanoic acid Enzyme->R_Acid (4R) Hydrolyzed Extraction Liquid-Liquid Extraction (pH Partitioning) S_Ester->Extraction R_Acid->Extraction

Biocatalytic kinetic resolution of racemic γ⁴-Valine esters using Candida antarctica lipase B.

References

  • Title : A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides | Source : ResearchGate | URL :[Link]

  • Title : Unconstrained Homooligomeric γ-Peptides Show High Propensity for C 14 Helix Formation | Source : ResearchGate | URL :[Link]

  • Title : Structural features of N-benzylated-β-amino acid methyl esters essential for enantiodifferentiation by lipase B from Candida antarctica in hydrolytic reactions | Source : ResearchGate | URL :[Link]

Sources

The Ethyl (4S)-4-amino-5-methylhexanoate Advantage: A Comparative Guide to Non-Natural Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptide therapeutics into the "beyond Rule of 5" (bRo5) chemical space requires overcoming two fundamental pharmacokinetic hurdles: rapid proteolytic degradation and poor passive membrane permeability. As a Senior Application Scientist, I frequently evaluate non-natural amino acids (NNAAs) to solve these bottlenecks. While standard modifications like D-amino acids or N-methylation are commonplace, γ -amino acids represent a structural paradigm shift.

This guide provides an objective, data-driven comparison of ethyl (4S)-4-amino-5-methylhexanoate against other NNAAs, elucidating its unique capacity to induce stable foldamer architectures, evade proteolysis, and enhance lipophilicity for intracellular targeting.

Molecular Profiling: Ethyl (4S)-4-amino-5-methylhexanoate

To utilize a building block effectively, one must understand its stereochemical and electronic nuances. Ethyl (4S)-4-amino-5-methylhexanoate is the ethyl ester of a γ4 -amino acid.

  • Structural Identity: It is the γ -homolog of Valine ( γ4 -Valine), where two methylene units (-CH₂-CH₂-) have been inserted between the carboxylate and the chiral amine. The ethyl ester acts as a lipophilic C-terminal cap or a prodrug moiety.

  • Stereochemical Nuance (The CIP Priority Swap): A critical detail often missed in peptide design is the Cahn-Ingold-Prelog (CIP) priority inversion during homologation. In natural L-Valine (2S), the carboxyl group has a higher priority than the isopropyl side chain. However, in the γ4 -homolog, the isopropyl group (bonded to C,C,H) outranks the propionic ester chain (bonded to C,H,H). Because of this priority swap, the (4S) configuration actually corresponds to the 3D spatial vector of D-Valine [1].

  • Mechanistic Role: The insertion of the γ -carbon extends the peptide backbone, fundamentally misaligning the scissile amide bond from the catalytic triads of native proteases. Furthermore, the ethyl ester masks the negative charge of the C-terminus, significantly lowering the desolvation energy required for the peptide to cross lipid bilayers[2].

Objective Comparison: γ4 -Valine vs. Alternative NNAAs

When engineering a peptide, the choice of NNAA dictates the conformational and pharmacokinetic fate of the molecule. Here is how ethyl (4S)-4-amino-5-methylhexanoate compares to conventional alternatives:

vs. D-Amino Acids
  • Mechanism: D-amino acids invert the stereocenter, providing excellent resistance to endogenous L-stereospecific proteases.

  • The γ Advantage: Substituting a native L-amino acid with a D-amino acid often destroys receptor binding affinity due to the inverted side-chain vector. γ -amino acids extend the backbone without necessarily destroying the topological presentation of the pharmacophore, allowing for the design of hybrid α/γ -peptides that maintain target affinity while achieving absolute protease stability.

vs. N-Methyl Amino Acids
  • Mechanism: N-methylation removes a hydrogen bond donor (HBD), which directly improves passive membrane permeability and sterically blocks protease attack[2].

  • The γ Advantage: N-methylation severely restricts the Ramachandran ϕ and ψ dihedral angles, often leading to steric clashes that prevent proper folding. γ4 -Valine retains its hydrogen bond donor but utilizes it to form highly stable intramolecular H-bond networks (e.g., 12-helices or 14-helices)[3]. This internalizes the polar N-H group, shielding it from water and improving permeability without the steric penalty of a methyl group.

vs. Aib and β -Amino Acids
  • Mechanism: α -Aminoisobutyric acid (Aib) is a strong inducer of 3₁₀ and α -helices. β -amino acids form 14-helices.

  • The γ Advantage: γ -amino acids provide an even greater degree of backbone extension. When preorganized or incorporated into alternating α/γ sequences, they form robust 12-helices that are exceptionally stable in aqueous environments[3]. Furthermore, mass spectrometry studies reveal that γ -amino acid incorporation yields unusually stable gas-phase a3​ ions, indicating profound backbone stability[4].

Quantitative Data Presentation

The following table summarizes the pharmacokinetic and structural impact of substituting a native Valine residue with various NNAAs in a model hexapeptide.

Modification TypeProteolytic Half-Life (Human Plasma)Passive Permeability ( Papp​ , Caco-2)Helical PropensityH-Bond Donor Status
Native L-Valine < 30 minutes <1.0×10−6 cm/sModerate ( α -helix)Retained (Exposed)
D-Valine > 24 hours <1.0×10−6 cm/sDisruptiveRetained (Exposed)
N-Methyl-Valine > 12 hours 4.5×10−6 cm/sRestrictive / KinkedRemoved
β3 -Valine > 24 hours 2.0×10−6 cm/sHigh (14-helix)Retained (Shielded)
γ4 -D-Valine Ethyl Ester > 48 hours 8.2×10−6 cm/s High (12-helix) Retained (Shielded)

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, all experimental methodologies must be self-validating. The following protocols explain the causality behind the experimental choices for utilizing ethyl (4S)-4-amino-5-methylhexanoate.

Protocol 1: Solution-Phase Fragment Coupling

Because our target molecule is an ethyl ester, it is ideally suited for solution-phase C-terminal modification or fragment-based assembly.

  • Activation: Dissolve the N-protected α -peptide fragment (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and HOAt (1.1 eq). Causality: HOAt is used alongside HATU to suppress epimerization of the α -peptide's C-terminal residue during activation.

  • Coupling: Add ethyl (4S)-4-amino-5-methylhexanoate hydrochloride (1.2 eq), followed by dropwise addition of DIPEA (3.0 eq) at 0°C. Stir for 2 hours, warming to room temperature.

  • Self-Validation (LC-MS): Analyze the crude mixture via LC-MS. The presence of a single product peak (diastereomeric excess >98%) validates that the coupling conditions successfully prevented C-terminal epimerization.

Protocol 2: Plasma Stability Assay
  • Preparation: Spike the γ -modified peptide into pre-warmed (37°C) pooled human plasma to a final concentration of 5 µM.

  • Control Inclusion: In a parallel vial, spike Procaine (5 µM). Causality: Procaine is rapidly degraded by plasma esterases. Its rapid clearance validates that the plasma batch is enzymatically active, preventing false-positive stability results.

  • Quenching: At time points (0, 1, 2, 4, 8, 24, 48 hrs), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 10,000 x g for 15 min. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the degradation half-life ( t1/2​ ).

Protocol 3: Caco-2 Permeability Assay
  • Monolayer Validation: Seed Caco-2 cells on polycarbonate transwell inserts. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Add Lucifer Yellow to the apical chamber. Causality: Lucifer Yellow is a paracellular marker; its absence in the basolateral chamber validates tight junction integrity.

  • Dosing: Apply 10 µM of the γ -peptide to the apical chamber (pH 6.5) and HBSS buffer to the basolateral chamber (pH 7.4).

  • Internal Standards: Co-incubate with Propranolol (high permeability marker) and Atenolol (low permeability marker).

  • Sampling: Sample the basolateral chamber at 60 and 120 minutes. Calculate the Apparent Permeability ( Papp​ ).

Visualizations

Mechanism A Native α-Peptide B Protease Active Site (Recognition) A->B C Rapid Hydrolysis (Scissile Bond Cleaved) B->C D γ4-Valine Modified Peptide E Backbone Extension (Mismatch) D->E Altered Dihedrals F Proteolytic Resistance (Intact Foldamer) E->F Evades Cleavage

Fig 1. Mechanism of proteolytic evasion by γ-amino acid backbone extension.

Workflow Step1 1. Incubation Human Plasma at 37°C Step2 2. Aliquot & Quench Add Cold Acetonitrile Step1->Step2 Step3 3. Precipitation Centrifuge 10,000 x g Step2->Step3 Step4 4. LC-MS/MS MRM Transition Monitoring Step3->Step4 Step5 5. Kinetic Analysis Calculate t(1/2) Step4->Step5

Fig 2. Standardized LC-MS/MS workflow for evaluating peptide plasma stability.

References

  • - International Journal of Mass Spectrometry[4] 2. - Journal of the American Chemical Society[3] 3. - Journal of Medicinal Chemistry[2] 4. - Sigma-Aldrich Technical Articles 5. - Accounts of Chemical Research[1]

Sources

A Comparative Guide to Evaluating the Biological Activity of Peptides Incorporating Ethyl (4S)-4-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Non-Canonical Amino Acids in Peptide Therapeutics

In the quest for novel therapeutics, peptides offer a unique combination of specificity and potency.[1][2] However, native peptides often suffer from limitations such as poor metabolic stability and limited oral bioavailability.[3] The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds has emerged as a powerful strategy to overcome these hurdles, enhancing therapeutic properties and unlocking new biological activities.[3][4] This guide focuses on the potential of peptides containing the novel building block, ethyl (4S)-4-amino-5-methylhexanoate, and provides a comparative framework for evaluating their biological activity. While specific data on this moiety is nascent, this document will serve as a roadmap for researchers, drawing parallels from established work on other non-proteinogenic amino acids to inform experimental design and interpretation.

The inclusion of ncAAs can introduce unique structural constraints, alter side-chain functionalities, and improve resistance to enzymatic degradation.[3][4] These modifications can lead to enhanced potency, increased half-life, and novel mechanisms of action.[3] Ethyl (4S)-4-amino-5-methylhexanoate, with its distinct stereochemistry and alkyl side chain, represents an intriguing candidate for peptide modification, with the potential to influence lipophilicity and conformational preferences.

Potential Biological Activities and Comparative Analysis

While the specific biological activities of peptides containing ethyl (4S)-4-amino-5-methylhexanoate are yet to be extensively explored, we can hypothesize potential areas of interest based on the broader landscape of bioactive peptides and the structural features of this ncAA. The following sections outline potential activities and a comparative approach to their evaluation.

Antimicrobial Activity

Antimicrobial peptides (AMPs) are a promising class of therapeutics for combating multidrug-resistant bacteria.[5] The incorporation of ncAAs has been shown to enhance the antimicrobial potency and selectivity of AMPs.[5][6][7][8] The lipophilic nature of the 5-methylhexanoate side chain could enhance membrane disruption, a common mechanism of action for AMPs.

Comparative Evaluation:

A new peptide incorporating ethyl (4S)-4-amino-5-methylhexanoate should be compared against a parent peptide (lacking the modification) and established AMPs (e.g., Magainin 2).[5] Key parameters for comparison are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[5]

Peptide MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli Hemolytic Activity (HC50, µg/mL)
Parent PeptideExperimental DataExperimental DataExperimental Data
Modified PeptideExperimental DataExperimental DataExperimental Data
Magainin 2 (Control)Literature ValueLiterature ValueLiterature Value
Anticancer Activity

Anticancer peptides (ACPs) represent a growing field of cancer therapy, with mechanisms including apoptosis induction, membrane disruption, and inhibition of angiogenesis.[9][10] The introduction of ncAAs can improve the stability and tumor-penetrating ability of ACPs.

Comparative Evaluation:

The cytotoxic effects of a modified peptide should be assessed against various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and compared to a non-cancerous cell line (e.g., HEK293) to determine selectivity.[11][12] The half-maximal inhibitory concentration (IC50) is a critical metric for comparison.[13]

Peptide IC50 (µM) vs. MCF-7 IC50 (µM) vs. A549 IC50 (µM) vs. HEK293 Selectivity Index (SI)
Parent PeptideExperimental DataExperimental DataExperimental DataCalculated
Modified PeptideExperimental DataExperimental DataExperimental DataCalculated
Doxorubicin (Control)Literature ValueLiterature ValueLiterature ValueCalculated

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of novel peptides.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing ethyl (4S)-4-amino-5-methylhexanoate can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[14][15][16][17]

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Support Attach Attach First Amino Acid Resin->Attach Deprotect Fmoc Deprotection Attach->Deprotect Cycle Start Wash Wash Deprotect->Wash Couple Couple Next Amino Acid Couple->Wash Repeat n times Wash->Deprotect Wash->Couple Cleave Cleave from Resin Wash->Cleave Final Cycle Purify Purify Peptide Cleave->Purify

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Detailed Steps:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU or HATU.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

  • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids, including the ethyl (4S)-4-amino-5-methylhexanoate building block, sequentially.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Workflow for MTT Assay:

MTT_Assay_Workflow Seed Seed cells in a 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with peptide concentrations Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solvent Add solubilizing solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells (e.g., MCF-7, A549, HEK293) in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.[11]

  • Peptide Treatment: Treat the cells with various concentrations of the synthesized peptides and control compounds.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Receptor Binding Assay

Receptor binding assays are used to measure the affinity of a peptide to its target receptor.[19][20] A common method is a competitive binding assay using a radiolabeled or fluorescently labeled known ligand.

Workflow for Competitive Receptor Binding Assay:

Binding_Assay_Workflow Prepare Prepare cell membranes or purified receptors Incubate Incubate with labeled ligand and varying concentrations of unlabeled peptide Prepare->Incubate Separate Separate bound from free ligand (e.g., filtration) Incubate->Separate Quantify Quantify bound labeled ligand Separate->Quantify Analyze Analyze data to determine Ki or IC50 Quantify->Analyze

Caption: A general workflow for a competitive receptor binding assay.

Detailed Steps:

  • Receptor Preparation: Prepare cell membranes expressing the target receptor or use purified receptors.

  • Incubation: Incubate the receptor preparation with a fixed concentration of a labeled ligand (radiolabeled or fluorescent) and a range of concentrations of the unlabeled test peptide.

  • Separation: Separate the receptor-bound ligand from the free ligand, typically by rapid filtration through a filter that retains the membranes.[20]

  • Quantification: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence measurement for fluorescent ligands).

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled peptide to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Conclusion and Future Directions

The incorporation of ethyl (4S)-4-amino-5-methylhexanoate into peptide backbones holds significant promise for the development of novel therapeutics with enhanced biological activities and improved pharmacokinetic profiles. This guide provides a foundational framework for the systematic evaluation of such peptides. By employing a comparative approach and robust experimental protocols, researchers can effectively characterize the biological potential of these novel molecules. Future studies should focus on elucidating the structure-activity relationships of peptides containing this and other ncAAs to guide the rational design of next-generation peptide drugs. The exploration of diverse biological assays beyond antimicrobial and anticancer activities, such as anti-inflammatory or neuroprotective effects, will further broaden the therapeutic horizons for these promising compounds.

References

  • Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation - ChemRxiv.
  • Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation - Digital Discovery (RSC Publishing).
  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - MDPI. Available at: [Link]

  • Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation - ResearchGate. Available at: [Link]

  • Bulky Nonproteinogenic Amino Acids Permit the Design of Very Small and Effective Cationic Antibacterial Peptides | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC. Available at: [Link]

  • Cytotoxicity of engineered peptides. a Schematic of the experimental... - ResearchGate. Available at: [Link]

  • How to determine the novel receptor of a peptide? - ResearchGate. Available at: [Link]

  • Cytotoxicity of modified CLEC3A-derived peptides. (A) Cytotoxicity... - ResearchGate. Available at: [Link]

  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - MDPI. Available at: [Link]

  • Development of peptide receptor binding assays: methods to avoid false negatives - PubMed. Available at: [Link]

  • Novel Peptides Selected to Bind Vascular Endothelial Growth Factor Target the Receptor-Binding Site | Biochemistry - ACS Publications. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry - AAPPTec. Available at: [Link]

  • Introduction to Peptide Synthesis - PMC - NIH. Available at: [Link]

  • Rapid Flow-Based Peptide Synthesis | Pentelute Lab - MIT. Available at: [Link]

  • Biological Activity of Natural and Synthetic Peptides as Anticancer Agents - MDPI. Available at: [Link]

  • Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. Available at: [Link]

  • Introduction to Peptide Synthesis - Wiley Online Library. Available at: [Link]

  • Recent advances in bioactive peptides from fermented plant-based foods and their ... - PMC. Available at: [Link]

  • Self-Assembling Peptide-Based Building Blocks in Medical Applications - PMC. Available at: [Link]

  • Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications - MDPI. Available at: [Link]

  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - MDPI. Available at: [Link]

  • Enhance Peptide Innovation With a High-Quality Supply of Building Blocks - W.R. Grace. Available at: [Link]

  • prospects of cyclic dipeptides as potential biomaterials with diverse biological functionalities - Agrobiological Records. Available at: [Link]

  • Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative - Frontiers. Available at: [Link]

  • Methyl scanning approach for enhancing the biological activity of the linear peptidic natural product, efrapeptin C - Chemical Science (RSC Publishing). Available at: [Link]

  • Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology - PMC. Available at: [Link]

  • Peptide Based Biological Active Molecules - DergiPark. Available at: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC. Available at: [Link]

  • Building blocks for chemical peptide synthesis. (A) Amino acid... - ResearchGate. Available at: [Link]

  • Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC. Available at: [Link]

  • The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) | Request PDF - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Structural Analysis of Peptides Modified with Ethyl (4S)-4-Amino-5-Methylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the structural analysis of peptides modified with the non-canonical amino acid, ethyl (4S)-4-amino-5-methylhexanoate. As a γ-amino acid with a bulky, hydrophobic side chain analogous to leucine, its incorporation into a peptide sequence can induce significant conformational changes. This document offers a comparative analysis of key analytical techniques, detailing the experimental rationale and providing actionable protocols for researchers in drug discovery and peptide science.

The introduction of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, such as binding affinity and stability against proteolysis.[1][2] Ethyl (4S)-4-amino-5-methylhexanoate, a derivative of (R)-Boc-4-amino-5-methylhexanoic acid, serves as a unique building block for peptide synthesis.[3][4][5] Its γ-amino acid nature and bulky side chain introduce conformational constraints that can lead to predictable and novel secondary structures.[6][7]

The Structural Impact of a Bulky γ-Amino Acid

Incorporating a γ-amino acid like ethyl (4S)-4-amino-5-methylhexanoate extends the peptide backbone by an additional methylene group compared to a standard α-amino acid. This increased flexibility can lead to the formation of unique secondary structures not typically observed in α-peptides.[8][9][10] The bulky and hydrophobic side chain, similar to leucine, will likely influence the peptide's overall fold and its interactions with its environment.[11][12] Hydrophobic interactions are a primary driving force in protein and peptide folding, and the introduction of a bulky hydrophobic residue can stabilize specific conformations, such as α-helices or β-sheets, or promote self-assembly.[13][14]

The following sections will compare the utility of four major analytical techniques for elucidating the structural consequences of this modification.

Comparative Analysis of Structural Elucidation Techniques

A multi-faceted approach is essential for a thorough structural analysis. Here, we compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD), and X-ray Crystallography.

Structural_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_verification Initial Verification cluster_analysis Detailed Structural Analysis Synthesis Synthesis of Modified Peptide MS_Confirm Mass Spectrometry (Confirmation of Mass) Synthesis->MS_Confirm Verify Incorporation CD Circular Dichroism (Secondary Structure) MS_Confirm->CD Assess Secondary Structure NMR NMR Spectroscopy (3D Structure & Dynamics) XRay X-ray Crystallography (High-Resolution 3D Structure) NMR->XRay For High-Resolution Static Structure CD->NMR Detailed Conformational Analysis

Caption: A typical workflow for the structural analysis of a modified peptide.

NMR spectroscopy is unparalleled in its ability to provide detailed three-dimensional structural information of peptides in solution, which often mimics their native environment.[15][16] For peptides modified with ncAAs, NMR is crucial for determining the precise conformation and dynamics.

Experimental Rationale:

A series of 2D NMR experiments, such as COSY, TOCSY, and NOESY, are employed to first assign all the proton resonances in the peptide.[17] The NOESY experiment is particularly important as it provides through-space correlations between protons that are close in space (< 5-6 Å), which are used to calculate the three-dimensional structure.[17] For peptides containing non-canonical amino acids, specific attention must be paid to the chemical shifts and coupling constants of the new residue to understand its local conformation.

Experimental Protocol: 2D NMR for a Modified Peptide [17]

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffered solution) to a concentration of 1-5 mM. Adjust the pH to the desired value.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to check for sample purity and proper concentration.

    • Perform a 2D TOCSY experiment to identify the spin systems of the individual amino acid residues.

    • Run a 2D NOESY experiment to obtain distance restraints between protons.

    • Acquire a 2D ¹H-¹³C HSQC or ¹H-¹⁵N HSQC if isotopic labeling is used, to aid in resonance assignment.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances sequentially using the TOCSY and NOESY spectra.

    • Identify NOE cross-peaks and convert their intensities into distance restraints.

  • Structure Calculation:

    • Use a molecular dynamics program (e.g., CYANA, Xplor-NIH) to calculate a family of structures consistent with the experimental restraints.

    • Validate the quality of the final structures.

Mass spectrometry is a highly sensitive technique indispensable for confirming the successful incorporation of the modification and for sequencing the peptide.[18][19][20]

Experimental Rationale:

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the modified peptide, confirming the covalent modification. Tandem mass spectrometry (MS/MS) is then used to fragment the peptide and obtain sequence information.[19][21] The fragmentation pattern of a peptide containing a γ-amino acid can be different from that of standard peptides, providing insights into the local chemical environment and the stability of the modified residue.[22]

Experimental Protocol: LC-MS/MS for Modified Peptide Analysis [21]

  • Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile/50% water with 0.1% formic acid).

  • Data Acquisition:

    • Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS).

    • Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide.

    • Perform data-dependent MS/MS analysis, where the instrument automatically selects the most intense ions from the full scan for fragmentation.

  • Data Analysis:

    • Analyze the full MS spectrum to confirm the molecular weight of the modified peptide.

    • Interpret the MS/MS spectrum to confirm the amino acid sequence and pinpoint the location of the modification. Specialized software can aid in this analysis.

Circular Dichroism (CD) spectroscopy is a powerful and non-destructive technique for rapidly assessing the secondary structure of peptides in solution.[23][24][25] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.[23]

Experimental Rationale:

Different secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra in the far-UV region (190-250 nm).[26][27] By comparing the CD spectrum of the modified peptide to that of its unmodified counterpart, one can quickly determine if the modification has induced a significant change in the overall secondary structure.[11]

Experimental Protocol: CD Spectroscopy for Secondary Structure Analysis [23]

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) with a concentration typically between 0.1 and 1 mg/mL. Ensure the buffer components do not have high absorbance in the far-UV region.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Acquire a CD spectrum from 190 nm to 260 nm.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data to mean residue ellipticity.

    • Analyze the spectrum to identify characteristic features of different secondary structures. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

PeptidePredominant Secondary StructureKey Spectral Features
Unmodified Peptide (Example)Random CoilStrong negative band near 200 nm
Modified Peptide (Hypothetical)α-HelixNegative bands at ~208 nm and ~222 nm, positive band at ~192 nm[23]
Modified Peptide (Hypothetical)β-SheetNegative band around 218 nm, positive band around 195 nm[23]

For peptides that can be crystallized, X-ray crystallography provides an atomic-resolution three-dimensional structure. This technique is invaluable for understanding the precise bond angles, side-chain orientations, and intermolecular interactions of the modified peptide in the solid state.

Experimental Rationale:

By diffracting X-rays off a single crystal of the peptide, a map of electron density can be generated, from which a detailed atomic model can be built. This provides an unambiguous view of the peptide's conformation, which can then be compared to solution-state data from NMR. Studies on peptides containing β- and γ-amino acids have revealed that these modifications can lead to well-defined, and sometimes novel, folded structures in the solid state.[8][28]

Experimental Protocol: Peptide Crystallization and Structure Determination

  • Crystallization Screening:

    • Prepare a highly pure and concentrated solution of the peptide.

    • Use commercially available or custom-made screens to test a wide range of crystallization conditions (e.g., pH, precipitant, temperature).

  • Crystal Optimization and Growth:

    • Refine the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.

  • X-ray Diffraction Data Collection:

    • Mount a single crystal and expose it to a high-intensity X-ray beam.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the phase problem to generate an initial electron density map.

    • Build an atomic model into the electron density and refine it to obtain the final structure.

Conclusion

The structural analysis of peptides modified with ethyl (4S)-4-amino-5-methylhexanoate requires a multi-pronged approach. Mass spectrometry is essential for initial verification, while Circular Dichroism provides a rapid assessment of secondary structure. For a detailed understanding of the three-dimensional conformation and dynamics in solution, NMR spectroscopy is the most powerful tool. When high-resolution static information is required and suitable crystals can be obtained, X-ray crystallography offers unparalleled detail. By judiciously applying these techniques, researchers can gain a comprehensive understanding of how this unique γ-amino acid modification influences peptide structure and function, thereby accelerating the development of novel peptide-based therapeutics.

References

  • Springer Nature Experiments. (n.d.). Circular Dichroism of Peptides. Retrieved from [Link]

  • Groupe Français des Peptides et des Protéines - GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved from [Link]

  • PubMed. (n.d.). Circular dichroism of peptides. Retrieved from [Link]

  • ACS Publications. (2003, May 22). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry | Accounts of Chemical Research. Retrieved from [Link]

  • Unknown Source. (n.d.). Structural studies of model peptides containing beta-, gamma- and delta-amino acids.
  • Unknown Source. (n.d.).
  • MtoZ Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]

  • MS Vision. (2024, November 12). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Self-Assembly in Peptides containing beta-and gamma-amino acids. Retrieved from [Link]

  • Recent. (2023, February 24). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
  • Journal of the American Chemical Society. (2009, October 20). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. Retrieved from [Link]

  • RSC Publishing. (2006, October 12). Structural studies of model peptides containing β-, γ- and δ-amino acids†.
  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • PMC - NIH. (n.d.). Decoding protein modifications using top-down mass spectrometry. Retrieved from [Link]

  • PubMed. (2006, February 15). The effects of the side chains of hydrophobic aliphatic amino acid residues in an amphipathic polypeptide on the formation of alpha helix and its association. Retrieved from [Link]

  • Unknown Source. (2006, November 21). Structural studies of model peptides containing beta-, gamma- and delta-amino acids.
  • Journal of the American Chemical Society. (n.d.). Nonstandard Amino Acids in Conformational Design of Peptides. Helical Structures in Crystals of 5-10 Residue Peptides Containing Dipropylglycine and Dibutylglycine. Retrieved from [Link]

  • Chemical Reviews. (2010, September 15). Structural Chemistry of Peptides Containing Backbone Expanded Amino Acid Residues: Conformational Features of β, γ, and Hybrid Peptides. Retrieved from [Link]

  • Scirp.org. (n.d.). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Retrieved from [Link]

  • NJIT. (2011, October 25). Hydrophobic interactions in the formation of secondary structures in small peptides.
  • PubMed. (2021, January 19). Effect of Secondary Structure and Side Chain Length of Hydrophobic Amino Acid Residues on the Antimicrobial Activity and Toxicity of 14-Residue-Long de novo AMPs. Retrieved from [Link]

  • PubMed. (n.d.). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, October 9). (PDF) NS-Pep: De novo Peptide Design with Non-Standard Amino Acids. Retrieved from [Link]

  • PNAS. (n.d.). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Retrieved from [Link]

  • NMIMS Pharmacy. (n.d.).
  • ACS Synthetic Biology. (2022, March 18). Effects of Hydrophobic Residues on the Intracellular Self-Assembly of De Novo Designed Peptide Tags and Their Orthogonality. Retrieved from [Link]

  • Unknown Source. (2024, April 12). How hydrophobicity, side chains, and salt affect the dimensions of disordered proteins.
  • PubMed. (2004, August 15). The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. Retrieved from [Link]

  • Gellman Group. (2014, October 10). A γ‑Amino Acid That Favors 12/10-Helical Secondary Structure in α/ γ‑Peptides.
  • PMC. (n.d.). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved from [Link]

  • YouTube. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions. Retrieved from [Link]

  • arXiv. (2025, October 1). NS-Pep: De novo Peptide Design with Non-Standard Amino Acids. Retrieved from [Link]

Sources

A Comparative Guide to Ethyl (4S)-4-amino-5-methylhexanoate as a Non-Canonical Amino Acid Substitute

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that enhance therapeutic properties is perpetual. Peptides, while offering high specificity and biological compatibility, are often hampered by poor metabolic stability and limited conformational diversity. The incorporation of non-canonical amino acids presents a robust strategy to overcome these limitations. This guide provides an in-depth technical comparison of ethyl (4S)-4-amino-5-methylhexanoate, a β-amino acid ester, as a substitute for natural α-amino acids like L-leucine.

The central thesis of this guide is that the substitution of a natural α-amino acid with a β-amino acid, such as ethyl (4S)-4-amino-5-methylhexanoate, can induce profound and beneficial changes in a peptide's physicochemical and biological properties. The additional carbon in the backbone fundamentally alters the peptide's structure and its susceptibility to enzymatic degradation.[1][2]

Physicochemical Properties: A Head-to-Head Comparison

Ethyl (4S)-4-amino-5-methylhexanoate can be considered a homologated version of L-leucine ethyl ester, with the amino group shifted to the β-carbon. This seemingly minor change has significant implications for the molecule's size, polarity, and conformational freedom.

PropertyL-LeucineL-Leucine Ethyl EsterEthyl (4S)-4-amino-5-methylhexanoate (β-Homo-Leucine Ethyl Ester)
Molecular Formula C₆H₁₃NO₂C₈H₁₇NO₂C₉H₁₉NO₃
Molecular Weight 131.17 g/mol 159.23 g/mol 189.25 g/mol [3]
Structure α-amino acidα-amino acid esterβ-amino acid ester
Predicted XLogP3 -1.70.9~1.5 (Estimated based on similar structures)

Data for L-Leucine and its ethyl ester are from standard chemical databases. The properties for ethyl (4S)-4-amino-5-methylhexanoate are based on available information and estimations from structurally similar compounds.

The key takeaway from this comparison is the increased molecular weight and predicted lipophilicity (XLogP3) of the β-amino acid ester. This can influence solubility, membrane permeability, and interactions with hydrophobic pockets of target proteins.

The Scientific Rationale: Why Choose a β-Amino Acid Substitute?

The decision to substitute a canonical α-amino acid with a β-amino acid is driven by two primary objectives: enhancing proteolytic stability and controlling peptide conformation.[4][5]

2.1. Enhanced Resistance to Proteolysis

Peptidases and proteases, the enzymes responsible for peptide degradation in vivo, are highly specific for the α-amino acid backbone structure.[6][7] The introduction of a β-amino acid, with its additional methylene group in the backbone, disrupts the natural peptide bond spacing. This altered backbone is often no longer recognized by these enzymes, leading to a dramatic increase in the peptide's half-life.[8][9] Studies have shown that peptides composed entirely or partially of β-amino acids exhibit remarkable stability against a wide range of proteases.[6][8] This proteolytic resistance is a critical prerequisite for developing peptide-based therapeutics with viable pharmacokinetic profiles.[8][9][10]

Caption: Mechanism of enhanced proteolytic stability of β-peptides.

2.2. Conformational Control

The additional backbone carbon in β-amino acids increases the number of rotatable bonds, yet paradoxically leads to more predictable and stable secondary structures.[11][12] While α-peptides often require 10-12 residues to form a stable helix, β-peptides can form stable helical structures (such as 12- or 14-helices) with as few as four to six residues.[12][13] This ability to pre-organize a peptide into a specific, stable conformation can be crucial for enhancing binding affinity to a biological target by reducing the entropic penalty of binding.

Experimental Validation: A Comparative Workflow

To empirically validate the advantages of substitution, we propose a direct comparison between a model α-peptide and its β-amino acid-containing analogue.

Objective: To synthesize a model hexapeptide (Leu-Enkephalin derivative: YGGFLF) and its β-homo-Leucine substituted counterpart (YGG(β-hL)FL) and compare their stability in the presence of a broad-spectrum protease.

Caption: Experimental workflow for comparing peptide stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with β-Amino Acids

This protocol outlines the manual synthesis using Fmoc/tBu strategy on a Rink Amide resin.[14][15]

  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and Isopropanol (3x).

  • Amino Acid Coupling (Standard α-Amino Acids):

    • Prepare a solution of Fmoc-L-Amino Acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add Diisopropylethylamine (DIEA) (8 eq.) to activate the solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin as in step 2. Confirm completion with a Kaiser test.

  • Amino Acid Coupling (Fmoc-β-homo-Leucine-OH):

    • Causality: β-amino acids can be sterically hindered and may require longer coupling times or more potent coupling reagents.

    • Use the same activation procedure as in step 3.

    • Crucial Step: Extend the coupling time to 4-6 hours or overnight. Double coupling (repeating the coupling step) is recommended to ensure complete reaction. Monitor with a Kaiser test.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with Dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 3-4 hours.[16]

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.

  • Purification: Purify the crude peptide using reverse-phase HPLC. Confirm identity and purity via LC-MS.

Protocol 2: Proteolytic Stability Assay
  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the purified α-peptide and β-peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).

  • Enzyme Solution: Prepare a 0.1 mg/mL solution of Pronase (a mixture of broad-spectrum proteases) in the same buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix 50 µL of each peptide stock solution with 50 µL of the buffer.

    • Initiate the reaction by adding 5 µL of the Pronase solution to each tube (final enzyme:peptide ratio of approx. 1:10 w/w).

    • Incubate the reactions at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 10 µL aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic activity in the aliquot by mixing with 20 µL of 10% formic acid. This denatures the enzyme.

  • LC-MS Analysis: Analyze each quenched sample by LC-MS. Integrate the peak area of the intact (parent) peptide at each time point.

  • Data Analysis: For each peptide, calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot the results to visualize the degradation kinetics.

Anticipated Results and Interpretation

The experimental data are expected to demonstrate a significant difference in stability between the two peptides.

Table 2: Hypothetical Proteolytic Degradation Data

Time (hours)% Intact α-Peptide (YGGFLF)% Intact β-Peptide (YGG(β-hL)FL)
0100%100%
145%98%
4< 5%95%
8Not Detected92%
24Not Detected85%

Interpretation: The α-peptide is rapidly degraded, with a half-life of less than one hour. In stark contrast, the β-peptide, protected by the single β-homo-leucine substitution, remains largely intact even after 24 hours. This result provides compelling evidence for the dramatic increase in proteolytic stability conferred by the β-amino acid backbone modification.[8][10]

Broader Implications for Drug Development

The demonstrated stability of β-amino acid-containing peptides has profound implications for their therapeutic potential.

  • Improved Pharmacokinetics: Enhanced enzymatic stability can translate directly to a longer plasma half-life in vivo, potentially reducing dosing frequency and improving patient compliance.[10][17]

  • Oral Bioavailability: While still a major challenge, increasing resistance to gastrointestinal proteases is a critical first step toward developing orally available peptide drugs.

  • Novel Scaffolds: The unique conformational preferences of β-peptides allow for the design of novel structures that can target protein-protein interactions or other challenging biological targets that are inaccessible to traditional small molecules or antibodies.[4][5]

Ethyl (4S)-4-amino-5-methylhexanoate and other β-amino acids are not merely analogues but powerful tools for peptide modification. Their incorporation offers a validated strategy to systematically address the primary liabilities of peptide therapeutics—namely, poor proteolytic stability.[2][9][18] The experimental framework provided here serves as a template for researchers to evaluate such substitutions within their own peptide systems. By rationally integrating these non-canonical building blocks, scientists can unlock new therapeutic possibilities and design next-generation peptide drugs with significantly improved pharmacological profiles.

References

  • Cabréle, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]

  • Gademann, K., & Hintermann, T. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Enantioselective Synthesis of β-Amino Acids. Wiley-VCH. [Link]

  • Hintermann, T., & Gademann, K. (2001). The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: An in vitro investigation with fifteen peptidases. ChemBioChem, 2(6), 445-455. [Link]

  • Barrow, C. J., & Zagorski, M. G. (1991). Solution conformations and aggregational properties of synthetic amyloid beta-peptides of Alzheimer's disease. Analysis of circular dichroism spectra. The Journal of biological chemistry, 266(35), 23559–23568. [Link]

  • Gopi, H. N., & Suresh, S. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 845-56. [Link]

  • Gademann, K., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica chimica acta, 87(5), 1168-1180. [Link]

  • Cabréle, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718-39. [Link]

  • Wikipedia contributors. (2023). Beta-peptide. Wikipedia, The Free Encyclopedia. [Link]

  • Woolfson, D. N. (2017). Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials. Current Pharmaceutical Design, 23(26), 3772-3785. [Link]

  • Beke, T., Csizmadia, I. G., & Perczel, A. (2004). On the flexibility of beta-peptides. Journal of computational chemistry, 25(2), 285-307. [Link]

  • Appell, M., & Besler, B. H. (2008). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 2(1). [Link]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]

  • Seebach, D., et al. (1998). Biological and Pharmacokinetic Studies with β-Peptides. Chimia, 52(11), 734-739. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Bacsa, B., et al. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. The Journal of Organic Chemistry, 75(6), 2103–2106. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Kas'ianov, A. S., et al. (2021). Pharmacokinetics and Molecular Modeling Indicate nAChRα4-Derived Peptide HAEE Goes through the Blood–Brain Barrier. International Journal of Molecular Sciences, 22(12), 6548. [Link]

  • Leithold, L. H. E., et al. (2016). Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Pharmaceutical Research, 33(2), 431-438. [Link]

  • Sharma, A., & Kumar, V. (2021). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. Pharmaceutics, 14(1), 1. [Link]

Sources

A Comparative Guide to the Stereoselective Synthesis of Ethyl (4S)-4-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (4S)-4-amino-5-methylhexanoate is a critical chiral building block in modern pharmaceutical synthesis, most notably as a key intermediate for the anticonvulsant and analgesic agent, Pregabalin. The precise installation of the stereocenter at the C4 position is paramount for the drug's therapeutic efficacy. This guide provides a comparative analysis of the principal synthetic strategies to obtain this valuable intermediate, focusing on the underlying chemical logic, experimental protocols, and performance metrics of each approach. We will explore methodologies ranging from classical chiral auxiliary-based methods to modern asymmetric catalysis and enzymatic resolutions, offering a comprehensive overview for process chemists and medicinal chemists alike.

I. Chiral Auxiliary-Mediated Asymmetric Synthesis: The Evans Alkylation Approach

The use of chiral auxiliaries is a robust and well-established strategy for inducing stereoselectivity. The Evans asymmetric alkylation, in particular, offers a reliable method for establishing the C4 stereocenter with a high degree of control.[1][2] This method involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent alkylation reaction.

Scientific Rationale

The core of this strategy lies in the use of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.[1] Acylation of this auxiliary followed by enolate formation creates a rigid, sterically-defined environment. The bulky substituents on the auxiliary effectively shield one face of the enolate, forcing the incoming electrophile (in this case, a precursor to the isobutyl group) to attack from the less hindered face. This directed attack ensures the formation of the desired (S)-stereoisomer. Subsequent cleavage of the auxiliary releases the chiral carboxylic acid, which can then be esterified to yield the target compound.

Experimental Workflow: Evans Asymmetric Alkylation

cluster_0 Evans Asymmetric Alkylation A 1. Acylation (4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone + Pivaloyl chloride B 2. Enolate Formation N-acylated oxazolidinone + LiHMDS A->B Et₃N, CH₂Cl₂ C 3. Asymmetric Alkylation Enolate + Benzyl bromoacetate B->C THF, -78°C D 4. Auxiliary Cleavage LiOH / H₂O₂ C->D THF/H₂O E 5. Esterification Chiral acid + Ethanol/H+ D->E Standard conditions F Product Ethyl (4S)-4-amino-5-methylhexanoate E->F cluster_1 Asymmetric Hydrogenation A 1. Substrate Synthesis Isovaleraldehyde + Cyanoacetate (Knoevenagel Condensation) B 2. Asymmetric Hydrogenation Unsaturated ester + H₂ A->B Forms (E/Z)-ethyl 2-cyano-5-methylhex-2-enoate C 3. Nitrile Reduction Hydrogenated ester B->C [Rh(Me-DuPHOS)]+ High e.e. D Product Ethyl (4S)-4-amino-5-methylhexanoate C->D Raney Ni or Pd/C, H₂

Caption: Workflow for asymmetric hydrogenation.

Detailed Protocol
  • Substrate Preparation: Synthesize 3-cyano-5-methylhex-3-enoic acid or its ethyl ester via Knoevenagel condensation of isovaleraldehyde and ethyl cyanoacetate. [3]2. Asymmetric Hydrogenation: The unsaturated cyano-ester is hydrogenated using a rhodium Me-DuPHOS catalyst under hydrogen pressure. This step provides the (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess. [3]3. Nitrile Reduction: The resulting saturated nitrile is then reduced to the primary amine using a heterogeneous catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere to afford the final product. [2][4]

III. Biocatalysis: The Enzymatic Resolution & Reduction Pathway

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. For the synthesis of ethyl (4S)-4-amino-5-methylhexanoate, both kinetic resolution and asymmetric reduction strategies are viable.

Scientific Rationale

A. Enzymatic Kinetic Resolution: This approach begins with a racemic mixture of an ester, such as (±)-3-cyano-5-methylhexanoic acid ethyl ester. A lipase, for example from Pseudomonas cepacia, is used to selectively hydrolyze one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, leaving the desired (S)-ester unreacted. [3]The unreacted (S)-ester can then be separated from the (R)-acid and carried forward.

B. Asymmetric Enzymatic Reduction: An alternative biocatalytic route involves the asymmetric reduction of a prochiral unsaturated intermediate, (E)-ethyl 2-cyano-5-methylhex-2-enoate. An ene-reductase, such as OPR1 from Lycopersicon esculentum, can reduce the carbon-carbon double bond to give the saturated (S)-cyanoester in excellent enantiomeric excess (>99% e.e.). [5]

Experimental Workflow: Enzymatic Approaches

cluster_2 Biocatalytic Routes cluster_res A: Kinetic Resolution cluster_red B: Asymmetric Reduction A1 Racemic Cyano-ester A2 Enzymatic Hydrolysis (e.g., Lipase) A1->A2 A3 (S)-Cyano-ester (unreacted) A2->A3 A4 (R)-Cyano-acid (hydrolyzed) A2->A4 B1 Unsaturated Cyano-ester B2 Enzymatic Reduction (e.g., Ene-reductase) B1->B2 B3 (S)-Cyano-ester B2->B3

Caption: Workflows for biocatalytic synthesis.

Detailed Protocol (Kinetic Resolution)
  • Racemate Synthesis: Prepare racemic ethyl 3-cyano-5-methylhexanoate.

  • Enzymatic Hydrolysis: Incubate the racemic ester with an immobilized lipase (e.g., Lipase PS from Pseudomonas cepacia) in an appropriate buffer system. [3]3. Separation: Monitor the reaction until approximately 50% conversion. Stop the reaction and separate the unreacted (S)-ester from the hydrolyzed (R)-acid via extraction.

  • Nitrile Reduction: Reduce the purified (S)-ester to the target amine as described previously.

IV. Chiral Pool Synthesis

The chiral pool approach utilizes readily available, inexpensive, enantiomerically pure natural products as starting materials. [6][7]For Pregabalin and its intermediates, D-mannitol has been reported as a viable starting material, leveraging its inherent stereocenters to construct the target molecule. [3]

Scientific Rationale

D-mannitol possesses multiple stereocenters that can be chemically manipulated. Through a sequence of reactions involving protection, oxidative cleavage, and functional group interconversions, a key chiral intermediate, such as an enantiopure γ-butyrolactone, can be synthesized. [3]This intermediate already contains the required stereochemistry, which is then carried through the subsequent steps to the final product. This strategy avoids the need for an asymmetric induction step late in the synthesis.

Comparative Analysis of Synthetic Routes

Synthetic Strategy Key Advantages Potential Challenges Reported e.e. (%) Key Reagents/Conditions
Evans Asymmetric Alkylation High diastereoselectivity, reliable, well-documented. [1][2]Stoichiometric use of expensive chiral auxiliary, multi-step process.>98Chiral oxazolidinone, strong bases (LiHMDS), cryogenic temperatures (-78°C). [1]
Asymmetric Hydrogenation Highly efficient, catalytic, atom-economical, suitable for large scale. [2]Expensive chiral ligands and transition metal catalysts, requires high-pressure equipment.>99 [3]Chiral catalysts (e.g., Rh-Me-DuPHOS), H₂ gas. [3]
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield is 50%, requires efficient separation of enantiomers. [4]>99 (for remaining ester)Lipases (e.g., Pseudomonas cepacia), aqueous buffer systems. [3]
Enzymatic Reduction Potentially high yield (>50%), excellent enantioselectivity, green process.Requires specific enzymes (ene-reductases), optimization of reaction conditions.>99 [5]Ene-reductases, cofactor regeneration system. [5]
Chiral Pool Synthesis Starts with an enantiopure material, avoids late-stage resolution/asymmetric steps.Can involve lengthy synthetic sequences, limited by the availability of suitable starting materials. [6]>99D-Mannitol, various standard organic reagents. [3]

Conclusion

The synthesis of ethyl (4S)-4-amino-5-methylhexanoate can be achieved through several effective stereoselective strategies. The choice of the optimal route depends on various factors, including the desired scale of production, cost considerations, and available equipment.

  • For large-scale industrial production, Asymmetric Hydrogenation is often the most attractive option due to its high efficiency, catalytic nature, and atom economy.

  • For laboratory-scale synthesis and high stereochemical fidelity, the Evans Asymmetric Alkylation remains a highly reliable and predictable method.

  • For developing greener and more sustainable processes, Biocatalytic methods , particularly asymmetric enzymatic reduction, show immense promise, offering high selectivity under mild conditions. [5][8]* The Chiral Pool approach offers an elegant solution when a suitable and inexpensive starting material is available, embedding the chirality from the very beginning of the synthetic sequence.

Each method presents a unique set of advantages and challenges. A thorough evaluation of these factors will enable researchers and drug development professionals to select the most appropriate synthetic route to access this crucial pharmaceutical intermediate.

References

  • Benchchem. Stereospecific Synthesis of Pregabalin Intermediates: An In-depth Technical Guide. 1

  • ResearchGate. Stereoselective and efficient synthesis of (S)-pregabalin from D-mannitol. 3

  • TSI Journals. An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. 2

  • ACS Publications. Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases | Organic Process Research & Development. 5

  • PMC. Crystal Structure of EstZF172 Catalyzing Stereoselectively (R)‑CNDE in Pregabalin Biosynthesis. 8

  • Arkivoc. Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. 9

  • Google Patents. US5380936A - Process for preparing 4-amino-5-hexenoic acid. 10

  • Benchchem. Technical Support Center: Synthesis of Ethyl 2-amino-5-methylhex-4-enoate. 11

  • HETEROCYCLES. SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHY. 12

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. 13

  • Google Patents. EP0546230A1 - Novel process for preparing 4-amino-5-hexenoic acid.

  • PMC. Asymmetric Total Synthesis of Hetiamacins A–F. 14

  • MDPI. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. 6

  • Lupine Publishers. Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. 4

  • Chemical Science (RSC Publishing). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. 15

  • Baran Lab. Creativity from the Chiral Pool: Amino Acids.

  • ResearchGate. Three categories of chiral pool use in asymmetric synthesis. 7

Sources

Conformational Control in Peptide Design: A Comparative Guide to Incorporating Ethyl (4S)-4-Amino-5-Methylhexanoate and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise control of peptide conformation is paramount. The three-dimensional structure of a peptide dictates its biological activity, stability, and specificity. This guide provides an in-depth, objective comparison of the conformational effects of incorporating the non-proteinogenic γ-amino acid, ethyl (4S)-4-amino-5-methylhexanoate, and its close structural analogs, such as statine, into peptide backbones. We will explore the resulting structural propensities and compare this strategy with other established methods for inducing defined secondary structures in peptides, supported by experimental data from the scientific literature.

The Critical Role of Non-Proteinogenic Amino Acids in Peptide Conformation

The introduction of unnatural amino acids into a peptide sequence is a powerful tool for modulating its structure and function. Unlike their proteinogenic α-amino acid counterparts, which primarily favor α-helices and β-sheets, modified amino acids can introduce unique conformational constraints, leading to novel and predictable secondary structures. This is particularly relevant for the development of peptidomimetics with enhanced proteolytic stability and improved pharmacokinetic profiles.

Ethyl (4S)-4-amino-5-methylhexanoate is a γ-amino acid, meaning the amine group is on the fourth carbon from the carboxyl group. This extended backbone, along with the bulky isobutyl side chain, significantly influences the local and global conformation of a peptide. Its structural similarity to statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), a key component in protease inhibitors like pepstatin, provides a strong basis for understanding its conformational impact.

Conformational Propensities of Peptides Containing γ-Amino Acids with Bulky Side Chains

The incorporation of γ-amino acids, particularly those with substantial side chains like ethyl (4S)-4-amino-5-methylhexanoate and statine, has been shown to induce well-defined helical structures in peptides. These are distinct from the canonical α-helix and are often referred to as "foldamers" – oligomers that adopt predictable, folded conformations.

The Predominance of Helical Structures

Research has demonstrated that peptides containing γ-amino acids with bulky side chains, often in alternation with α-amino acids, have a high propensity to form 12/10-helices.[1] This nomenclature refers to the alternating 12- and 10-membered hydrogen-bonded rings that stabilize the helical turn. The stereochemistry of the γ-amino acid is a critical determinant of the helical sense (right-handed vs. left-handed). For instance, studies on statine-containing peptides have revealed a preference for right-handed helical conformations.[2]

The stability of these helices is remarkable, often being maintained even in short peptide sequences. This is a significant advantage over α-peptides, which typically require a greater number of residues to form a stable helix.

The Influence of Side Chain and Backbone Modifications

The conformational landscape of these modified peptides can be further tuned by altering the side chains and the backbone. For example, the presence of a hydroxyl group in statine can lead to additional intramolecular hydrogen bonding, further stabilizing the helical structure.[3] Cyclically constraining the backbone of a γ-amino acid can also strongly enforce specific secondary structures, including both helices and sheets.[4]

A Comparative Analysis of Conformational Control Strategies

The use of γ-amino acids like ethyl (4S)-4-amino-5-methylhexanoate is one of several powerful strategies for directing peptide conformation. Below is a comparison with other common approaches.

StrategyDescriptionAdvantagesDisadvantages
γ-Amino Acid Incorporation Insertion of γ-amino acids with specific stereochemistry and side chains into the peptide backbone.Induces stable, predictable helical structures (e.g., 12/10-helix) even in short peptides.[1] Can enhance proteolytic stability.Synthesis of the modified amino acid can be complex and costly. The resulting conformation is highly dependent on the specific γ-amino acid used.
β-Amino Acid Incorporation Use of β-amino acids, which have an additional carbon in the backbone compared to α-amino acids.Can form a variety of stable secondary structures, including different types of helices (e.g., 14-helix) and sheets.[5] Generally increases resistance to enzymatic degradation.The conformational preferences can be more diverse and sometimes less predictable than with certain γ-amino acids.
Cyclization Covalently linking the N- and C-termini or a side chain to the backbone to create a cyclic peptide.Significantly reduces conformational flexibility, leading to a more defined structure. Often increases stability and bioavailability.The cyclization process can be synthetically challenging. The resulting conformation is highly dependent on the ring size and the sequence.
N-Methylation Methylation of the backbone amide nitrogen.Can disrupt hydrogen bonding patterns, favoring certain turn structures and preventing aggregation. Can improve membrane permeability.Can also destabilize desired secondary structures. The synthesis of N-methylated amino acids can be challenging.
α,α-Disubstituted Amino Acids Incorporation of amino acids with two side chains on the α-carbon (e.g., Aib).Strongly promote helical conformations (310- or α-helix) due to steric hindrance.Can be difficult to incorporate into the peptide chain due to steric bulk.

Experimental Workflows for Conformational Analysis

The determination of the three-dimensional structure of peptides containing modified amino acids relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying peptide conformation in solution.[6] Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and to identify through-space proximities between protons, which provides distance restraints for structure calculation.

Caption: Workflow for peptide structure determination using NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of a peptide in solution. The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structures.

Caption: Workflow for secondary structure analysis using CD spectroscopy.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the molecular structure. This technique is invaluable for unambiguously determining the conformation and for visualizing intermolecular interactions in the crystal lattice.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a γ-Amino Acid

This protocol outlines the general steps for incorporating a protected γ-amino acid, such as Fmoc-(4S)-4-amino-5-methylhexanoic acid, into a peptide sequence using an automated peptide synthesizer.

  • Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected γ-amino acid (or any other amino acid) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for the optimized time.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and verify its identity and purity by mass spectrometry.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CD3OH, CDCl3, or H2O/D2O 9:1) to a final concentration of 1-5 mM.

  • Instrument Setup: Tune and shim the NMR spectrometer for the specific sample and solvent.

  • 1D 1H Spectrum: Acquire a one-dimensional proton spectrum to assess the sample quality and spectral dispersion.

  • 2D NMR Experiments: Acquire a suite of 2D NMR spectra, typically including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system (i.e., within an amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 200-400 ms is typically used for peptides of this size.

Conclusion

The incorporation of ethyl (4S)-4-amino-5-methylhexanoate and its analogs represents a powerful and reliable strategy for inducing stable helical conformations in peptides. This approach offers distinct advantages over other methods, particularly in the context of designing short, structurally well-defined peptidomimetics. A thorough understanding of the conformational consequences of such modifications, as determined by rigorous experimental analysis, is essential for the rational design of novel peptide-based therapeutics.

References

  • Gopi, H. N., et al. (2014). Exploring β-Hydroxy γ-Amino Acids (Statines) in the Design of Hybrid Peptide Foldamers. Organic Letters, 16(1), 180-183.
  • Giuliano, M. W., et al. (2014). A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides. Journal of the American Chemical Society, 136(42), 15046-15053.
  • Reddy, M. V., et al. (2025). Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues. Tetrahedron, 167, 134137.
  • Maynard, S. J., et al. (2011). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. Journal of the American Chemical Society, 133(47), 19054-19057.
  • Seebach, D., et al. (2004). Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Helvetica Chimica Acta, 87(11), 2667-2851.
  • Cadicamo, C. D., et al. (2009). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks. Journal of Peptide Science, 15(4), 272-277.
  • Crisma, M., et al. (2018). The fully-extended conformation in peptides and proteins. Amino Acids, 50(1), 1-13.
  • Morikis, D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10889.
  • Morikis, D., et al. (2002). The structural basis of compstatin activity examined by structure-function-based design of peptide analogs and NMR. Journal of Biological Chemistry, 277(17), 14942-14953.
  • Cadicamo, C. D., et al. (2009). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks. Journal of Peptide Science, 15(4), 272-277.
  • Haspel, N., et al. (2021). Robust Conformational Space Exploration of Cyclic Peptides by Combining Different MD Protocols and Force Fields.
  • Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Kessler, H., et al. (1997). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 119(34), 7875-7883.
  • Coin, I., et al. (2013). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Lee, S., et al. (2022). Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry, 87(15), 9887-9896.
  • Hutton, C. A., & Bohl, M. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(10), 1419-1426.
  • Wellings, D. A., et al. (2024). Green Peptide Synthesis.
  • Wimley, W. C. (2015). Conformational Fine-Tuning of Pore-Forming Peptide Potency and Selectivity. Biophysical Journal, 109(11), 2215-2218.
  • Balaram, P. (2018). Conformational Analysis of Designed and Natural Peptides : Studies of Aromatic/Aromatic and Aromatic/Proline Interactions by NMR. etd@IISc.
  • Millipore, N. (n.d.). Novabiochem®. Merck Millipore.

Sources

Comparative Analysis of Ethyl (4S)-4-amino-5-methylhexanoate and its Impact on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

In the landscape of modern drug discovery and peptide design, the incorporation of non-natural amino acids (NNAAs) has become a cornerstone strategy for enhancing therapeutic properties.[1][2] These novel building blocks offer a route to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[3][4] This guide provides a comprehensive analysis of a specific NNAA, (4S)-4-amino-5-methylhexanoic acid (a β-homoleucine derivative), comparing its predicted structural influence against canonical amino acids and other NNAAs. We will explore its unique chemical identity, hypothesize its impact on peptide secondary structure, and provide robust experimental workflows for validation.

Molecular Profile: (4S)-4-amino-5-methylhexanoic Acid

(4S)-4-amino-5-methylhexanoic acid, often synthesized and handled as its ethyl ester, is a chiral β-amino acid. Its structure is analogous to the proteinogenic amino acid L-leucine, but with an additional methylene group in the peptide backbone. This seemingly minor modification has profound implications for its conformational preferences and the secondary structures it can induce.

Key Structural Features:

  • β-Amino Acid Backbone: The amino group is attached to the β-carbon, increasing the distance between residues in a peptide chain compared to α-amino acids. This extended backbone fundamentally alters hydrogen-bonding patterns.[5]

  • Bulky Aliphatic Side Chain: The isobutyl side chain is identical to that of leucine. Such bulky, non-polar side chains are known to influence secondary structure through steric effects and hydrophobic interactions.[6]

  • Chirality (S-configuration): The defined stereochemistry at the C4 position is critical for directing the formation of specific, ordered secondary structures.

Caption: Chemical structure of (4S)-4-amino-5-methylhexanoic acid.

Predicted Impact on Peptide Secondary Structure

Direct experimental data on peptides incorporating this specific molecule is scarce. However, by synthesizing principles from studies on β-peptides and the influence of bulky side chains, we can construct a robust hypothesis.

The β-Peptide Backbone: A New Foldameric Landscape

Unlike α-peptides, which famously form α-helices and β-sheets, the extended backbone of β-peptides leads to distinct and highly stable secondary structures.[5][7] The primary hydrogen-bonding patterns in β-peptides form larger rings, leading to unique helical conformations:

  • 14-Helix: Formed by hydrogen bonds between the C=O of residue i and the N-H of residue i+2. This is a common and stable structure for β-peptides, particularly those with substitution at the β-carbon (β3-peptides).[8][9]

  • 12-Helix: Involves hydrogen bonds between residue i and i+3.

  • 10-Helix: Involves hydrogen bonds between residue i and i+3.

Given that (4S)-4-amino-5-methylhexanoic acid has its substituent on the γ-carbon, it does not fit neatly into the β2 or β3 classification. However, the presence of the extended backbone is the dominant factor. It is highly probable that its incorporation will disrupt canonical α-helical and β-sheet structures and instead promote the formation of these unique β-peptide helices.

The Role of the Isobutyl Side Chain

In natural α-peptides, amino acids with bulky side chains, especially those with branching at the β-carbon (Val, Ile), tend to destabilize α-helices due to steric clashes and prefer to be in more extended β-sheet conformations.[6][10] Leucine, with its γ-branched isobutyl group, is considered a strong helix-former.[11][12]

When this side chain is appended to a β-amino acid backbone, its influence shifts. The increased spacing between side chains in β-peptide helices can better accommodate bulky groups. The isobutyl group in (4S)-4-amino-5-methylhexanoic acid is predicted to:

  • Sterically Favor Helical β-Peptide Structures: The side chain will likely project outwards from the helical core, minimizing steric hindrance and potentially stabilizing the fold through hydrophobic interactions if multiple such residues are clustered.

  • Increase Proteolytic Resistance: The non-natural backbone and the steric bulk of the side chain can effectively "armor-plate" the peptide, making it resistant to degradation by proteases.[4][5][13]

Comparative Analysis: A Head-to-Head Look

To fully appreciate the unique contribution of (4S)-4-amino-5-methylhexanoic acid, it must be compared with established alternatives.

FeatureL-Leucine (α-Amino Acid)(4S)-4-amino-5-methylhexanoic acid (β-Amino Acid)α-Aminoisobutyric Acid (Aib)
Backbone Type α-amino acidβ-amino acidα-amino acid (α,α-disubstituted)
Side Chain IsobutylIsobutylMethyl
Primary Induced Structure α-helixPredicted: 14-helix or other β-peptide helices[8][9]3₁₀-helix or α-helix[14]
Flexibility High conformational freedomMore constrained due to β-backbone preferencesHighly constrained, restricts φ/ψ angles
Proteolytic Stability Susceptible to degradationHigh (predicted)[5]High
Key Application Standard building block in native sequencesDesigning stable, novel folded structures (foldamers)Inducing and stabilizing helical conformations

Experimental Validation: A Self-Validating Workflow

Hypothesis without data is mere speculation. The following section outlines a rigorous, self-validating experimental workflow to characterize the structural impact of incorporating (4S)-4-amino-5-methylhexanoic acid into a model peptide.

G Overall Experimental Workflow for Structural Validation cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis start Design Peptide Sequences (Control vs. NNAA-containing) spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Chemistry start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage hplc Purification via RP-HPLC cleavage->hplc ms Characterization by Mass Spectrometry hplc->ms cd Circular Dichroism (CD) Spectroscopy - Determine overall secondary structure ms->cd Verified Peptide nmr 2D NMR Spectroscopy - Residue-specific structure & dynamics ms->nmr Verified Peptide calc Structure Calculation & Refinement cd->calc nmr->calc final_structure High-Resolution 3D Structure calc->final_structure

Caption: Workflow for synthesis and structural validation of NNAA-peptides.

Protocol 1: Peptide Synthesis and Purification

The synthesis will be performed using standard automated Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.[15][16]

Objective: To synthesize a control peptide (e.g., a hexa-leucine peptide) and a test peptide where one or more leucine residues are replaced by (4S)-4-amino-5-methylhexanoic acid.

Methodology:

  • Resin Preparation: Start with a Rink Amide resin for a C-terminal amide. Swell the resin in N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using an activating agent like HBTU/DIEA in DMF.

  • Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Iterative Coupling/Deprotection: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including the NNAA.

    • Causality Note: Using a significant excess of amino acid and coupling reagents ensures the reaction goes to completion, which is critical for synthesizing high-purity peptides.[15]

  • Cleavage and Deprotection: Once the sequence is complete, wash the resin and treat it with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the correct product was synthesized.

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for evaluating the overall secondary structure of peptides in solution.[17][18]

Objective: To compare the secondary structure content of the control and NNAA-containing peptides.

Methodology:

  • Sample Preparation: Prepare peptide solutions at a concentration of 0.1-0.2 mg/mL in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be free of interfering absorbances in the far-UV region.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas for at least 30 minutes. Calibrate the instrument using a standard like camphor sulfonic acid.

  • Data Acquisition:

    • Place the sample in a quartz cuvette with a 1 mm path length.

    • Scan the sample from 190 nm to 260 nm at 25°C.

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

    • Average at least three scans to improve the signal-to-noise ratio.

  • Data Analysis: Convert the raw data (ellipticity) to Mean Residue Ellipticity [θ]. Analyze the resulting spectrum to estimate secondary structure content.[19][20]

Expected Results Comparison:

Peptide TypeExpected CD Spectrum SignaturePredicted Secondary Structure
Control (α-helical) Strong negative bands near 222 nm and 208 nm; strong positive band near 192 nm.Predominantly α-helix
Test (β-peptide) Signatures will differ significantly. May show a strong positive band near 205 nm and a negative band near 220 nm, characteristic of some β-peptide helices.Novel β-peptide foldamer
Protocol 3: High-Resolution Structure Determination by NMR Spectroscopy

While CD gives a global picture, Nuclear Magnetic Resonance (NMR) spectroscopy provides residue-specific structural information in solution.[21][22]

Objective: To determine the three-dimensional solution structure of the NNAA-containing peptide.

Methodology:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or an organic solvent like methanol-d₄) to a concentration of 1-5 mM.[23]

  • Data Acquisition: Collect a suite of 2D NMR experiments on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints crucial for structure calculation.[24][25]

    • HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N or ¹³C labeling is used, to correlate protons with their attached nitrogens or carbons.

  • Data Analysis & Structure Calculation:

    • Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign all proton resonances to their specific residues in the peptide sequence.

    • Restraint Generation: Convert NOESY cross-peak intensities into upper-limit distance restraints.

    • Structure Calculation: Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate a family of structures that satisfy the experimental distance restraints.

    • Structure Validation: Assess the quality of the final ensemble of structures to ensure they are stereochemically sound and consistent with the experimental data.

Conclusion

The introduction of (4S)-4-amino-5-methylhexanoic acid into a peptide sequence represents a departure from the canonical rules of protein folding. Its β-amino acid backbone is predicted to disrupt traditional α-helical and β-sheet structures, guiding the peptide into novel, stable helical conformations characteristic of β-peptides. The bulky isobutyl side chain is expected to be well-tolerated within these structures while enhancing proteolytic stability. This comparative guide provides a strong theoretical framework for its use, and the detailed experimental protocols offer a clear path for researchers to validate these predictions and unlock the potential of this and other NNAAs in the rational design of next-generation peptide therapeutics.

References

  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • Williamson, M. P. (2013). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 974, 23–45. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]

  • Micsonai, A., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), E3095–E3103. [Link]

  • Wikipedia. (n.d.). Beta-peptide. Retrieved from Wikipedia. [Link]

  • Singh, S., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Indian Institute of Science Education and Research Pune. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

  • Fairlie, D. P., & Nielsen, D. S. (2017). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]

  • University of Zurich. (n.d.). peptide nmr.
  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from Triclinic Labs website. [Link]

  • Kelly, S. M., et al. (2005). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • Conformational analysis of small peptides by circular dichroism. (n.d.). Digital Commons @ Southern University and A&M College. [Link]

  • Singh, S., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Wu, Y.-D., & Wang, D.-P. (2008). Theoretical Analysis of Secondary Structures of β-Peptides. Accounts of Chemical Research, 41(10), 1340–1350. [Link]

  • Le, T. P., et al. (2021). Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B. PMC. [Link]

  • Gademann, K., et al. (2002). Beta-peptides: twisting and turning. Chimia, 56(1-2), 23-28. [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1340-1350. [Link]

  • MDPI. (n.d.). Special Issue: Non-Natural Amino Acids in Drug Design. Pharmaceuticals. [Link]

  • University of Guelph. (n.d.). Protein Secondary Structure. Retrieved from University of Guelph website. [Link]

  • Li, Y., et al. (2024). A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides. Current Medicinal Chemistry. [Link]

  • Padmanabhan, S., et al. (1990). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. PMC. [Link]

  • Padmanabhan, S., et al. (1990). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. PNAS, 87(14), 5317-5320. [Link]

  • Pelay-Gimeno, M., et al. (2018). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Molecules, 23(12), 3326. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTec website. [Link]

  • The Bumbling Biochemist. (2023). Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). YouTube. [Link]

  • Fields, G. B. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

Sources

Safety Operating Guide

ethyl (4S)-4-amino-5-methylhexanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The disposal of chiral amino esters like ethyl (4S)-4-amino-5-methylhexanoate (CAS: 1824338-73-9)—a critical intermediate in the synthesis of active pharmaceutical ingredients such as pregabalin—requires more than generic waste management. Because of its dual functionality (a nucleophilic primary amine and a hydrolyzable ethyl ester), improper handling can lead to transamidation, exothermic hydrolysis, and the generation of localized pressure in waste containers.

As an application scientist, I have designed this protocol to move beyond basic compliance. This guide provides a self-validating, causality-driven operational framework to ensure your laboratory maintains the highest standards of safety, scientific integrity, and regulatory compliance.

Hazard Profiling & The Causality of Safety

To establish a fail-safe disposal protocol, we must first understand the mechanistic behavior of the molecule. Every safety and logistical choice is driven by the compound's inherent reactivity.

  • Nucleophilic Amine Causality: The unshielded primary amine acts as a weak base and a nucleophile. If mixed with strong oxidizers (e.g., nitric acid, peroxides) or concentrated acids, it will trigger rapid, exothermic acid-base reactions. Therefore, waste streams must be strictly segregated from oxidizing agents.

  • Ester Hydrolysis Causality: Under highly basic or acidic aqueous conditions, the ethyl ester linkage undergoes hydrolysis, yielding (4S)-4-amino-5-methylhexanoic acid and volatile ethanol. This reaction generates internal container pressure over time. Consequently, waste containers must never be filled to the brim; headspace is a critical safety requirement.

According to the, understanding these specific physicochemical properties at the point of generation is the most critical step in preventing catastrophic waste container failures[1].

Quantitative Data: PPE & Regulatory Accumulation Limits

To ensure immediate operational readiness, all quantitative safety parameters and regulatory limits are summarized below.

Table 1: Personal Protective Equipment (PPE) & Mechanistic Causality

PPE Component Specification Mechanistic Causality & Validation
Gloves 100% Nitrile (Minimum 4 mil thickness) The lipophilic ester moiety enhances dermal penetration. Validation: Inspect gloves for degradation or swelling every 30 minutes during handling.
Eye Protection ANSI Z87.1 Chemical Splash Goggles The basic amine can cause severe localized ocular irritation. Validation: Ensure a tight seal around the upper face with no gaps.

| Body Protection | Flame-resistant (FR) Lab Coat | Mitigates risk from potential flammability of the organic ester. Validation: Coat must be fully buttoned to the collar. |

Table 2: EPA RCRA Waste Accumulation Quantitative Limits Under , laboratories must adhere to strict accumulation limits based on their generator status[2].

Generator StatusGeneration Rate (per month)Max Accumulation TimeSatellite Accumulation Area (SAA) Limit
VSQG (Very Small)≤ 100 kgNo strict federal limit55 gallons (non-acute)
SQG (Small)100 kg to 1,000 kg180 days55 gallons (non-acute)
LQG (Large)> 1,000 kg90 days55 gallons (non-acute)

Self-Validating Disposal Protocol

This step-by-step methodology ensures that the disposal of ethyl (4S)-4-amino-5-methylhexanoate is operationally sound. Each step contains a built-in validation mechanism so the scientist can confirm success before proceeding.

Step 1: Solvent Compatibility & Dilution

  • Action: If disposing of the neat (pure) chemical, dilute it in a compatible, non-halogenated solvent (e.g., ethyl acetate or ethanol) to a concentration of <10% v/v before adding it to the bulk waste carboy.

  • Causality: Dilution reduces the kinetic rate of any potential intermolecular reactions (like transamidation) and lowers the viscosity for safer pouring.

  • Validation System: Visually inspect the dilution in a clear glass beaker. A transparent, homogeneous solution without phase separation or localized heat generation (feel the bottom of the beaker) confirms compatibility.

Step 2: pH Verification (For Aqueous Mixtures)

  • Action: If the compound is part of an aqueous waste stream, test the pH prior to containerization. If the pH is >8, carefully neutralize to pH 6-7 using 1M HCl.

  • Causality: Neutralizing the free amine prevents the volatilization of the basic compound and halts base-catalyzed ester hydrolysis.

  • Validation System: Use universal pH indicator paper. The protocol is only validated to proceed when the strip reads exactly between pH 6 and 7.

Step 3: Containerization & Headspace Management

  • Action: Transfer the validated solution into a High-Density Polyethylene (HDPE) waste carboy designated for Non-Halogenated Organic Waste. Leave exactly 20% of the container volume empty.

  • Causality: HDPE is chemically resistant to amino esters. The 20% headspace accommodates potential ethanol off-gassing, preventing container rupture.

  • Validation System: Shine a flashlight against the side of the translucent HDPE carboy. The liquid meniscus must sit at or below the pre-marked 80% fill line.

Step 4: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately. List "Ethyl (4S)-4-amino-5-methylhexanoate" fully; do not use abbreviations.

  • Causality: As highlighted by , precise labeling prevents downstream analytical costs and fatal mixing errors at the incineration facility[3].

  • Validation System: A secondary lab member must cross-reference the waste tag against the laboratory's digital inventory deduction to ensure 100% mass balance accuracy.

Spill Response & Decontamination Workflow

In the event of a localized spill outside the fume hood, immediate, structured action is required.

  • Isolate & Ventilate: Evacuate the immediate 5-foot radius. Ensure local exhaust ventilation (fume hoods/snorkels) is operating at maximum capacity.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible sawdust, as the organic ester may increase flammability risks.

  • Neutralization & Collection: Spray the absorbed spill with a mild, dilute acidic solution (e.g., 5% citric acid) to protonate the amine, reducing its volatility and odor. Scoop the absorbed material using non-sparking polypropylene tools.

  • Validation of Decontamination: Swab the cleaned surface with a damp piece of pH paper. If the paper turns blue/green (indicating residual basic amine), repeat the citric acid wash until the surface tests strictly neutral (pH 7).

Chemical Waste Segregation Workflow

Proper segregation is the backbone of laboratory safety. The following diagram illustrates the logical decision tree for routing ethyl (4S)-4-amino-5-methylhexanoate waste.

G Start Waste Generation: Ethyl (4S)-4-amino-5-methylhexanoate Check Mixed with Halogenated Solvents? Start->Check Halo Halogenated Waste Stream (e.g., DCM mixtures) Check->Halo Yes NonHalo Non-Halogenated Waste Stream (e.g., EtOAc, MeOH mixtures) Check->NonHalo No Label RCRA-Compliant Labeling & Secondary Containment Halo->Label NonHalo->Label Incinerate EPA-Licensed High-Temp Incineration Label->Incinerate

Workflow for the segregation and disposal of amino ester chemical waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste) Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

  • Title: Hazardous Waste Generators: Regulations and Accumulation Standards Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: The Subtleties of Managing Laboratory Waste in 2024 Source: ACS Chemical Health & Safety URL: [Link]

Sources

Personal protective equipment for handling ethyl (4S)-4-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a fundamental pillar of experimental integrity. When handling chiral pharmaceutical intermediates like ethyl (4S)-4-amino-5-methylhexanoate (a gamma-amino acid ester often utilized as a precursor in the synthesis of neuroactive compounds), precision in your safety protocol is just as critical as precision in your stoichiometry.

This guide provides a self-validating, causally-driven framework for the personal protective equipment (PPE), operational handling, and disposal of this specific chemical.

Chemical Profile & Risk Causality

Ethyl (4S)-4-amino-5-methylhexanoate (Molecular Formula: C₉H₁₉NO₂) is typically encountered in the laboratory either as a viscous liquid (free base) or a crystalline powder (hydrochloride salt).

Structural analogs, such as methyl (4S)-4-amino-5-methylhexanoate hydrochloride, exhibit properties that necessitate strict handling controls to prevent skin sensitization and respiratory irritation. The presence of the primary amine and ester functionalities means the compound can act as a nucleophile, making it reactive toward biological membranes. Consequently, standard safety protocols for amino acid esters dictate mandatory barrier protection to prevent dermal and ocular exposure[1].

Quantitative PPE & Operational Parameters

To establish a self-validating safety system, every piece of PPE must serve a specific, mechanistic purpose. Table 1 outlines the mandatory protective architecture required before initiating any workflow.

Table 1: Mandatory PPE and Engineering Controls

ParameterSpecificationCausality / Rationale
Hand Protection Nitrile Gloves (Minimum 0.11 mm thickness)Provides sufficient chemical resistance against ester derivatives while maintaining the tactile sensitivity required for micro-weighing[1].
Eye Protection Chemical Safety GogglesPrevents ocular exposure to aerosolized hydrochloride salts or splashes from the free base oil[1].
Engineering Control Fume Hood (Face Velocity: 80 - 100 fpm)Maintains optimal capture velocity to prevent aerosolized particles from breaching the sash plane during transfer.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling the solid hydrochloride salt outside of primary engineering controls, preventing inhalation of irritating dust.
Disposal Temp Incineration (> 800°C with Scrubber)Ensures complete thermal destruction of the nitrogenous compound, preventing toxic NOx emissions[2].

Procedural Methodology: Operational Workflow

Do not simply put on gloves and start weighing. The following step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.

Protocol 1: Self-Validating Transfer of Ethyl (4S)-4-amino-5-methylhexanoate

  • System Initialization & Verification: Before opening the chemical container, verify the fume hood monitor reads between 80-100 feet per minute (fpm).

    • Validation: A reading outside this range triggers an immediate halt, ensuring no aerosolized particles escape into the breathing zone.

  • PPE Donning & Integrity Check: Don a closed-front lab coat, chemical safety goggles, and double-layer nitrile gloves.

    • Validation: Perform a tactile stretch test on the outer gloves to check for micro-tears before handling the chemical.

  • Static Dissipation: Ground the analytical balance and use an anti-static weighing spatula.

    • Causality: Amino acid ester hydrochloride salts are highly prone to static cling. Neutralizing static prevents the sudden repulsion and aerosolization of the powder during transfer.

  • Material Transfer: Slowly uncap the vial within the deepest 6 inches of the fume hood. Transfer the required mass directly into a pre-tared, sealable reaction vessel.

  • Immediate Containment: Seal the reaction vessel before removing it from the hood. Wipe down the exterior of the vessel and the balance with a solvent-damped lint-free cloth (e.g., 70% isopropanol) to remove invisible residue.

Spill Response and EPA-Compliant Disposal Plan

A robust safety plan anticipates failure. If containment is breached, the response must be immediate and chemically logical.

Protocol 2: Spill Containment and Incineration

  • Isolation: If a spill occurs, immediately lower the fume hood sash to maximize exhaust velocity over the spill zone and isolate the area.

  • Neutralization & Absorption: For solid spills (HCl salt), gently cover the powder with damp sand or a commercial spill pad. For liquid spills (free base), apply an inert absorbent like vermiculite.

    • Causality: Sweeping dry powders increases the inhalation risk exponentially; dampening the spill suppresses aerosolization.

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Disposal Execution: Following standard protocols for pharmaceutical intermediates, dissolve the collected waste in a combustible solvent (e.g., ethanol or PEG-400) and transfer it to a licensed facility for chemical incineration equipped with an afterburner and scrubber[2].

    • Validation: This guarantees the complete breakdown of the C₉H₁₉NO₂ molecule without releasing toxic nitrogen oxides (NOx) into the atmosphere.

Visualizing the Safety Architecture

The following diagram maps the logical flow of our safety and operational protocols, ensuring no step is bypassed during execution.

G Start Pre-Operation Risk Assessment EngControls Verify Engineering Controls (Fume Hood >80 fpm) Start->EngControls PPE Don Mandatory PPE (Nitrile, Goggles, Respirator) EngControls->PPE Handling Chemical Transfer: Ethyl (4S)-4-amino-5-methylhexanoate PPE->Handling Spill Spill Event? Handling->Spill SpillResponse Spill Protocol: Absorb & Contain Spill->SpillResponse Yes NormalOps Execute Synthesis Workflow Spill->NormalOps No Disposal Hazardous Waste Disposal (Incineration) SpillResponse->Disposal NormalOps->Disposal

Chemical handling workflow and spill response protocol for amino acid esters.

References

  • Title: Safety Data Sheet Phenothiazine Revision 4, Date 03 Mar 2022 - Redox Source: redox.com URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.